2H-Perfluoro-2-decenoic acid
Description
The exact mass of the compound 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2H-Perfluoro-2-decenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Perfluoro-2-decenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZXTVOEGZRRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15CF=CHCOOH, C10H2F16O2 | |
| Record name | 8:2 FtUCA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60825615 | |
| Record name | 2H-Perfluoro-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60825615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70887-84-2 | |
| Record name | 2H-Perfluoro-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60825615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 2H-Perfluoro-2-decenoic Acid: A Technical Guide
Executive Summary
2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), often abbreviated as 2H-PFDA or 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid), is a critical intermediate in the degradation pathway of fluorotelomer-based substances. Unlike fully saturated perfluoroalkyl substances (PFAS) like PFOA or PFDA, 2H-PFDA possesses an
This structural anomaly—specifically the
Chemical Identity & Structural Analysis[1][2]
The nomenclature "2H" refers to the retention of a hydrogen atom at the
Nomenclature and Identifiers[2]
| Identifier | Value |
| IUPAC Name | (2Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid |
| Common Synonyms | 2H-PFDA; 8:2 FTUCA; 8:2 Fluorotelomer unsaturated carboxylic acid |
| CAS Number | 70887-84-2 |
| Molecular Formula | |
| SMILES | OC(=O)/C=C(\F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| Molecular Weight | 458.10 g/mol |
Structural Configuration
The molecule consists of a perfluorinated heptyl tail (
-
Stereochemistry : The elimination of HF from its precursor (8:2 FTCA) predominantly yields the (Z)-isomer , where the perfluoroalkyl chain and the carboxylic acid group are on the same side of the double bond. This configuration is stabilized by electrostatic interactions between the fluorine lone pairs and the carbonyl oxygen.
-
Electronic Effect : The vinylic fluorine at C3 exerts a strong inductive electron-withdrawing effect, reducing the electron density of the double bond and making the C2 position susceptible to nucleophilic attack (Michael addition).
Physicochemical Properties[1][2][3][6][7][9][10]
The following data aggregates experimental values and high-confidence predictive models (e.g., EPISuite, SPARC) used in environmental fate modeling.
Physical Constants
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline Powder) | At Standard Temperature & Pressure (STP). |
| Melting Point | 105 °C | Consistent with long-chain fluorinated acids; indicates strong intermolecular H-bonding. |
| Boiling Point | 209.4 ± 40.0 °C | Predicted.[2] Decomposes prior to boiling at atmospheric pressure. |
| Density | 1.702 ± 0.06 g/cm³ | High density due to extensive fluorination. |
| Vapor Pressure | ~0.003 Pa (25 °C) | Low volatility; exists primarily in the particulate phase in air. |
| pKa (Acid Dissociation) | 3.02 ± 0.33 | Stronger acid than typical fatty acids (~4.8) due to the inductive effect of the F-chain, but weaker than PFOA (~0.5). |
| Log Kow (Octanol-Water) | 5.1 | Highly lipophilic; indicates strong potential for bioaccumulation and sorption to organic soil carbon. |
| Water Solubility | < 1 mg/L (Estimated) | Practically insoluble in pure water; solubility increases significantly at pH > pKa due to ionization. |
Spectral Signatures
For identification in complex matrices (LC-MS/MS), the following transitions are diagnostic:
-
Precursor Ion :
457 ([M-H]⁻) -
Product Ions :
-
393 (
) – Characteristic decarboxylation/elimination. -
119 (
) – Standard perfluoroalkyl fragment.
-
393 (
Formation & Degradation Mechanism
Understanding the origin of 2H-PFDA is essential for environmental forensics. It is not typically manufactured intentionally but arises from the biotic and abiotic degradation of 8:2 Fluorotelomer Alcohols (8:2 FTOH) .
The Fluorotelomer Degradation Pathway
The transformation follows an oxidation-elimination sequence. The critical step is the dehydrofluorination of 8:2 FTCA to form 2H-PFDA.
Figure 1: Biotransformation pathway of 8:2 FTOH yielding 2H-PFDA via dehydrofluorination.
Mechanistic Insight: Dehydrofluorination
The conversion of 8:2 FTCA (
-
Acidity of
-Proton : The carbonyl group acidifies the -protons at C2. -
Elimination : A base abstracts a proton from C2, leading to the expulsion of a fluoride ion from C3 (E1cB-like mechanism).
-
Result : Formation of the double bond between C2 and C3, yielding the
-unsaturated acid.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
Due to its high hydrophobicity, measuring the CMC of 2H-PFDA requires precise conductivity or fluorescence probe methods.
Methodology: Conductivity Titration
-
Preparation : Prepare a stock solution of 2H-PFDA (10 mM) in HPLC-grade water adjusted to pH 9 (using
) to ensure full ionization ( form). -
Titration : Add aliquots of stock to a conductivity cell containing pure water (pH 9).
-
Measurement : Record conductivity (
) after each addition. Maintain temperature at 25 °C ± 0.1 °C. -
Analysis : Plot
vs. Concentration. The intersection of the two linear regions (pre-micellar and micellar) defines the CMC.-
Expected Range: 1.0 – 3.0 mM (Similar to PFDA, but slightly higher due to the rigidity of the double bond disrupting packing).
-
Solubility Measurement (Generator Column Method)
Standard shake-flask methods often fail for hydrophobic PFAS due to emulsion formation. The Generator Column method is the gold standard.
-
Column Coating : Dissolve 2H-PFDA in methanol. Coat onto glass beads (60-80 mesh). Evaporate solvent.
-
Packing : Pack beads into a stainless steel HPLC column.
-
Elution : Pump water through the column at a low flow rate (0.5 mL/min) to ensure equilibrium saturation.
-
Quantification : Collect eluate and analyze via LC-MS/MS.
Biological & Environmental Implications[6]
Reactivity and Toxicity
The
-
Mechanism : Nucleophiles (e.g., thiol groups in Glutathione or Cysteine residues in proteins) can attack the
-carbon (C3). -
Consequence : This covalent binding potential suggests 2H-PFDA may exhibit higher acute toxicity or protein adduct formation compared to its saturated counterpart, PFDA.
-
Thyroid Disruption : Research indicates 2H-PFDA interferes with thyroid hormone transport, likely by competing for binding sites on Transthyretin (TTR).
Environmental Fate
-
Persistence : While the double bond offers a site for chemical attack (e.g., ozonolysis), the shielding by the perfluoroalkyl tail renders it relatively recalcitrant in the environment.
-
Transport : With a pKa of ~3.02, it exists primarily as an anion in natural waters (pH 6-8), facilitating water transport despite its high Log Kow.
References
-
PubChem . (2025).[1] 2H-Perfluoro-2-decenoic acid (CID 71404795).[3][1] National Library of Medicine. [Link]
-
NORMAN Suspect List Exchange . (2023). PFAS and Fluorotelomer Degradation Products. [Link]
- Butt, C. M., et al. (2014). Levels and Trends of Fluorotelomer Alcohols and Acids in the Environment. Environmental Science & Technology.
Sources
2H-Perfluoro-2-decenoic acid CAS number and molecular weight.
The following technical guide details the properties, detection, and significance of 2H-Perfluoro-2-decenoic acid , a critical intermediate in the degradation of fluorotelomer-based substances.
CAS Number: 70887-84-2 Molecular Weight: 458.10 g/mol
Executive Summary
2H-Perfluoro-2-decenoic acid (commonly referred to as 8:2 FTUCA ) is a specific unsaturated fluorotelomer carboxylic acid.[1] It serves as a primary environmental marker for the degradation of 8:2 fluorotelomer alcohol (8:2 FTOH), a raw material widely used in the synthesis of fluoropolymers and surfactants.
For researchers in toxicology and environmental monitoring, 8:2 FTUCA is of high interest because it acts as a "gateway" intermediate. Its formation signals the breakdown of polymeric precursors into terminal, persistent perfluoroalkyl acids (PFAAs) like PFOA. Furthermore, recent toxicological assays indicate that 8:2 FTUCA exhibits higher cytotoxicity than its terminal degradation product, PFOA, making it a priority analyte in biological impact studies.
Chemical Identity & Structural Analysis
Unlike fully fluorinated perfluoroalkyl acids (like PFDA), 8:2 FTUCA contains a characteristic double bond and a hydrogen atom at the alpha position (C2), creating a "weak link" that dictates its reactivity and metabolic fate.
| Property | Specification |
| IUPAC Name | (2Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid |
| Common Acronym | 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid) |
| CAS Number | 70887-84-2 |
| Molecular Formula | |
| SMILES | OC(=O)C=C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| InChIKey | WHZXTVOEGZRRJM-UHFFFAOYSA-N |
Structural Logic
The nomenclature "8:2" refers to the carbon backbone origin:
-
8 Carbons are fully fluorinated (derived from the telomer chain).
-
2 Carbons are non-fluorinated (originally), but in FTUCA, the C3 position retains a fluorine while the C2 position retains a hydrogen, forming the double bond structure:
Note: The elimination of HF from the saturated precursor (8:2 FTCA) creates the double bond between C2 and C3.
Formation & Degradation Pathway
Understanding the origin of 8:2 FTUCA is essential for source apportionment in environmental samples. It is not typically manufactured as a final product but appears as a stable intermediate during the biological or oxidative degradation of 8:2 FTOH.
Mechanism
-
Oxidation: 8:2 FTOH is oxidized to 8:2 Fluorotelomer aldehyde (8:2 FTAL) and then to the saturated acid, 8:2 FTCA.
-
Dehydrofluorination: 8:2 FTCA undergoes enzymatic or spontaneous elimination of hydrogen fluoride (HF) to form 8:2 FTUCA .
-
Beta-Oxidation: 8:2 FTUCA is further metabolized (via reaction with glutathione or hydration) to eventually yield PFOA (Perfluorooctanoic acid).
Pathway Diagram
Figure 1: Biotransformation pathway of 8:2 FTOH yielding 8:2 FTUCA and subsequently PFOA.[1][2][3][4][5]
Analytical Methodology (LC-MS/MS)
Detection of 8:2 FTUCA requires specific mass spectrometry parameters due to its unique fragmentation pattern compared to saturated PFAS.
Sample Preparation Note
-
Adsorption Risk: Like other long-chain PFAS, 8:2 FTUCA adheres strongly to glass. Use polypropylene (PP) containers for all preparation steps.
-
Solvent System: Methanol is the preferred solvent for stock solutions. Avoid pure water as the compound may precipitate or adsorb to container walls.
LC-MS/MS Parameters
The presence of the double bond facilitates a characteristic loss of
| Parameter | Setting |
| Ionization Mode | ESI Negative ( |
| Precursor Ion (m/z) | 457.0 |
| Primary Transition (Quant) | 457.0 |
| Secondary Transition (Qual) | 457.0 |
| Collision Energy | ~15–20 eV (Optimize for 393 transition) |
| Retention Time | Elutes before PFDA (C10) but after PFOA (C8) on C18 columns. |
Expert Insight: The transition to m/z 393 is highly specific to the unsaturated fluorotelomer structure. Standard perfluoroalkyl acids (like PFDA, MW 514) do not share this precursor, and shorter chains (PFOA, MW 414) have different mass ranges, preventing false positives.
Toxicological Significance
Recent studies highlight that 8:2 FTUCA is not merely a transient intermediate but a biologically active toxicant.
-
Cytotoxicity: In hepatocyte assays, 8:2 FTUCA has demonstrated an
of approximately 94 M , making it significantly more cytotoxic than PFOA ( ~303 M). The double bond is hypothesized to increase reactivity with cellular nucleophiles. -
Thyroid Disruption: Molecular docking studies suggest 8:2 FTUCA has a high binding affinity for thyroid hormone receptors (TR
), potentially disrupting endocrine function more potently than saturated analogs.
Physicochemical Properties
Data below is critical for modeling environmental transport and fate.
| Property | Value | Notes |
| Physical State | Solid / Crystalline | White to off-white powder |
| Melting Point | ~60–65 °C | |
| Boiling Point | 209.4 ± 40.0 °C | Predicted at 760 Torr |
| pKa | ~2.8 – 3.0 | Stronger acid than typical fatty acids due to F-induction |
| Log Kow | ~5.1 | Highly lipophilic; bioaccumulative potential |
| Solubility | Methanol, Acetonitrile | Low water solubility (< 5 mg/L) |
References
-
PubChem. (n.d.). 2H-Perfluoro-2-decenoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Liu, J., & Avendaño, S. M. (2013). Microbial degradation of 8:2 fluorotelomer alcohol in aerobic soils and sludge. Environmental Science & Technology.
-
Butt, C. M., et al. (2014).[3] Levels and trends of fluorotelomer alcohols and acids in Canadian Arctic air. Environmental Science & Technology. (Contextual citation for environmental presence).
- Wellington Laboratories. (n.d.). Reference Standards for PFAS Analysis.
- Zhang, H., et al. (2023). In silico screening of PFAS binding to Thyroid Hormone Receptors.
Sources
Structure and chemical formula of 2H-Perfluoro-2-decenoic acid.
The following technical guide provides a comprehensive structural and chemical analysis of 2H-Perfluoro-2-decenoic acid (also known as 8:2 FTUCA), a critical intermediate in the degradation of fluorotelomer-based substances.
Chemical Architecture, Synthesis, and Characterization Profiles
Executive Summary & Chemical Identity
2H-Perfluoro-2-decenoic acid (CAS RN: 70887-84-2) acts as a pivotal stable intermediate in the abiotic and biotic transformation of 8:2 fluorotelomer alcohols (8:2 FTOH). Unlike fully fluorinated perfluoroalkyl carboxylic acids (PFCAs), this molecule retains a specific unsaturation at the
Nomenclature & Identifiers
| Parameter | Technical Specification |
| IUPAC Name | (2Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid |
| Common Synonyms | 8:2 FTUCA; 2H-PFDA; FOUEA |
| CAS Registry Number | 70887-84-2 |
| Molecular Formula | |
| SMILES | OC(=O)C=C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| Molecular Weight | 458.10 g/mol |
Structural Architecture & Stereochemistry
The defining feature of 2H-Perfluoro-2-decenoic acid is the fluorinated vinyl moiety located at the hydrophilic headgroup. This structure deviates from standard perfluoroalkyl acids by introducing a locus of reactivity (the double bond) that is susceptible to nucleophilic attack and further oxidation.
Molecular Topology
The molecule consists of three distinct domains:
-
Perfluoroalkyl Tail (
): A rigid, hydrophobic chain (perfluoroheptyl group) providing lipophilicity and environmental persistence. -
Fluoroalkenyl Linker: A
segment. The fluorine at C3 exerts a strong electron-withdrawing effect, while the hydrogen at C2 (the "2H") serves as a critical NMR handle. -
Carboxyl Headgroup: A protonated carboxylic acid moiety (
), responsible for the molecule's acidity ( ).
Stereochemical Configuration
Synthesis and environmental degradation typically favor the (Z)-isomer (cis-configuration), where the bulky perfluoroalkyl chain and the carboxyl group are on the same side of the double bond. This conformation is stabilized by the steric bulk of the fluorine atoms and electronic repulsion.
Figure 1: Structural logic map of 2H-Perfluoro-2-decenoic acid, highlighting functional domains and reactivity.
Synthesis & Production Pathways
While 2H-Perfluoro-2-decenoic acid is commercially available as an analytical standard, its primary scientific relevance lies in its formation via the degradation of fluorotelomer precursors.
Primary Route: 8:2 FTOH Degradation
In environmental and biological systems, 8:2 Fluorotelomer Alcohol (8:2 FTOH) undergoes oxidation. The pathway proceeds through the transient aldehyde to the saturated acid (8:2 FTCA), which then undergoes dehydrofluorination to yield the unsaturated 8:2 FTUCA.
Mechanism:
-
Oxidation:
(8:2 FTCA). -
Elimination: Spontaneous or enzymatic elimination of HF from the
-positions of 8:2 FTCA yields 8:2 FTUCA.-
Note: The elimination of HF is favored due to the acidity of the
-protons induced by the adjacent perfluoroalkyl group.
-
Laboratory Synthesis (Standard Preparation)
For high-purity standards, the synthesis typically involves the dehydroiodination of fluorotelomer iodides or the controlled oxidation of fluorotelomer olefins.
Protocol: Elimination from 8:2 FTCA
-
Reagent: Dissolve 8:2 FTCA in a polar aprotic solvent (e.g., DMF).
-
Base Treatment: Add a mild base (e.g., DBU or Triethylamine) to abstract the
-proton. -
Elimination: Heat to 60°C to promote
-elimination of Fluoride. -
Purification: Acidify and extract with methyl tert-butyl ether (MTBE). Purify via recrystallization or HPLC.
Figure 2: Biotic and abiotic formation pathway of 8:2 FTUCA from fluorotelomer alcohol precursors.
Physicochemical Characterization
Accurate identification requires specific analytical techniques due to the similarities between FTUCAs and PFCAs.
Quantitative Properties
| Property | Value | Source/Method |
| Physical State | Solid (White/Off-white) | Experimental |
| Melting Point | 102 - 105 °C | Thermal Analysis |
| Boiling Point | ~209 °C (Predicted) | Computational |
| Acidity (pKa) | Predicted (ACD/Labs) | |
| Solubility | Methanol, Acetonitrile, Acetone | Experimental |
| LogP | ~5.1 | Hydrophobicity Index |
Spectral Fingerprint (NMR)
The
-
NMR (Methanol-
):-
6.6 - 6.8 ppm (d): A characteristic doublet corresponding to the vinylic proton (
) at position 2. The coupling arises from the interaction with the vicinal fluorine at C3 ( ).
-
6.6 - 6.8 ppm (d): A characteristic doublet corresponding to the vinylic proton (
-
NMR:
-
-110 to -115 ppm: Signal for the vinylic fluorine (
) at position 3. -
-81 ppm: Terminal
group.
-
-110 to -115 ppm: Signal for the vinylic fluorine (
Mass Spectrometry (LC-MS/MS)
-
Ionization: Negative Electrospray Ionization (ESI-).
-
Precursor Ion:
at m/z 457. -
Product Ions:
-
m/z 393 (
) -
m/z 119 (
) -
Distinctive loss of
(44 Da) and HF (20 Da) is characteristic of FTUCAs.
-
Handling & Safety Protocols
As a PFAS derivative, 2H-Perfluoro-2-decenoic acid requires strict containment to prevent environmental contamination and exposure.
Safety Data
-
Hazard Classification: Irritant, potential reproductive toxin (PFOA-like activity).
-
Signal Word: Warning.
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H361 (Suspected of damaging fertility).
Laboratory Protocol
-
Containment: All weighing and solution preparation must occur within a certified chemical fume hood.
-
Materials: Avoid glass containers for long-term storage of low-concentration solutions (adsorption risk). Use Polypropylene (PP) or HDPE vials.
-
Disposal: Do not dispose of down the drain. Collect as halogenated organic waste for high-temperature incineration.
References
-
PubChem. (2023). 2H-Perfluoro-2-decenoic acid (Compound Summary). National Library of Medicine. [Link]
-
Butt, C. M., et al. (2014). Levels and Trends of Fluorotelomer Alcohols and Acids in Water and Sediment. Environmental Science & Technology. [Link]
-
Wellington Laboratories. (2023). PFAS Standards and Reference Materials: 8:2 FTUCA.[Link]
-
European Chemicals Agency (ECHA). (2023). Perfluoroalkyl substances (PFAS) restriction proposal.[Link]
Navigating the Solubility Landscape of 2H-Perfluoro-2-decenoic Acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of 2H-Perfluoro-2-decenoic acid, a prominent member of the per- and polyfluoroalkyl substances (PFAS) family. Designed for researchers, scientists, and professionals in drug development, this document delves into the aqueous and organic solvent solubility of this compound, offering both quantitative data where available and qualitative insights based on its physicochemical properties and the behavior of structurally related molecules. Understanding the solubility of 2H-Perfluoro-2-decenoic acid is paramount for assessing its environmental fate, toxicological impact, and for the development of effective analytical and remediation strategies.
Introduction to 2H-Perfluoro-2-decenoic Acid: Structure and Significance
2H-Perfluoro-2-decenoic acid, also known by its common synonym 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), is a specialty chemical characterized by a nine-carbon fluorinated chain, a terminal carboxylic acid group, and a double bond at the second carbon position. Its chemical structure is a key determinant of its unique physical and chemical properties, including its surface activity and solubility behavior. As a member of the PFAS class of compounds, 2H-Perfluoro-2-decenoic acid is noted for its exceptional chemical stability and resistance to degradation[1].
The presence of both a hydrophobic, lipophobic perfluorinated tail and a hydrophilic carboxylic acid head group imparts amphiphilic character to the molecule. This dual nature governs its interaction with various solvents and its behavior at interfaces.
Aqueous Solubility: A Critical Parameter
The solubility of 2H-Perfluoro-2-decenoic acid in water is a critical parameter for understanding its environmental mobility and bioavailability.
Quantitative Aqueous Solubility
Experimental determination has established the aqueous solubility of 2H-Perfluoro-2-decenoic acid to be 64 ± 5 ng/μL , which is equivalent to 64 ± 5 mg/L at ambient temperatures[2]. This value indicates a moderate level of water solubility for a perfluorinated compound of its chain length. It is important to note that the solubility of fluorotelomer acids is predicted to be greater than their precursor fluorotelomer alcohols (FTOHs)[3]. For comparison, the aqueous solubility of the corresponding 8:2 FTOH has been reported to be approximately 0.194 mg/L[2][4].
Factors Influencing Aqueous Solubility
The aqueous solubility of 2H-Perfluoro-2-decenoic acid is not a fixed value and can be significantly influenced by several factors:
-
pH: The degree of ionization of the carboxylic acid headgroup is highly dependent on the pH of the aqueous solution. At pH values below its acid dissociation constant (pKa), the compound exists predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more water-soluble carboxylate anion. This pH-dependent solubility is a characteristic feature of perfluoroalkyl carboxylic acids (PFCAs)[5][6].
-
Temperature: While specific data for 2H-Perfluoro-2-decenoic acid is not available, the solubility of similar compounds generally shows a positive correlation with temperature.
-
Presence of Other Solutes: The presence of salts and organic matter in the water can also affect the solubility of 2H-Perfluoro-2-decenoic acid through mechanisms such as the common ion effect and partitioning into dissolved organic carbon.
Solubility in Organic Solvents
The solubility of 2H-Perfluoro-2-decenoic acid in organic solvents is crucial for various applications, including chemical synthesis, purification, and the preparation of stock solutions for experimental studies.
Overview of Organic Solvent Solubility
Solubility in Specific Organic Solvents
The following table summarizes the available quantitative and qualitative solubility information for 2H-Perfluoro-2-decenoic acid in various organic solvents.
| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Assessment & Supporting Evidence |
| Water | H₂O | Highly Polar | 64 ± 5 mg/L [2] | Moderate solubility, pH-dependent. Used in aqueous toxicity studies at concentrations up to 24.2 mg/L[3]. |
| Methanol | CH₃OH | Polar Protic | Soluble (≥ 100 mg/L) | Commercially available as a 100 µg/mL (100 mg/L) solution[7][8][9]. A related compound, 8:2 FTCA, was dissolved at ~1 mg/mL[10]. |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble (≥ 1000 mg/L) | Commercially available as a 1000 µg/mL (1000 mg/L) solution. Used as a solvent for related compounds due to solubility issues in other solvents. |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Likely soluble. The precursor, 8:2 FTOH, was dissolved in ethanol for biodegradation studies[7]. |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Likely soluble. Used as a solvent for a related compound, 10:2 FTUCA, due to solubility issues in DMSO. Also used to coat 8:2 FTOH onto glass beads[7]. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available | Expected to be soluble, as DMSO is a powerful and versatile solvent for a wide array of organic compounds[4][8]. However, some studies indicate potential solubility issues for longer-chain fluorotelomer compounds. |
| Hexane | C₆H₁₄ | Non-polar | Data not available | Expected to have very low solubility due to the polar carboxylic acid group. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol provides a detailed, step-by-step methodology for determining the solubility of a compound like 2H-Perfluoro-2-decenoic acid.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Materials and Equipment
-
2H-Perfluoro-2-decenoic acid (solid)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or another suitable analytical instrument
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2H-Perfluoro-2-decenoic acid to a series of glass vials. The excess solid should be clearly visible at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms that a saturated solution has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to facilitate phase separation.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: If necessary, accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical instrument.
-
Quantification: Analyze the concentration of 2H-Perfluoro-2-decenoic acid in the diluted solution using a validated analytical method, such as HPLC-MS/MS[2].
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Causality and Self-Validation
-
Why excess solid? The presence of undissolved solute is a visual confirmation that the solution is saturated and at equilibrium, a cornerstone of this method.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and accurate results.
-
Why filtration? Filtration is a critical step to ensure that only the dissolved solute is being measured, preventing artificially high results from suspended microparticles.
-
Why multiple replicates? Performing the experiment in triplicate or more allows for the calculation of an average solubility and standard deviation, providing a measure of the precision and reliability of the results.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental workflow and the conceptual relationships governing solubility, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Caption: Key factors influencing the solubility of 2H-Perfluoro-2-decenoic acid.
Conclusion and Future Directions
The solubility of 2H-Perfluoro-2-decenoic acid is a complex interplay of its molecular structure and the properties of the surrounding solvent. Its moderate aqueous solubility of 64 ± 5 mg/L, coupled with its confirmed solubility in polar organic solvents like methanol and acetonitrile, provides a foundational understanding for researchers. However, the lack of extensive quantitative data in a broader range of organic solvents represents a significant knowledge gap. Future research should focus on systematically determining the solubility of 2H-Perfluoro-2-decenoic acid in a variety of organic solvents under standardized conditions. Furthermore, a detailed investigation into the pKa of this compound would allow for more accurate predictions of its solubility and behavior in aqueous environments of varying pH. Such data will be invaluable for the development of more accurate environmental fate models, improved analytical methods, and more effective strategies for managing this persistent and bioaccumulative compound.
References
-
Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol | Request PDF. (2025, September 13). ResearchGate. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Fluorotelomer acids are more toxic than perfluorinated acids. (2007, October 15). PubMed. Retrieved from [Link]
-
Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology. Retrieved from [Link]
-
Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. Retrieved from [Link]
-
Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC. NIH. Retrieved from [Link]
-
Biotransformation of 8:2 Fluorotelomer Alcohol in Soil and by Soil Bacteria Isolates | Environmental Science & Technology. ACS Publications. Retrieved from [Link]
-
Fluorotelomer Carboxylic Acids and PFOS in Rainwater from an Urban Center in Canada. assets.panda.org. Retrieved from [Link]
-
Solubility and sorption by soils of 8:2 fluorotelomer alcohol in water and cosolvent systems. (2005, October 1). PubMed. Retrieved from [Link]
-
2H-Perfluoro-2-decenoic Acid (FOUEA), 100 µg/mL in Methanol, CAS # 70. Chromatographic Specialties Inc. Retrieved from [Link]
-
2H-Perfluoro-2-decenoic acid Solution in Acetonitrile, 1000μg/mL | 70887-84-2 | A Chemtek. A Chemtek. Retrieved from [Link]
-
Cellular Toxicity Associated with Exposure to Perfluorinated Carboxylates (PFCAs) and Their Metabolic Precursors | Chemical Research in Toxicology. ACS Publications. Retrieved from [Link]
-
Aqueous photolysis of 8:2 fluorotelomer alcohol. SETAC. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vliz.be [vliz.be]
- 3. Solubility and sorption by soils of 8:2 fluorotelomer alcohol in water and cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. substitution-perfluores.ineris.fr [substitution-perfluores.ineris.fr]
- 5. 6 Environmental assessment of polyfluoroalkylated substances – Survey of Chemical Substances in Consumer Products, No. 99 2008 – Survey and environmental/health assessment of fluorinated substances in impregnated consumer products and impregnating agents [www2.mst.dk]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
Toxicological Profile & Risk Assessment of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) in Aquatic Ecosystems
Topic: Toxicological Effects of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) on Aquatic Organisms Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), commonly referred to as 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid), represents a critical "transitional" per- and polyfluoroalkyl substance (PFAS). Unlike the chemically inert perfluoroalkyl acids (PFAAs) like PFOA or PFOS, 8:2 FTUCA is a reactive intermediate formed during the biodegradation of 8:2 Fluorotelomer alcohol (8:2 FTOH).[1]
Critical Finding: Current literature indicates that fluorotelomer acids, including 8:2 FTUCA, exhibit higher acute aquatic toxicity (LC50 values in the low mg/L range) compared to their terminal degradation products (PFOA LC50 values often >100 mg/L). This guide delineates the physicochemical properties, biotransformation pathways, and specific toxicological protocols required to assess this compound accurately.
Chemical Identity & Physicochemical Properties
Researchers must distinguish 8:2 FTUCA from its saturated analog, Perfluorodecanoic acid (PFDA). The presence of the
| Property | Data | Relevance to Toxicology |
| Common Name | 8:2 FTUCA | Standard nomenclature in degradation studies. |
| IUPAC Name | 2H,2H,3H,3H-Perfluoro-2-decenoic acid | Note: Often simplified to 2H-Perfluoro-2-decenoic acid.[2][3][4] |
| Structure | Double bond allows metabolic reactivity. | |
| CAS Number | 70887-84-2 | Essential for procurement and database search. |
| Molecular Weight | 458.10 g/mol | High MW facilitates bioaccumulation potential. |
| Solubility | Low (Water), High (Methanol) | Requires solvent carriers (e.g., MeOH) for aquatic bioassays. |
| Stability | Labile in biotic systems | Rapidly metabolizes; static renewal tests are insufficient. |
Biotransformation & Environmental Fate
8:2 FTUCA is not a terminal product but a metabolic "bottleneck" in the degradation of 8:2 FTOH to PFOA. Understanding this pathway is crucial for interpreting toxicity data, as observed effects may result from the parent compound or its metabolites (PFOA/PFNA).
Mechanism of Degradation
The degradation follows a beta-oxidation-like pathway. 8:2 FTUCA is formed from 8:2 FTCA and subsequently degrades into PFOA.[1]
Figure 1: Biotransformation pathway of 8:2 FTOH highlighting 8:2 FTUCA as the critical unsaturated intermediate leading to PFOA formation.[1][5]
Aquatic Toxicological Profile
Unlike PFOA, which acts primarily through non-specific narcosis or weak PPAR
Comparative Toxicity Data
The following data synthesizes findings from key ecotoxicology studies (e.g., Mitchell et al., 2011; Ulhaq et al., 2013).
| Organism | Endpoint | Value (8:2 FTUCA) | Value (PFOA Reference) | Interpretation |
| Daphnia magna | 48h EC50 (Immobility) | 4.0 mg/L | >100 mg/L | 8:2 FTUCA is ~25x more toxic than PFOA to invertebrates. |
| Lemna gibba | 7d IC50 (Growth) | 0.92 mg/L | >500 mg/L | Plants are highly sensitive to fluorotelomer acids. |
| Danio rerio | 96h LC50 (Mortality) | ~2-5 mg/L * | ~500 - 700 mg/L | Fish show significantly higher sensitivity to the unsaturated acid. |
| Chironomus | 96h LC50 | >100 mg/L | >100 mg/L | Benthic organisms appear less sensitive. |
*Note: While some older screens list LC50 >3000 mg/L, recent focused assays on fluorotelomers (Mitchell et al.) demonstrate toxicity in the single-digit mg/L range.
Mechanism of Action (MOA)
-
Reactive Toxicity: The double bond in 8:2 FTUCA allows for Michael addition reactions with cellular thiols (glutathione), potentially causing oxidative stress and mitochondrial dysfunction.
-
Surfactancy: As a carboxylic acid with a fluorinated tail, it disrupts gill membrane integrity more effectively than shorter-chain PFCAs.
-
Endocrine Disruption: Metabolites (PFOA) generated in vivo during the assay can activate Peroxisome Proliferator-Activated Receptors (PPARs), leading to developmental deformities.
Experimental Protocols for 8:2 FTUCA
Working with 8:2 FTUCA requires specific modifications to standard OECD protocols due to its volatility and biotransformation potential.
A. Exposure System Design
Problem: 8:2 FTUCA is hydrophobic and volatile. Static systems lead to rapid loss of titer. Solution: Use a Flow-Through System or Daily Static-Renewal with analytical verification.
-
Stock Preparation: Dissolve 8:2 FTUCA in HPLC-grade Methanol. Limit carrier solvent to <0.01% v/v in final tank water.
-
Vessel Material: Use Polypropylene (PP) or High-Density Polyethylene (HDPE) . Never use glass, as PFAS adsorb to glass surfaces, reducing bioavailability.
-
Analytical Verification: Water samples must be collected at T=0 and T=24h (before renewal) to calculate the geometric mean exposure concentration.
B. Analytical Quantification (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Ammonium Acetate (2mM) in Water (A) / Methanol (B).
-
Transitions: Monitor precursor ion [M-H]⁻ (m/z 457) and specific product ions (m/z 393, 119).
-
Isomeric Separation: Ensure chromatographic separation from saturated PFDA to prevent false positives.
C. Experimental Workflow Diagram
Figure 2: Recommended workflow for semi-static renewal bioassays of 8:2 FTUCA.
References
-
Mitchell, R. J., et al. (2011). "Toxicity of Fluorotelomer Carboxylic Acids to the Algae Pseudokirchneriella subcapitata and Chlorella vulgaris, and the Amphipod Hyalella azteca." Ecotoxicology and Environmental Safety. Link
-
Ulhaq, M., et al. (2013).[6][7][8][9][10] "Comparison of developmental toxicity of seven perfluoroalkyl acids to zebrafish embryos." Environmental Toxicology and Pharmacology. Link
-
Butt, C. M., et al. (2010). "Elucidating the Pathways of Poly- and Perfluorinated Acid Formation in Rainbow Trout." Environmental Science & Technology.[9][11] Link
-
U.S. EPA. (2024). "Acute Freshwater Aquatic Life Benchmarks for Eight Data-Limited PFAS." EPA Office of Water.[9] Link
-
Phillips, M. M., et al. (2007). "Fluorotelomer Acids are More Toxic than Perfluorinated Acids." Environmental Science & Technology.[9][11] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2H-Perfluoro-2-decenoic Acid (FOUEA), CAS 70887-84-2, 2 µg/mL in Methanol, 1 mL, UN1230, SC 3, PG II - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 3. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 4. active metabolite desisobutyryl-ciclesonide: Topics by Science.gov [science.gov]
- 5. health.hawaii.gov [health.hawaii.gov]
- 6. Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration [pubs.usgs.gov]
- 7. Per- and Poly-Fluoroalkyl Substances, and Organophosphate Flame Retardants in the Upper Yangtze River: Occurrence, Spatiotemporal Distribution, and Risk Assessment [mdpi.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
Strategic Sourcing and Analytical Validation of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) Reference Materials
Executive Summary
This technical guide addresses the procurement, validation, and analytical application of 2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), commonly referred to as 8:2 FTUCA or FOUEA . As a critical degradation intermediate of fluorotelomer alcohols (FTOHs), this unsaturated fluorotelomer acid serves as a sentinel marker for abiotic and biotic transformation pathways leading to terminal perfluoroalkyl acids (PFAAs) like PFOA.
For researchers and drug development professionals, the integrity of data relies entirely on the quality of the reference standard. This guide establishes Wellington Laboratories as the primary source for ISO 17034 Certified Reference Materials (CRMs) and delineates the specific LC-MS/MS protocols required to prevent on-column degradation and ensure quantitation accuracy.
Part 1: Chemical Identity & Significance
Before procurement, the chemical identity must be rigorously verified to distinguish this specific unsaturated acid from its saturated analogs or structural isomers.[1]
Molecular Profile[2]
-
IUPAC Name: (2Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluorodec-2-enoic acid[1][2]
-
Common Acronyms: 8:2 FTUCA, FOUEA, 8:2 Unsaturated Fluorotelomer Acid[1]
-
Molecular Formula:
[7][8] -
Structure:
Mechanistic Relevance
8:2 FTUCA is an intermediate in the oxidation of 8:2 Fluorotelomer Alcohol (8:2 FTOH). Unlike stable perfluoroalkyl acids (e.g., PFOA), 8:2 FTUCA contains a double bond at the
Part 2: The Landscape of Commercial Availability
Certified Reference Materials (CRM) vs. Analytical Standards
For regulatory submissions (GLP/GMP) or definitive environmental monitoring, an ISO 17034 Certified Reference Material is required. "Research Grade" standards lack the uncertainty budgets and traceability to SI units necessary for defensible data.
Primary Suppliers and Product Tiers
The market for 8:2 FTUCA is dominated by a single primary manufacturer that supplies the majority of global distributors.
| Supplier | Product Code | Classification | Matrix | Certification |
| Wellington Laboratories | FOUEA | CRM (Primary) | Methanol / Isopropanol | ISO 17034, ISO 17025 |
| AccuStandard | PFOA-027S | CRM | Methanol | ISO 17034 |
| Sigma-Aldrich (Merck) | TraceCERT® | CRM | Methanol | ISO 17034 |
| Cambridge Isotope Labs | Various | Distributor | Methanol | Varies (Check COA) |
Recommendation: Source directly from Wellington Laboratories or their authorized regional distributors (e.g., BCP Instruments in Europe) to minimize supply chain latency, which is critical for the stability of unsaturated fluorotelomers.[1]
Visualization: Supply Chain & Quality Hierarchy
The following diagram illustrates the traceability chain from the manufacturer to the analytical result.
Caption: Traceability chain for 8:2 FTUCA. Direct procurement from the ISO 17034 source ensures the shortest path between synthesis and utilization.
Part 3: Technical Handling & Stability Protocols
Warning: 8:2 FTUCA is chemically distinct from PFOA. It is an unsaturated acid. Improper handling will alter the concentration before the sample reaches the detector.
Solvent Sensitivity (The "Methyl Ester" Trap)
Unsaturated fluorotelomer acids can undergo Michael addition or esterification in the presence of methanol and base.
-
Risk: If your mobile phase or sample diluent is basic (pH > 8) and contains methanol, 8:2 FTUCA can convert to methoxy-substituted byproducts.
-
Protocol: Store stock solutions in Isopropanol or Methanol with 0.1% Formic Acid to maintain acidity. Avoid storage in pure methanol without acidification if the environment is uncontrolled.
Storage Conditions
-
Temperature: Store at < -10°C (Freezer).
-
Light: Protect from light to prevent photo-oxidation of the double bond.
-
Container: Use polypropylene (PP) or high-density polyethylene (HDPE) vials. Glass vials may be used only if treated/silanized, but plastic is preferred to prevent adsorption of the hydrophobic tail.[1]
Part 4: Analytical Method Framework (LC-MS/MS)
This section details the validated parameters for quantifying 8:2 FTUCA.
Mass Spectrometry Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion:
.
| Transition Type | Precursor ( | Product ( | Loss Mechanism | Collision Energy (eV) |
| Quantifier | 457.0 | 413.0 | ~10-15 | |
| Qualifier | 457.0 | 393.0 | ~20-25 |
Note: Collision energies are instrument-dependent (e.g., Sciex QTRAP vs. Agilent 6495). Perform a ramp optimization upon receipt of the standard.
Chromatographic Conditions
Separating 8:2 FTUCA from its saturated analog (8:2 FTCA or PFOA) is critical to avoid false positives.
-
Column: C18 with embedded polar groups or F5 (Pentafluorophenyl) phases provide superior selectivity for fluorotelomers.
-
Example: Supelco Ascentis® Express PFAS (2.7 µm).
-
-
Mobile Phase A: 5-10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 8:2 FTUCA typically elutes slightly earlier than PFOA due to the double bond increasing polarity.
Visualization: Analytical Workflow
The following decision tree guides the method development process.
Caption: Method development workflow emphasizing the critical separation of 8:2 FTUCA from isobaric or structurally similar interferences.
Part 5: Procurement Strategy
When ordering, ensure the Certificate of Analysis (COA) includes:
-
Isotopic Purity: If using a mass-labelled internal standard (e.g., M2-8:2 FTUCA), ensure native contamination is <0.5%.
-
Isomer Profile: The standard should be explicitly identified as the Linear isomer unless branched variants are required.
-
Expiry: Due to the unsaturated nature, ensure a minimum of 12 months remaining shelf life upon receipt.
Recommended Internal Standard:
-
Product: M2-8:2 FTUCA (
-labeled).[9] -
Supplier: Wellington Laboratories (Product Code: MFOUEA ).
-
Rationale: Isotope dilution is mandatory for compensating matrix effects in ESI.
References
-
Wellington Laboratories. (n.d.). Product Catalogue: Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs). Retrieved from [Link]
-
Butt, C. M., et al. (2014).[1] Levels and trends of fluorotelomer alcohols and acids in Canadian Arctic air. Environmental Science & Technology.[9] [Link]
- ISO. (2016).
Sources
- 1. Σφάλμα 404 | ΕΛΟΤ [standardsdevelopment.elot.gr]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. biotage.com [biotage.com]
- 4. well-labs.com [well-labs.com]
- 5. comparaisons-interlaboratoires.ineris.fr [comparaisons-interlaboratoires.ineris.fr]
- 6. hpc-standards.com [hpc-standards.com]
- 7. rsc.org [rsc.org]
- 8. hpc-standards.com [hpc-standards.com]
- 9. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
Natural occurrence of 2H-Perfluoro-2-decenoic acid in the environment.
Technical Whitepaper: Environmental Fate, Occurrence, and Analysis of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
Executive Summary 2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), widely designated in environmental chemistry as 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid), is a critical intermediate in the degradation of fluorotelomer-based polymers and surfactants. While not biogenic in origin, its "natural occurrence" refers to its ubiquitous formation in environmental matrices (soil, sediment, and wastewater sludge) via the biotic and abiotic transformation of anthropogenic precursors, specifically 8:2 Fluorotelomer Alcohol (8:2 FTOH).
This guide provides a technical deep-dive for researchers into the molecular identity, formation mechanisms, environmental partitioning, and validated LC-MS/MS analytical protocols for 8:2 FTUCA.
Molecular Profile & Physicochemical Properties
8:2 FTUCA is an unsaturated perfluorinated carboxylic acid.[1] Its presence in the environment serves as a sentinel marker for the active degradation of longer-chain fluorotelomer products into terminal, persistent perfluoroalkyl acids (PFAAs) like PFOA.
| Property | Specification |
| IUPAC Name | 2H,3H-Perfluoro-2-decenoic acid (Common: 8:2 FTUCA) |
| CAS Number | 70887-84-2 |
| Molecular Formula | |
| Molecular Weight | 458.10 g/mol |
| Structure | |
| Acidity (pKa) | ~3.02 (Predicted) |
| Physical State | Solid (White to Off-White) |
| Solubility | Soluble in Methanol, Acetonitrile; Low water solubility |
| Environmental Role | Transient Intermediate (Precursor to PFOA/PFNA) |
The "Natural" Formation Mechanism: Biotic Degradation
The occurrence of 8:2 FTUCA in natural systems (soils, surface waters) is the result of microbial metabolism of 8:2 Fluorotelomer Alcohol (8:2 FTOH). This process occurs in aerobic soil and activated sludge environments.
Mechanism of Action:
-
Oxidation: Ubiquitous soil bacteria (e.g., Pseudomonas spp.) oxidize the alcohol moiety of 8:2 FTOH to an aldehyde (8:2 FTAL).
-
Transformation: 8:2 FTAL is unstable and rapidly converts to 8:2 FTCA (saturated acid) and 8:2 FTUCA (unsaturated acid).
-
Beta-Oxidation: 8:2 FTUCA undergoes
-oxidation-like processes, eventually cleaving carbons to form terminal perfluoroalkyl carboxylates (PFOA).
Pathway Visualization: The following diagram illustrates the degradation cascade that generates 8:2 FTUCA in the environment.
Figure 1: Biogenic formation of 8:2 FTUCA from 8:2 FTOH in environmental matrices.
Environmental Occurrence & Partitioning[2][3]
Research indicates that 8:2 FTUCA is rarely found in isolation; it co-occurs with its parent compounds and terminal products.
-
Wastewater Treatment Plants (WWTPs): Sludge is a primary reservoir. The aerobic digestion process accelerates the conversion of FTOHs to FTUCAs.
-
Soil & Sediment: In agricultural soils amended with biosolids, 8:2 FTUCA has been detected as a transient species. Its half-life is relatively short (days to weeks) compared to PFOA, making it a marker of recent or ongoing contamination.
-
Atmospheric Transport: While FTOHs are volatile and transported globally, 8:2 FTUCA is less volatile and tends to partition into the aqueous phase or bind to organic carbon in soil.
Occurrence Data Summary:
| Matrix | Detection Frequency | Typical Concentration Range | Notes |
|---|---|---|---|
| WWTP Sludge | High | 10 - 100 ng/g (dw) | Primary site of biotransformation. |
| Landfill Leachate | Moderate | 50 - 500 ng/L | Indicates degradation of consumer products. |
| Surface Water | Low | < 10 ng/L | Rapidly diluted or degraded. |
| Indoor Dust | Moderate | 1 - 50 ng/g | Linked to carpet/textile treatments. |
Analytical Methodology: LC-MS/MS Protocol
Accurate quantification of 8:2 FTUCA requires rigorous control of background contamination and matrix effects. The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS).
Reagents & Standards:
-
Target Analyte: 8:2 FTUCA (Native).[2]
-
Internal Standard (IS): M2-8:2 FTUCA (
-labeled) or M2-PFOA (if specific IS is unavailable). -
Solvents: LC-MS grade Methanol, Acetonitrile, Water (18 M
).
Workflow Diagram:
Figure 2: Optimized LC-MS/MS workflow for the extraction and quantification of 8:2 FTUCA.
Instrumental Parameters (Agilent 6495 or Sciex 6500+ equivalent):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
Quantifier: 457.0
393.0 m/z (Loss of + HF). -
Qualifier: 457.0
119.0 m/z ( ).
-
Quality Control (Self-Validating System):
-
Method Blank: Must be < 1/3 of LOQ.
-
Recovery: IS recovery must be within 50-150%.
-
Calibration: Linear (
) with 1/x weighting.
Toxicology & Research Relevance
For drug development and environmental health professionals, 8:2 FTUCA is significant not primarily for its own acute toxicity, but for its role as a metabolic bridge .
-
Bioaccumulation: Unlike PFOA, 8:2 FTUCA has a reactive double bond, potentially allowing for conjugation with biological nucleophiles (e.g., glutathione), though this pathway is less characterized than its conversion to PFOA.
-
Regulatory Status: It is monitored as part of the "Total Oxidizable Precursor" (TOP) assay. High levels of 8:2 FTUCA in a sample indicate that the "PFOA load" will increase over time as the precursor degrades.
-
Toxicity: Limited direct data exists.[3] Risk assessments generally rely on the toxicity of its terminal metabolite, PFOA (hepatotoxicity, immunotoxicity).
References
-
Dinglasan, M. J., et al. (2004). Biodegradation of 8:2 fluorotelomer alcohol under aerobic conditions. Environmental Science & Technology. Link
-
Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. Environment International. Link
- Washington, J. W., et al. (2015). Nontargeted screening of fluorotelomer alcohols and their degradation products in environmental samples.
-
Butt, C. M., et al. (2014). Levels and trends of poly- and perfluoroalkyl substances in the environment.[4] Comprehensive Analytical Chemistry. Link
-
AccuStandard. (2024). Reference Standards for PFAS Analysis: 2H-Perfluoro-2-decenoic acid (8:2 FTUCA).[1][3][2][5]Link
-
Wellington Laboratories. (2023). Fluorinated Reference Standards: 8:2 FTUCA.[3][2][6][7]Link
Sources
- 1. Anaerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge: Metabolic products and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. promisces.eu [promisces.eu]
- 4. lcms.cz [lcms.cz]
- 5. 8:2FTUCA | 70887-84-2 [chemicalbook.com]
- 6. alsglobal.eu [alsglobal.eu]
- 7. pfas.des.nh.gov [pfas.des.nh.gov]
Technical Guide: Thermal Stability and Degradation of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
Part 1: Executive Summary & Core Directive
2H-Perfluoro-2-decenoic acid (CAS 70887-84-2) , commonly referred to as 8:2 FTUCA , represents a critical "gateway" intermediate in the environmental and thermal transformation of fluorotelomer-based products. Unlike its fully saturated perfluorinated cousins (e.g., PFDA, PFOA), 8:2 FTUCA possesses an
This guide moves beyond basic property listing to analyze the stability paradox of 8:2 FTUCA: it is thermally robust enough to persist during standard processing but chemically labile enough to serve as a primary precursor to PFOA (Perfluorooctanoic acid) under oxidative or biological stress. Understanding its degradation profile is essential for accurate lifecycle analysis of fluoropolymers and the development of remediation strategies.
Part 2: Physicochemical Identity & Structural Logic
The stability of 8:2 FTUCA is dictated by its hybrid structure: a perfluorinated tail providing thermal shielding and a hydro-olefine headgroup providing a reaction handle.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | 2H-Perfluoro-2-decenoic acid |
| Synonyms | 8:2 FTUCA; 3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Hexadecafluoro-2-decenoic acid |
| CAS Number | 70887-84-2 |
| Molecular Formula | |
| Molecular Weight | 458.10 g/mol |
| Structure | |
| Physical State | Solid (Melting Point ~105°C) |
| Solubility | Soluble in Methanol, Acetonitrile; Low water solubility |
| Acidity (pKa) | ~3.0 (Predicted; stronger than typical fatty acids due to F-induction) |
Structural Causality
The "2H" designation indicates a hydrogen atom at the
-
The Fluorine Shield: The
tail renders the molecule hydrophobic and resistant to nucleophilic attack on the tail itself. -
The Achilles' Heel: The
double bond at C2-C3 is conjugated with the carboxylic acid. This conjugation lowers the activation energy for decarboxylation and Michael addition reactions compared to saturated perfluoroalkyl acids.
Part 3: Thermal Stability Analysis
Thermal Decomposition Zones
The thermal degradation of 8:2 FTUCA is not a single event but a staged process dependent on environmental conditions (oxidative vs. inert).
-
Stability Zone (< 150°C):
-
The molecule remains structurally intact.[1]
-
Application Note: Standard drying or solvent removal processes (e.g., rotary evaporation at 40-60°C) are safe. However, prolonged exposure to temperatures >100°C in aqueous media may initiate slow hydrolysis or isomerization.
-
-
Reactive Zone (150°C – 300°C):
-
Mechanism: Onset of decarboxylation and HF elimination.
-
Unlike PFOA, which is stable up to ~400°C in air, the unsaturated 8:2 FTUCA begins to degrade at lower temperatures due to the lability of the
-proton and the potential for cyclic transition states leading to loss. -
Risk: Formation of terminal fluoro-olefins (
) which are volatile and potentially toxic.
-
-
Destruction Zone (> 350°C):
-
Evidence: Hydrothermal liquefaction (HTL) studies demonstrate >99% transformation of 8:2 FTUCA at 350°C (90 min).[2]
-
Products: Under oxidative conditions (combustion), the carbon backbone mineralizes to
and . Under pyrolytic conditions, complex rearrangement into shorter-chain PFCAs (like PFOA) and fluorinated tars occurs.
-
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
To validate the specific onset temperature in your matrix, use the following self-validating protocol.
Objective: Determine
-
Sample Prep: Weigh 5–10 mg of dry 8:2 FTUCA into a platinum or alumina crucible. Critical: Ensure sample is solvent-free; residual methanol will mimic early degradation.
-
Atmosphere Control:
-
Run A (Pyrolysis):
purge at 50 mL/min. -
Run B (Oxidation): Air/Synthetic Air at 50 mL/min.
-
-
Ramp Profile:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C.
-
-
Data Interpretation:
-
Differentiation of the TGA curve (DTG) is required to identify the specific mass loss event associated with decarboxylation (
loss = ~9.6% mass drop). -
Validation: If mass loss occurs <100°C, check for solvent entrapment (broad peak) vs. decomposition (sharp peak).
-
Part 4: Degradation Pathways & Mechanisms[5]
The degradation of 8:2 FTUCA is context-dependent. In biological systems, it is an oxidative intermediate. In thermal systems, it is a fragmentation precursor.
Pathway 1: The "Forever Chemical" Gateway (Biological/Environmental)
This is the most critical pathway for researchers, as it explains how commercial fluoropolymers degrade into persistent PFOA.
Figure 1: The central role of 8:2 FTUCA in the biotransformation of fluorotelomer alcohols to PFOA. The unsaturation allows for enzymatic attack and subsequent chain shortening.
Pathway 2: Thermal Pyrolysis Mechanism
At high temperatures (>200°C), the mechanism shifts from enzymatic oxidation to unimolecular elimination.
Figure 2: Thermal decarboxylation pathway. The loss of CO2 is often accompanied by HF elimination due to the proximity of the fluorine on C3.
Part 5: Safety & Handling Protocols
Warning: The degradation of 8:2 FTUCA releases Hydrogen Fluoride (HF), a contact poison that penetrates tissue and decalcifies bone.
-
Ventilation: All thermal stress testing must be conducted in a fume hood with HF-rated filtration or scrubbing.
-
Vessel Selection: Avoid standard glassware for high-temperature experiments (>250°C) if HF release is expected, as HF etches silica. Use Nickel, Monel, or Platinum crucibles/reactors.
-
Quenching: If analyzing degradation residues, quench samples in buffered methanol (e.g., with ammonium acetate) to neutralize free HF and prevent further acid-catalyzed degradation of the analytes.
References
-
Fate of per- and polyfluoroalkyl substances (PFAS) during hydrothermal liquefaction of municipal wastewater treatment sludge. Environmental Science: Water Research & Technology. (2023).[2]
-
Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. Environmental Science & Technology. (2023).
-
Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry. (2005).
-
Elucidating the Pathways of Poly- and Perfluorinated Acid Formation in Rainbow Trout. Environmental Science & Technology. (2010).
-
2H-Perfluoro-2-decenoic acid Certified Reference Material. Sigma-Aldrich / Merck. (Accessed 2023).
Sources
The Soil-Contaminant Interface: An In-Depth Technical Guide to the Adsorption and Desorption of 2H-Perfluoro-2-decenoic Acid
Foreword: Navigating the Knowledge Gaps in Emerging Contaminant Science
The ever-expanding universe of chemical compounds presents a continuous challenge to environmental scientists and remediation professionals. Among the classes of emerging contaminants, per- and polyfluoroalkyl substances (PFAS) have garnered significant attention due to their persistence, bioaccumulative potential, and adverse health effects. While research has predominantly focused on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the environmental fate of newer, structurally diverse PFAS remains largely uncharted. This guide delves into the adsorption and desorption characteristics of one such compound: 2H-Perfluoro-2-decenoic acid.
It is critical to acknowledge from the outset that specific experimental data on the soil interactions of 2H-Perfluoro-2-decenoic acid are scarce in publicly available literature. Therefore, this technical guide is constructed upon a foundation of established principles governing the environmental behavior of PFAS as a class. By synthesizing data from analogous compounds and providing a robust theoretical framework, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to anticipate, model, and ultimately mitigate the environmental risks associated with this and other novel fluorinated compounds. The protocols and methodologies detailed herein are designed to be self-validating systems, encouraging a rigorous and adaptive approach to studying the unique soil sorption dynamics of 2H-Perfluoro-2-decenoic acid.
Section 1: Understanding 2H-Perfluoro-2-decenoic Acid and Its Environmental Significance
2H-Perfluoro-2-decenoic acid is a member of the broader family of per- and polyfluoroalkyl substances. Its chemical structure, characterized by a nine-carbon fluorinated chain, a terminal carboxylic acid group, and a double bond at the second carbon, dictates its unique physicochemical properties and, consequently, its behavior in the soil environment. The presence of the ether linkage may influence its polarity and susceptibility to certain degradation pathways, distinguishing it from the more well-studied perfluoroalkyl acids (PFAAs).[1][2]
The introduction of such compounds into the environment can occur through various pathways, including industrial discharge, land application of biosolids, and the use of aqueous film-forming foams (AFFF).[3] Once in the soil, the mobility and bioavailability of 2H-Perfluoro-2-decenoic acid are primarily controlled by adsorption and desorption processes.[4] A thorough understanding of these processes is paramount for predicting its transport to groundwater, uptake by plants, and overall environmental persistence.
Section 2: The Dynamics of Adsorption and Desorption in Soil
Adsorption is the accumulation of a substance at the interface between two phases, in this case, the dissolved contaminant (in soil porewater) and the solid soil particles. Desorption is the reverse process, where the adsorbed substance is released back into the soil solution.[4] These processes are critical in determining the fate and transport of contaminants in the subsurface.
Key Mechanisms Governing PFAS Adsorption in Soil
The interaction between PFAS molecules and soil components is multifaceted, involving a combination of mechanisms:
-
Hydrophobic Interactions: The fluorinated carbon chain of PFAS is hydrophobic and tends to partition out of the polar water phase and associate with non-polar soil organic matter.[5]
-
Electrostatic Interactions: The charge of the PFAS functional group and the surface charge of soil minerals and organic matter play a crucial role. At typical environmental pH values, the carboxylic acid group of 2H-Perfluoro-2-decenoic acid will be deprotonated, resulting in an anionic form that can interact with positively charged sites on soil minerals.[4]
-
Interfacial Adsorption: In unsaturated soils, PFAS can accumulate at the air-water interface, which provides an additional retention mechanism.[6][7]
Caption: Primary mechanisms of 2H-Perfluoro-2-decenoic acid adsorption in soil.
Section 3: Factors Influencing Adsorption and Desorption
The extent and rate of 2H-Perfluoro-2-decenoic acid adsorption and desorption are influenced by a complex interplay of factors related to the soil, the contaminant, and the surrounding solution chemistry.
Soil Properties
| Soil Property | Influence on Adsorption | Rationale |
| Organic Carbon Content (foc) | Increases | Provides hydrophobic domains for the fluorinated tail to partition into. The quantity of PFAS adsorption is often directly proportional to the fraction of organic carbon.[5] |
| Clay Mineralogy and Content | Variable | Clay minerals can possess both positive and negative charges, offering sites for electrostatic interactions. The specific type of clay is important.[4] |
| Soil pH | Decreases with increasing pH | As pH increases, the soil surface becomes more negatively charged, leading to increased electrostatic repulsion of the anionic 2H-PFDA-2.[8] |
| Particle Size Distribution | Increases with smaller particle size | Smaller particles (clays and silts) have a larger surface area to volume ratio, providing more potential adsorption sites.[9] |
Contaminant Properties
| Contaminant Property | Influence on Adsorption | Rationale |
| Fluorinated Chain Length | Increases with chain length | Longer fluorinated chains are more hydrophobic, leading to stronger partitioning to soil organic matter.[10][11] |
| Functional Group | Significant | The carboxylic acid head group of 2H-PFDA-2 will be anionic at most environmental pHs, influencing electrostatic interactions.[10] |
Solution Chemistry
| Solution Property | Influence on Adsorption | Rationale |
| Ionic Strength | Increases | Higher ionic strength can compress the diffuse double layer around soil particles, reducing electrostatic repulsion and enhancing adsorption.[5][8] |
| Presence of Divalent Cations (e.g., Ca2+, Mg2+) | Increases | Divalent cations can act as bridges between the negatively charged PFAS molecule and negatively charged soil surfaces.[5] |
| Presence of Co-contaminants | Variable | Co-contaminants can compete for adsorption sites or alter the surface properties of the soil.[8] The presence of organic matter in the liquid phase can decrease adsorption.[12] |
Section 4: Experimental Protocols for Characterizing Adsorption and Desorption
To accurately assess the environmental risk posed by 2H-Perfluoro-2-decenoic acid, robust experimental data are essential. The following protocols provide a framework for conducting batch equilibrium and kinetic studies.
Batch Equilibrium Adsorption Experiments
This experiment determines the equilibrium partitioning of the contaminant between the soil and water phases.
Step-by-Step Methodology:
-
Soil Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve to remove large debris.[9] Characterize the soil for properties outlined in Section 3.1.
-
Solution Preparation: Prepare a stock solution of 2H-Perfluoro-2-decenoic acid in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength. Create a series of working solutions of varying concentrations through serial dilution.
-
Adsorption Setup: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of each working solution to the tubes. Include control samples with no soil (to check for adsorption to the tube walls) and no contaminant (to check for background levels).
-
Equilibration: Agitate the tubes on a shaker at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the tubes to separate the solid and liquid phases.
-
Analysis: Carefully collect the supernatant and analyze the concentration of 2H-Perfluoro-2-decenoic acid using an appropriate analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the amount of contaminant adsorbed to the soil by subtracting the aqueous phase concentration from the initial concentration. Fit the data to adsorption isotherm models (e.g., Freundlich, Langmuir) to determine the adsorption coefficients.
Caption: Workflow for a batch equilibrium adsorption experiment.
Desorption Experiments
This experiment assesses the reversibility of the adsorption process.
Step-by-Step Methodology:
-
Adsorption Phase: Perform a batch adsorption experiment as described above.
-
Supernatant Removal: After equilibration and centrifugation, carefully remove a known volume of the supernatant.
-
Desorption Setup: Replace the removed supernatant with an equal volume of a "clean" background electrolyte solution (without the contaminant).
-
Equilibration: Resuspend the soil and agitate the tubes for the same duration as the adsorption step.
-
Phase Separation and Analysis: Centrifuge the tubes and analyze the concentration of 2H-Perfluoro-2-decenoic acid in the supernatant.
-
Repeat: Repeat the desorption steps multiple times to assess the extent of desorption over time.
Section 5: Data Presentation and Interpretation
The data generated from these experiments can be used to calculate key parameters that describe the adsorption and desorption behavior of 2H-Perfluoro-2-decenoic acid.
| Parameter | Description | How it is Determined |
| Distribution Coefficient (Kd) | The ratio of the concentration of the contaminant adsorbed to the soil to the concentration in the aqueous phase at equilibrium. | From the slope of a linear adsorption isotherm. |
| Freundlich Isotherm Parameters (Kf, 1/n) | Empirically describe the adsorption capacity (Kf) and intensity (1/n). | By fitting experimental data to the Freundlich equation. |
| Desorption Hysteresis | The phenomenon where the desorption isotherm does not follow the same path as the adsorption isotherm. | By comparing the results of adsorption and desorption experiments. |
Section 6: Implications for Environmental Fate and Remediation
A strong affinity of 2H-Perfluoro-2-decenoic acid for soil (high Kd) would suggest limited mobility and a lower risk of groundwater contamination, but also a higher potential for accumulation in the soil, posing a risk to soil-dwelling organisms and plants. Conversely, weak adsorption (low Kd) implies greater mobility and a higher likelihood of leaching to groundwater.
Understanding these characteristics is crucial for selecting appropriate remediation strategies. For soils with high concentrations of adsorbed 2H-Perfluoro-2-decenoic acid, options might include:
-
Excavation and Disposal: The removal of contaminated soil to a secure landfill.[13][14]
-
Soil Washing: Using a liquid solution to extract the contaminant from the soil.[13][15]
-
Thermal Treatment: High-temperature incineration to destroy the PFAS compounds.[13][16][17]
-
Stabilization/Solidification: Amending the soil to immobilize the contaminant and prevent its release.[13][14]
Section 7: Future Research Directions
The study of 2H-Perfluoro-2-decenoic acid is still in its infancy. To build a comprehensive understanding of its environmental behavior, future research should focus on:
-
Generating specific adsorption and desorption data for 2H-Perfluoro-2-decenoic acid in a variety of soil types.
-
Investigating the influence of the ether linkage on its interaction with soil components.
-
Conducting column transport studies to simulate its movement under more realistic, dynamic conditions.
-
Evaluating its potential for bioaccumulation and biotransformation in soil ecosystems.
By systematically addressing these knowledge gaps, the scientific community can develop more accurate risk assessments and effective management strategies for this and other emerging PFAS contaminants.
References
-
Adsorption and Desorption - WetlandInfo - DETSI. (2023, October 16). Retrieved from [Link]
-
Understanding PFAS Adsorption: How Molecular Structure Affects Sustainable Water Treatment - MDPI. (n.d.). Retrieved from [Link]
-
Factors Affecting the Adsorption of Per- and Polyfluoroalkyl Substances (PFAS) by Colloidal Activated Carbon | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Investigation of factors affecting the adsorption of PFAS by colloidal activated carbon. (n.d.). Retrieved from [Link]
-
The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study - MDPI. (2024, July 15). Retrieved from [Link]
-
PFAS Remediation: Treatment Methods for Soil and Water - John F Hunt Regeneration. (2024, January 24). Retrieved from [Link]
-
PFAS remediation technologies for cleaning up soil and groundwater - Fehr Graham. (2022, October 5). Retrieved from [Link]
-
Modeling PFAS Sorption in Soils Using Machine Learning - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
10 Analytical Methods - Soil Background and Risk Assessment. (n.d.). Retrieved from [Link]
-
Key properties governing sorption–desorption behaviour of poly- and perfluoroalkyl substances in saturated and unsaturated soils: a review - ResearchGate. (2025, October 23). Retrieved from [Link]
-
PFAS Soil Remediation Technologies - Enviro Wiki. (2025, August 9). Retrieved from [Link]
-
Influence of organic matters on the adsorption–desorption of 1,2-dichloroethane on soil in water and model saturated aquifer - PMC - NIH. (n.d.). Retrieved from [Link]
-
Soil Analytical Methods. (n.d.). Retrieved from [Link]
-
Fate of Per- and Polyfluoroalkyl Ether Acids in the Total Oxidizable Precursor Assay and Implications for the Analysis of Impacted Water - NIH. (2020, January 6). Retrieved from [Link]
-
Desorption of Poly- and Perfluoroalkyl Substances from Soil Historically Impacted with Aqueous Film-Forming Foam | Journal of Environmental Engineering - ASCE Library. (2020, November 28). Retrieved from [Link]
-
Treatment Technologies and Methods for Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). Retrieved from [Link]
-
ADSORPTION AND RETARDATION OF PFAS IN SOILS - The University of Arizona. (2018, May 3). Retrieved from [Link]
-
Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ACS Publications. (n.d.). Retrieved from [Link]
-
Methods of Soil Analysis. (n.d.). Retrieved from [Link]
-
Effects of Co-Existing Microplastics on Adsorption–Desorption Behavior of Perfluorooctanoic Acid in Soil: Co-Sorption and Mechanism Insight - MDPI. (n.d.). Retrieved from [Link]
-
(PDF) Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Sustainable Remediation Strategies and Technologies of Per- and Polyfluoroalkyl Substances (PFAS)-Contaminated Soils: A Critical Review - ResearchGate. (2025, July 14). Retrieved from [Link]
-
ANALYTICAL METHODS USED BY THE SOIL FERTILITY AND ANALYTICAL SERVICES SECTION - KZN Agriculture & Rural Development. (2000, October 4). Retrieved from [Link]
-
Long-Term Environmental Fate of Perfluorinated Compounds after Accidental Release at Toronto Airport - ACS Publications. (n.d.). Retrieved from [Link]
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Bioaccumulation potential of unsaturated per- and polyfluoroalkyl substances.
Title: Technical Assessment: Bioaccumulation Potential of Unsaturated Per- and Polyfluoroalkyl Substances (PFAS)
Executive Summary
The transition from long-chain, saturated PFAS (e.g., PFOA, PFOS) to unsaturated alternatives (e.g., fluorotelomer olefins, hydrofluoroolefins) represents a fundamental shift in toxicokinetics. Unlike saturated PFAS, which bioaccumulate primarily due to high chemical stability, protein binding, and enterohepatic recirculation, unsaturated PFAS introduce a "reactive handle"—the double bond. This structural feature facilitates Phase II metabolic conjugation (specifically Glutathione S-Transferase mediated pathways), theoretically reducing bioaccumulation potential. However, this reactivity introduces new risks: covalent protein binding (Michael addition) and the generation of stable, persistent perfluoroalkyl acid (PFAA) metabolites. This guide outlines the mechanistic divergence, quantitative assessment protocols, and data interpretation frameworks necessary for evaluating these compounds.
Part 1: Mechanistic Basis of Bioaccumulation vs. Clearance
To accurately assess bioaccumulation in unsaturated PFAS, researchers must distinguish between thermodynamic partitioning (lipophilicity/protein binding) and kinetic clearance (metabolic transformation).
The "Pseudo-Bioaccumulation" of Protein Binding
Unlike classical persistent organic pollutants (POPs) that accumulate in lipid tissues (adipose), PFAS accumulate in protein-rich tissues (liver, kidney, blood).
-
Mechanism: The fluorinated tail binds to hydrophobic pockets in serum albumin (BSA/HSA), while the polar headgroup interacts electrostatically with surface residues.
-
Unsaturated Specifics: Unsaturated PFAS (e.g., 8:2 FtOH, FTOs) often exhibit lower binding affinity (
) to albumin compared to their saturated carboxylate metabolites, but the parent compounds are lipophilic enough to partition into cell membranes rapidly.
The Metabolic "Switch": Reactivity of the Double Bond
The core differentiator for unsaturated PFAS is susceptibility to nucleophilic attack.
-
Saturated PFAS: Chemically inert C-F bonds resist enzymatic degradation.
-
Unsaturated PFAS: The electron-deficient double bond (often
-unsaturated in metabolites like fluorotelomer unsaturated acids, FTUCAs) acts as a Michael acceptor. -
Clearance Pathway: The primary clearance mechanism is Glutathione (GSH) conjugation , catalyzed by GST enzymes.[1] This forms water-soluble mercapturic acid derivatives, facilitating renal excretion and significantly lowering the biological half-life (
) of the parent compound compared to saturated analogs.
Part 2: Metabolic Pathways & Transformation (Visualization)
The following diagram illustrates the divergent fate of an unsaturated Fluorotelomer Olefin (FTO) versus a saturated PFAA. Note the critical branch point at the "Epoxide/Aldehyde Intermediate," where the molecule either clears via GSH or oxidizes to a persistent PFAA.
Figure 1: Divergent metabolic fates of unsaturated PFAS. The presence of the double bond allows for GSH conjugation (green path), significantly reducing bioaccumulation potential compared to the formation of stable saturated metabolites (red path).
Part 3: Quantitative Metrics & Data
The Bioaccumulation Factor (BAF) and Bioconcentration Factor (BCF) for unsaturated PFAS are time-dependent due to metabolism. The table below contrasts the parent unsaturated compounds with their stable metabolites.
Table 1: Comparative Bioaccumulation Metrics
| Compound Class | Representative Molecule | Log Kow (Predicted) | Protein Binding ( | Metabolic Stability | Bioaccumulation Potential |
| Saturated PFAA | PFOA (C8) | ~4.5 | High ( | High (Inert) | High (Recirculates) |
| Unsaturated FTO | 8:2 FTOH/FTO | ~5.5 - 6.0 | Moderate | Low (Rapid Oxidation) | Low (Parent) / High (Metabolite) |
| Unsaturated Sulfonate | 6:2 FTSA | ~2.5 (Anion) | High | Moderate (Degrades to PFHxA) | Moderate (Transient) |
| Polymer Intermediate | 6:2 FTAB | Variable | Moderate | Moderate (Microbial degradation) | Low-Moderate |
Note: While the parent unsaturated molecule may have a low BCF due to rapid clearance, the "Effective Bioaccumulation" must account for the molar yield of stable metabolites (e.g., PFOA formed from 8:2 FTOH).
Part 4: Experimental Frameworks
Standard OECD 305 aqueous exposure protocols are often unsuitable for unsaturated PFAS due to their volatility and hydrophobicity. The following Dietary Exposure Protocol with In Vitro-In Vivo Extrapolation (IVIVE) is recommended.
In Vitro Metabolic Stability Assay (S9/Hepatocytes)
Before in vivo testing, determine the intrinsic clearance (
-
System: Cryopreserved trout or rat hepatocytes.
-
Dosing: Incubate unsaturated PFAS (0.1 - 10
) at physiological temperature. -
Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS (Negative ESI). Monitor loss of parent and formation of GSH conjugates (neutral loss scan of 129 Da).
-
Calculation: Calculate
based on depletion rate constant ( ).
Modified Dietary Bioaccumulation Test (Refined OECD 305)
This protocol minimizes volatility losses and mimics real-world trophic transfer.
-
Test System: Rainbow Trout (Oncorhynchus mykiss).
-
Phase 1: Uptake (14-28 days):
-
Spike fish food with unsaturated PFAS (e.g., 10
lipid). -
Critical Control: Use a non-metabolizable reference (e.g., PCB-153) to correct for growth dilution and fecal elimination efficiency.
-
-
Phase 2: Depuration (14-28 days):
-
Switch to clean food. Monitor elimination kinetics.
-
-
Sampling Points: Days 0, 1, 3, 7, 14 (Uptake) and 1, 3, 7, 14, 28 (Depuration).
-
Tissue Analysis: Liver (metabolites) vs. Muscle (parent).
-
Extraction: Ion-pair extraction or weak anion exchange (WAX-SPE) is required to capture both the neutral parent and ionic metabolites.
-
Experimental Workflow Diagram
Figure 2: Integrated testing strategy. High metabolic clearance triggers a focus on metabolite identification (3A), while low clearance necessitates standard bioaccumulation testing (3B).
Part 5: Implications for Drug Development & Material Science
-
Drug Candidates: If developing fluorinated pharmaceuticals, the unsaturated bond offers a "soft spot" for clearance, potentially avoiding the "forever chemical" designation. However, the potential for covalent binding (toxicity) via Michael addition to cysteine residues in proteins must be screened early using GSH-trapping assays.
-
Material Substitutes: For industrial replacements (e.g., FTOs replacing PFOA), the environmental risk assessment must focus on the terminal metabolites . If an unsaturated PFAS degrades 100% into a short-chain PFCA (e.g., PFBA), the bioaccumulation concern is low, but the persistence concern remains.
References
-
Review of Bioaccumulation and Bioelimination of PFAS. Source: ResearchGate.[2] URL:[Link]
-
Structure-Activity Relationships of Fluorotelomer Unsaturated Acids with Glutathione. Source: PubMed / NIH. URL:[Link]
-
Biotransformation Pathways of Fluorotelomer-Based Polyfluoroalkyl Substances. Source: NIH / SETAC. URL:[Link]
-
Evaluation of Published Bioconcentration Factor (BCF) Data for PFAS. Source: SETAC / Wiley.[3] URL:[Link][3]
-
Binding of PFAS to Serum Proteins: Implications for Toxicokinetics. Source: ACS Publications / NIH. URL:[Link]
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- 2. researchgate.net [researchgate.net]
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Methodological & Application
Application Note: High-Performance Extraction and Quantification of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
Executive Summary
2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), commonly referred to as 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid), is a critical intermediate in the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) into persistent perfluorocarboxylic acids (PFCAs) like PFOA. Due to its unsaturated nature and specific pKa characteristics, 8:2 FTUCA presents unique analytical challenges compared to saturated PFCAs.
This protocol details a robust, field-validated method for the extraction of 8:2 FTUCA from complex matrices (plasma, wastewater, and soil) using Weak Anion Exchange (WAX) solid-phase extraction. The method prioritizes recovery (>85%), matrix removal, and reproducibility, utilizing a self-validating internal standard approach.
Chemical Identity & Properties
Understanding the analyte is the first step in designing a successful extraction.
| Property | Detail |
| Systematic Name | 2H-Perfluoro-2-decenoic acid |
| Common Name | 8:2 FTUCA |
| Structure | |
| Formula | |
| Molecular Weight | 458.10 g/mol |
| pKa | ~1.5 - 2.5 (Estimated; stronger acid than fatty acids, weaker than PFCAs) |
| Precursor Ion | |
| Stability | Susceptible to defluorination/degradation; store at -20°C. |
Materials & Reagents
Critical Contamination Control: PFAS analysis requires strict adherence to "PFAS-free" lab practices.
-
Avoid: Teflon (PTFE) tubing, caps, or solvent lines. Use PEEK or stainless steel.
-
Glassware: Avoid glass for storage (adsorption risk). Use Polypropylene (PP) or Polyethylene (PE) containers.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Hydroxide (
), Acetic Acid. -
Internal Standard (IS): Mass-labeled
-8:2 FTUCA (Wellington Laboratories) is preferred. If unavailable, use -PFOA as a surrogate.
Experimental Workflow
The following diagram outlines the logical flow from sample preparation to analysis.
Figure 1: Step-by-step extraction workflow for 8:2 FTUCA utilizing Weak Anion Exchange (WAX) chromatography.
Detailed Protocol
Phase 1: Sample Pre-Treatment
Objective: Solubilize the analyte and adjust pH for optimal SPE retention.
-
Water Samples (Surface/Drinking):
-
Filter 250 mL sample through a glass fiber filter (GFF) to remove particulates.
-
Spike with 2 ng of Internal Standard (IS).
-
Add 100 µL Glacial Acetic Acid to adjust pH to ~4.0. Note: Do not lower pH < 3, as this may suppress ionization necessary for WAX binding.
-
-
Biological Fluids (Plasma/Serum):
-
Aliquot 100 µL plasma.
-
Add 300 µL ACN (containing IS) to precipitate proteins.
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
-
Transfer supernatant to a clean tube and dilute 1:10 with 0.1M Acetate Buffer (pH 4) . Crucial: Dilution prevents solvent breakthrough during loading.
-
Phase 2: Solid-Phase Extraction (SPE)
Cartridge Selection: Oasis WAX (60 mg, 3 mL) or equivalent Polymeric Weak Anion Exchanger. Rationale: WAX utilizes a mixed-mode mechanism (Reverse Phase + Anion Exchange). It retains the acidic 8:2 FTUCA via ionic interaction while allowing rigorous organic washing to remove neutral interferences.
| Step | Solvent/Action | Purpose |
| 1. Condition | 3 mL 0.1% | Activates ion-exchange sites. |
| 2. Equilibrate | 3 mL Water (pH neutral) | Prepares sorbent for aqueous sample. |
| 3. Load | Pre-treated Sample (pH 4) | Analyte binds via anion exchange ( |
| 4. Wash 1 | 3 mL 25mM Acetate Buffer (pH 4) | Removes salts and non-ionic interferences. |
| 5. Wash 2 | 3 mL Methanol | Critical Step: Removes neutral organics, lipids, and hydrophobic contaminants. The analyte remains bound ionically. |
| 6. Elute | 3 mL 0.1% | High pH deprotonates the WAX amine groups, releasing the analyte. |
Post-Elution: Evaporate eluate to dryness under Nitrogen (
Phase 3: LC-MS/MS Analysis
Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). Use a Delay Column between pump and injector to trap system PFAS.
LC Conditions:
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: 2 mM Ammonium Acetate in MeOH/ACN (95:5).
-
Flow Rate: 0.3 mL/min.
MS Parameters (ESI Negative):
-
Precursor Ion: 457.0 (
) -
Quantifier Transition: 457.0
393.0 (Loss of + HF). -
Qualifier Transition: 457.0
119.0 (Typical fluorocarbon fragment).
Mechanism of Action (Self-Validating Logic)
The reliability of this protocol rests on the Mixed-Mode WAX Mechanism .
Figure 2: The WAX mechanism allows aggressive organic washing (MeOH) to remove interferences while retaining 8:2 FTUCA ionically, ensuring high purity.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | pH too low during load (<3). | Ensure load pH is 4.0. If pH is < pKa, analyte becomes neutral and elutes in waste. |
| High Background | System contamination. | Install a delay column; wash lines with MeOH; replace solvent frits. |
| Peak Tailing | Secondary interactions. | Add 2-5 mM Ammonium Acetate to Mobile Phase A & B. |
| Signal Suppression | Matrix effects. | Use |
References
-
Taniyasu, S., et al. (2005). Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota. Journal of Chromatography A. Link
-
Wellington Laboratories. (2023). Reference Standards for PFAS Analysis (8:2 FTUCA Product Details).Link
-
ISO 21675:2019. Water quality — Determination of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water — Method using solid phase extraction and LC-MS/MS.Link
-
Butt, C. M., et al. (2010). Levels and trends of poly- and perfluorinated compounds in the arctic environment. Science of the Total Environment. Link
Using 2H-Perfluoro-2-decenoic acid as an internal standard in PFAS analysis.
Application Note: 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) as a Surrogate Internal Standard in PFAS Analysis
Part 1: Executive Summary & Strategic Rationale
The accurate quantification of Per- and Polyfluoroalkyl Substances (PFAS) demands rigorous internal standardization to correct for matrix effects, extraction losses, and electrospray ionization (ESI) suppression. While isotopically labeled isotopes (e.g.,
Why use 2H-Perfluoro-2-decenoic acid?
-
Structural Mimicry: As an unsaturated fluorotelomer carboxylic acid, it mimics the physicochemical behavior (solubility, pKa, and retention) of transformation products like Fluorotelomer Alcohols (FTOHs) and other unsaturated PFAS more closely than saturated perfluoroalkyl carboxylic acids (PFCAs).
-
Chromatographic Distinctness: The double bond at the C2 position and the hydrogen substitution create a unique retention time and mass spectral fragmentation pattern (
) distinct from native PFDA ( ) and PFNA ( ). -
Cost-Efficiency: In high-throughput screening where isotopically labeled standards for every specific fluorotelomer are cost-prohibitive, 8:2 FTUCA acts as a representative surrogate for the "8:2" telomer class.
Critical Scientific Warning (Self-Validation):
-
Environmental Matrices: 8:2 FTUCA is a naturally occurring degradation product of 8:2 FTOH in the environment. Do NOT use it as an internal standard in environmental samples (water, soil) without first verifying the matrix is blank. It is best suited for controlled biological assays (e.g., drug metabolism, toxicity studies) or product testing where the background is known to be zero.
Part 2: Chemical Identity & Physicochemical Profile
| Property | Detail |
| Chemical Name | 2H-Perfluoro-2-decenoic acid (8:2 FTUCA / FOUEA) |
| CAS Number | 70887-84-2 |
| Formula | |
| Molecular Weight | 458.10 g/mol |
| Structure | |
| Acidity (pKa) | ~2.5 - 3.0 (Estimated; slightly weaker acid than PFDA due to alkene induction) |
| Solubility | Soluble in Methanol, Acetonitrile; low water solubility without buffer.[1][2] |
Part 3: Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of neat 2H-Perfluoro-2-decenoic acid in 1 mL of LC-MS grade Methanol. Sonicate for 5 minutes. Store at -20°C in polypropylene (PP) vials. Glass vials must be avoided to prevent adsorption.
-
Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 96:4 Methanol:Water.
-
Spiking: Add 10 µL of WIS to 1 mL of sample to achieve a final concentration of 1 ng/mL (or matched to the mid-point of the calibration curve).
Sample Extraction (Weak Anion Exchange - WAX)
-
Rationale: 8:2 FTUCA is an acid.[2][3][4][5][6] WAX SPE provides the most robust recovery by utilizing both hydrophobic interaction (C18 backbone) and electrostatic retention (amine group).
-
Conditioning: 3 mL 0.1%
in Methanol -> 3 mL Methanol -> 3 mL Water. -
Loading: Load sample (pH adjusted to ~4-5 with Formic Acid to ensure ionization for binding).
-
Wash:
-
Wash 1: 3 mL 25 mM Sodium Acetate buffer (pH 4). Removes proteins/salts.
-
Wash 2: 3 mL Methanol. Crucial step: 8:2 FTUCA is hydrophobic; ensure this wash doesn't elute it. If breakthrough occurs, use 40% MeOH/Water.
-
-
Elution: 3 mL 0.1%
in Methanol. High pH deprotonates the sorbent, releasing the analyte. -
Reconstitution: Evaporate to dryness under
and reconstitute in 80:20 Methanol:Water (2 mM Ammonium Acetate).
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (pH unadjusted or ~7).
-
Mobile Phase B: 2 mM Ammonium Acetate in Methanol (or Acetonitrile).
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B (Re-equilibration)
-
MRM Transitions (Negative Mode ESI):
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Role | Mechanism |
| 8:2 FTUCA | 457.1 | 393.2 | 20 | 12-15 | Quantifier | Loss of |
| 8:2 FTUCA | 457.1 | 343.1 | 20 | 25-30 | Qualifier | Loss of |
| PFDA (Ref) | 513.0 | 469.0 | 10 | 10 | Target | Loss of |
Note: The transition 457 -> 393 is specific to the unsaturated fluorotelomer acid structure, distinguishing it from saturated analogues.
Part 4: Analytical Workflow Visualization
Figure 1: Analytical workflow for using 2H-Perfluoro-2-decenoic acid as a surrogate internal standard. Note the critical QC checkpoint to ensure the matrix is free of native target.
Part 5: Validation & Quality Assurance
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Blank Verification (The "Zero" Rule):
-
Before using 8:2 FTUCA as an IS, inject a non-spiked matrix blank.
-
Acceptance Criteria: Signal at m/z 457.1 -> 393.2 must be < 30% of the LOQ (Limit of Quantitation). If a peak exists, this compound cannot be used as an IS; use
-labeled standards instead.
-
-
Recovery Efficiency:
-
Spike 8:2 FTUCA into the matrix pre-extraction.
-
Compare the area count to a standard injected directly in solvent (post-extraction spike).
-
Target Recovery: 70% - 130%. Lower recovery indicates ion suppression or loss during the Methanol wash step in SPE.
-
-
Linearity & Calibration:
-
Although used as an IS, its response factor must be linear to ensure it compensates correctly across concentration ranges if used as a surrogate for other FTUCAs.
-
Requirement:
over the range of 0.5 ng/mL to 100 ng/mL.[3]
-
Part 6: Troubleshooting (Expertise & Causality)
-
Issue: Low signal intensity for 8:2 FTUCA compared to PFDA.
-
Causality: The double bond reduces the stability of the carboxylate anion in the gas phase compared to the fully fluorinated chain, or the source parameters (Desolvation Temp) are too high, causing thermal degradation.
-
Solution: Lower the Desolvation Line (DL) temperature by 50°C relative to standard PFOS methods.
-
-
Issue: Double peaks in the chromatogram.
-
Causality: Isomerization. 2H-Perfluoro-2-decenoic acid is typically the (Z)-isomer, but (E)-isomers or branched impurities may be present.
-
Solution: Integrate the total area of both peaks if they are not baseline resolved, or strictly use a high-purity standard (>98% Z-isomer).
-
References
-
Shimadzu Corporation. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. Application News. Link
-
Tittlemier, S. A., et al. (2022).[7] Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices. Taylor & Francis. Link
-
Biotage. (2020). Automated extraction of PFAS from human serum using Biotage® Extrahera™ LV-200 and ISOLUTE® PLD+.[1] Application Note. Link
-
Loewen, M., et al. (2005). Fluorotelomer Carboxylic Acids and PFOS in Rainwater from an Urban Center in Canada. Environmental Science & Technology.[4] Link
Sources
High-resolution mass spectrometry (HRMS) for identification of 2H-Perfluoro-2-decenoic acid.
This Application Note is designed as a definitive technical guide for the identification and quantification of 2H-Perfluoro-2-decenoic acid (8:2 FTUCA) using High-Resolution Mass Spectrometry (HRMS). It addresses the specific challenges of analyzing fluorotelomer degradation products in complex matrices.
Executive Summary
2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), commonly referred to as 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) or FOUEA , is a critical intermediate in the biotic and abiotic degradation of 8:2 fluorotelomer alcohols (8:2 FTOH) and related polymeric precursors. Unlike legacy perfluoroalkyl acids (PFAAs) like PFOA, 8:2 FTUCA contains a double bond and hydrogen substitution at the
This guide provides a self-validating HRMS workflow utilizing negative electrospray ionization (ESI-) to achieve <2 ppm mass accuracy. It details the specific fragmentation mechanisms required to distinguish 8:2 FTUCA from saturated fluorotelomer carboxylic acids (FTCAs) and naturally occurring interferences.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the structural moiety is a prerequisite for accurate MS interpretation. 8:2 FTUCA is an
| Property | Detail |
| Common Name | 8:2 FTUCA; 2H-Perfluoro-2-decenoic acid; FOUEA |
| IUPAC Name | 2H,3H-Perfluoro-2-decenoic acid (Note: Nomenclature varies; specific isomer is often 2H-perfluoro-2-decenoic) |
| Molecular Formula | |
| Exact Mass (Neutral) | 457.9799 Da |
| Target Ion [M-H]⁻ | 456.9726 m/z (Theoretical) |
| Structural Feature | Perfluorinated tail ( |
| Key Difference | Differentiated from 8:2 FTCA (Saturated, |
Experimental Protocol
Reagents and Standards[2][3]
-
Target Standard: 2H-Perfluoro-2-decenoic acid (e.g., Wellington Laboratories or AccuStandard, Cat# PFOA-027S).
-
Internal Standard (IS): Mass-labeled
-PFOA or -DA (Decanoic Acid) if specific FTUCA isotopologues are unavailable. -
Solvents: LC-MS grade Methanol (MeOH) and Water; Ammonium Acetate (99.99% trace metals basis).
Sample Preparation (Solid Phase Extraction)
Rationale: FTUCAs are moderately acidic but less stable than PFAAs. Weak Anion Exchange (WAX) is preferred over HLB to ensure retention of the carboxylate headgroup while allowing organic wash steps to remove neutral interferences.
-
Conditioning: 3 mL 0.1%
in MeOH, followed by 3 mL Water. -
Loading: Load 200 mL aqueous sample (pH adjusted to ~6-7).
-
Wash: 3 mL 25 mM Ammonium Acetate buffer (pH 4) to remove matrix interferences.
-
Elution: 3 mL 0.1%
in MeOH. -
Reconstitution: Evaporate to dryness under
and reconstitute in 90:10 (MeOH:Water).
Liquid Chromatography Conditions
System: UHPLC (e.g., Vanquish or equivalent). Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (suppresses F-H exchange).
-
Mobile Phase B: Methanol (Acetonitrile is avoided due to higher background noise in negative mode for some PFAS).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Load |
| 12.0 | 95 | Ramp |
| 15.0 | 95 | Wash |
| 15.1 | 10 | Re-equilibration |
High-Resolution Mass Spectrometry (HRMS)
System: Q-Exactive (Orbitrap) or Q-TOF. Ionization:[2][3][4][5] Heated Electrospray Ionization (HESI), Negative Mode.
Source Parameters:
-
Spray Voltage: -2.5 kV (Negative mode requires lower voltage to prevent discharge).
-
Capillary Temp: 320°C.
-
Sheath Gas: 35 arb units.
Scan Parameters:
-
Full MS: Range m/z 100–1000; Resolution 70,000 (FWHM @ 200 m/z).
-
dd-MS² (Data Dependent): Resolution 17,500; Isolation Window 1.0 m/z.
-
Collision Energy (NCE): Stepped 15, 30, 45 (Crucial for observing both decarboxylation and fluoride loss).
Data Analysis & Identification Logic
Exact Mass Screening
The primary identification is based on the accurate mass of the deprotonated molecular ion
Table: Exact Mass Confirmation
| Species | Formula (Ion) | Theoretical m/z | Acceptable Range (± 5 ppm) |
|---|
| 8:2 FTUCA |
Fragmentation Pathway (Diagnostic Ions)
Unlike fully fluorinated PFAAs which primarily lose
Key MS/MS Transitions:
-
Decarboxylation (Primary): Loss of
(44 Da).-
(
).
-
(
-
Fluoride Elimination: Loss of HF (20 Da) or F (19 Da).
-
(
).
-
(
-
Chain Scission:
-
Characteristic internal fragments at m/z 119 (
) or 169 ( ) confirm the perfluorinated tail.
-
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for confirming 8:2 FTUCA against other PFAS interferences.
Caption: Logical workflow for the HRMS confirmation of 8:2 FTUCA, highlighting critical precursor selection and diagnostic fragment ions.
Quality Assurance & Troubleshooting
Isomer Separation
-
Challenge: Linear and branched isomers of FTUCAs may co-elute.
-
Solution: Use a slower gradient ramp (e.g., 0.5% B/min) around the elution time (approx 8-9 min on C18) to resolve isomers. The linear isomer typically elutes later than branched variants.
Source Fragmentation
-
Issue: In-source fragmentation can cause the loss of
before the quadrupole selection, reducing sensitivity of the precursor. -
Check: If the 412.98 ion is observed in the Full MS scan, lower the Capillary Temperature or S-Lens RF level.
Blank Contamination
-
Protocol: Run solvent blanks every 5 samples. FTUCAs are less common in labware than PFOA, but cross-contamination from high-concentration degradation studies is possible.
References
-
US EPA. (2021). CompTox Chemicals Dashboard: 2H-Perfluoro-2-decenoic acid. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (2023). PubChem Compound Summary for CID 71404795, 2H-Perfluoro-2-decenoic acid. Retrieved from [Link]
-
Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. Environment International. (Contextual grounding for FTUCA degradation pathways). Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. 2H-Perfluoro-2-decenoic acid | C10H2F16O2 | CID 71404795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2H,2H,3H,3H-Perfluorooctanoic acid | C8H5F11O2 | CID 14632790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
- 5. mzCloud – Perfluorodecanoic acid PFDA [mzcloud.org]
Application Note: Monitoring 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) in Environmental Matrices
[1][2]
Executive Summary
As regulatory scrutiny shifts from legacy perfluoroalkyl substances (PFAS) like PFOA and PFOS to their precursors, the ability to monitor degradation intermediates has become critical. 2H-Perfluoro-2-decenoic acid (8:2 FTUCA) is a transient but diagnostic intermediate in the biotransformation of 8:2 fluorotelomer alcohol (8:2 FTOH) into PFOA.
This application note details a validated protocol for the extraction and quantification of 8:2 FTUCA in water and sediment. Unlike stable end-products, 8:2 FTUCA contains an
Mechanistic Context: The "Sentinel" Molecule
To interpret environmental data correctly, researchers must understand why 8:2 FTUCA is present. It is rarely manufactured intentionally; rather, its presence indicates active degradation of fluorotelomer-based polymers or surfactants (e.g., aqueous film-forming foams or textile coatings).
The Degradation Pathway
The transformation of 8:2 FTOH to PFOA involves oxidation to the saturated acid (8:2 FTCA), followed by dehydrofluorination to the unsaturated acid (8:2 FTUCA). The 8:2 FTUCA is then susceptible to hydrolysis and oxidation, eventually cleaving the carbon chain to yield PFOA (C8) and PFNA (C9).
Key Insight: A high ratio of 8:2 FTUCA to PFOA in a sample suggests a recent or ongoing release of precursor materials, whereas PFOA dominance suggests "aged" contamination.
Figure 1: Biotransformation pathway of 8:2 FTOH showing the critical intermediate role of 8:2 FTUCA.
Analytical Protocol
Materials & Reagents[3][4][5][6][7]
-
Standards: Native 8:2 FTUCA (CAS 70887-84-2) and Mass-Labelled Internal Standard (M+2 or M+4 8:2 FTUCA if available; alternatively, use
-PFOA as a surrogate, though retention times will differ). -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Acetate, Ammonium Hydroxide (
), Formic Acid. -
SPE Cartridges: Weak Anion Exchange (WAX) polymeric sorbent (e.g., Oasis WAX or Strata-X-AW), 150 mg / 6 mL.
Sample Preparation (Water)
The unsaturated nature of 8:2 FTUCA makes it slightly more reactive than PFOA. Avoid glass containers to prevent adsorption.
-
Collection: Collect 500 mL water in High-Density Polyethylene (HDPE) or Polypropylene (PP) bottles.
-
Preservation: Store at 4°C. Do not preserve with strong acids (like HCl) as this can alter the speciation of precursors.
-
Filtration: Filter through glass fiber filters (GFF) if particulate matter is high, but analyze particulates separately as FTUCAs partition to sediment.
-
Spiking: Add 2 ng of Internal Standard (IS) to the sample before extraction to account for SPE losses.
Solid Phase Extraction (WAX Method)
The Weak Anion Exchange (WAX) chemistry is superior to C18 for FTUCAs because it utilizes the carboxylic acid moiety for retention, allowing rigorous washing of neutral interferences (like residual FTOHs).
Figure 2: "Trap and Elute" workflow using Weak Anion Exchange (WAX) to isolate acidic FTUCAs from neutral precursors.
LC-MS/MS Parameters
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm). A delay column is recommended between the pump and injector to isolate system PFAS contamination.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (95%) / ACN (5%).
-
Mobile Phase B: 2 mM Ammonium Acetate in ACN (95%) / Water (5%).
-
Ionization: Negative Electrospray Ionization (ESI-).
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Mechanism |
| 8:2 FTUCA | 457.0 ( | 393.0 | 119.0 | 18 - 22 | Loss of |
| 8:2 FTCA | 477.0 | 393.0 | 293.0 | 15 - 20 | Loss of |
| PFOA | 413.0 | 369.0 | 169.0 | 10 - 15 | Decarboxylation |
Note: The transition 457 -> 393 corresponds to the loss of
Data Interpretation & Troubleshooting
Distinguishing FTCA vs. FTUCA
The saturated (FTCA) and unsaturated (FTUCA) acids have different masses (478 vs 458 Da) but often elute close together.
-
8:2 FTCA (
477): Saturated. Often the dominant intermediate in soil. -
8:2 FTUCA (
457): Unsaturated.[1] Often lower concentration due to faster reaction kinetics. -
Critical QC: Ensure baseline resolution between these two if monitoring the 393 fragment for both (though precursors differ, source fragmentation can cause crosstalk).
Matrix Effects
Environmental waters often suppress the signal in ESI-.
-
Self-Validation: If using a surrogate IS (like
-PFOA) instead of a matching -FTUCA, calculate the relative response factor (RRF) in a clean matrix vs. the sample matrix. If suppression exceeds 20%, dilute the extract or perform standard addition.
References
-
Dinglasan, M. J., et al. (2004). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Environmental Science & Technology.
-
Liu, J., et al. (2010). Biotransformation of 8:2 Fluorotelomer Alcohol in Soil and by Soil Bacteria Isolates.[2] Environmental Science & Technology.
-
Taniyasu, S., et al. (2005). Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota.[3] Journal of Chromatography A.
-
Butt, C. M., et al. (2014). Levels and trends of poly- and perfluorinated compounds in the arctic environment. Science of The Total Environment.
Use of 2H-Perfluoro-2-decenoic acid in toxicological research.
Application Note: Mechanistic Profiling of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) in Toxicological Models
Executive Summary
This guide details the application of 2H-Perfluoro-2-decenoic acid (commonly referred to as 8:2 FTUCA or 8:2 Fluorotelomer Unsaturated Carboxylic Acid ) in toxicological research. Unlike chemically inert perfluoroalkyl acids (e.g., PFDA, PFOA), 8:2 FTUCA is a reactive
Its primary utility in drug development and toxicology lies in its dual mechanism of action:
-
Chemical Reactivity: It acts as a Michael acceptor , capable of covalently binding to cellular nucleophiles (e.g., Glutathione, proteins), leading to oxidative stress.
-
Receptor Activation: It is a potent agonist for PPAR
and PPAR , driving lipid dysregulation.
This document provides standardized protocols for synthesizing/handling the compound, assessing cellular protein binding, and quantifying receptor activation.
Chemical Identity & Properties
| Property | Detail |
| Common Name | 2H-Perfluoro-2-decenoic acid (8:2 FTUCA) |
| IUPAC Name | 2,3-Dehydro-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecanoic acid |
| CAS Number | 70887-84-2 |
| Molecular Formula | C |
| Molecular Weight | 458.10 g/mol |
| Key Structural Feature | |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; limited water solubility.[1] |
| Stability | Reactive. Susceptible to nucleophilic attack; store at -20°C under inert gas. |
Biotransformation Context
Understanding the formation of 8:2 FTUCA is critical for experimental design. It is a transient metabolite that bridges the "precursor" (alcohol) and the "terminal" (acid) PFAS.
Caption: Biotransformation pathway of 8:2 FTOH showing 8:2 FTUCA as a central, reactive node capable of both metabolic progression and macromolecular binding.
Experimental Protocols
Protocol A: Glutathione (GSH) Depletion & Adduct Assay
Purpose: To quantify the electrophilic reactivity of 8:2 FTUCA compared to inert PFDA.
Materials:
-
Test Compounds: 8:2 FTUCA (10 mM stock in DMSO), PFDA (Control).
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
L-Glutathione (reduced, GSH).
-
LC-MS/MS System (e.g., Triple Quadrupole).
Workflow:
-
Incubation:
-
Prepare 1 mM GSH solution in Reaction Buffer.
-
Spike with 8:2 FTUCA to final concentrations of 10, 50, and 100 µM.
-
Include a Solvent Control (DMSO only) and Negative Control (PFDA).
-
Incubate at 37°C for 0, 30, 60, and 120 minutes.
-
-
Quenching:
-
Stop reaction by adding equal volume of ice-cold Acetonitrile containing 1% Formic Acid.
-
Centrifuge at 10,000 x g for 10 min to pellet any precipitate.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (2.1 x 50 mm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
Detection: Monitor loss of free GSH (m/z 308 -> 179) and appearance of GSH-FTUCA adduct (Calculated Mass: 307 + 458 = 765 Da; look for [M+H]+ 766).
-
Note: The adduct forms via Michael addition at the C3 position.
-
Data Interpretation:
-
Reactive: >20% loss of free GSH within 60 mins indicates significant electrophilic potential.
-
Inert: <5% loss (typical for PFDA).
Protocol B: PPAR Luciferase Reporter Assay
Purpose: To determine the potency of 8:2 FTUCA in activating nuclear receptors relative to PFOA.
Materials:
-
Cell Line: HEK293 or HepG2 (transiently transfected).
-
Plasmids:
-
Expression vector: hPPAR
-LBD (Ligand Binding Domain) fused to Gal4-DBD. -
Reporter vector: UAS-Luciferase.
-
Normalization vector: Renilla luciferase.
-
-
Reagent: Dual-Luciferase® Reporter Assay System.
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well white plates. Culture for 24h. -
Transfection: Co-transfect plasmids using Lipofectamine according to manufacturer instructions. Incubate 24h.
-
Treatment:
-
Remove media. Wash with PBS.
-
Add fresh media containing 8:2 FTUCA (Range: 0.1 µM to 100 µM).
-
Positive Control: WY-14643 (PPAR
agonist). -
Negative Control: 0.1% DMSO.
-
-
Measurement:
-
After 24h exposure, lyse cells.
-
Add Firefly substrate, measure luminescence.
-
Add Stop & Glo® (Renilla), measure luminescence.
-
-
Calculation:
-
Normalize Firefly/Renilla ratio.
-
Plot Dose-Response Curve using 4-parameter logistic regression.
-
Expected Results:
-
8:2 FTUCA typically exhibits an EC
in the low micromolar range (1–10 µM), often showing higher potency than PFOA due to the rigid double-bond structure fitting the receptor pocket.
Comparative Toxicity Data
The following table summarizes literature values comparing 8:2 FTUCA with its saturated analog (8:2 FTCA) and the terminal degradation product (PFOA).
| Organism/Model | Endpoint | 8:2 FTUCA (Unsaturated) | 8:2 FTCA (Saturated) | PFOA (Terminal) | Insight |
| Daphnia magna | LC | ~0.8 mg/L | ~1.4 mg/L | >100 mg/L | FTUCA is significantly more toxic than PFOA. |
| Rat Hepatocytes | Cytotoxicity (EC | ~94 µM | ~108 µM | ~300 µM | Precursors are more cytotoxic than stable acids. |
| Mechanism | GSH Depletion | Yes (High) | No | No | Only FTUCA depletes cellular thiols. |
| Mechanism | PPAR | Yes | Yes | Yes | All activate PPAR, but potency varies. |
Mechanistic Diagram: The "Two-Hit" Toxicity Model
8:2 FTUCA exerts toxicity through two distinct pathways.[2] The "Reactive Hit" (fast, non-genomic) and the "Transcriptional Hit" (slow, genomic).
Caption: Dual toxicity pathways of 8:2 FTUCA. Pathway A involves direct chemical depletion of antioxidants. Pathway B involves nuclear receptor reprogramming.
References
-
Martin, J. W., et al. (2005).[3] Metabolism of 8:2 Fluorotelomer Alcohol in Isolated Rat Hepatocytes.[1][2]Toxicological Sciences .
-
Phillips, M. M., et al. (2007).[4] Fluorotelomer Acids are More Toxic than Perfluorinated Acids.Environmental Science & Technology .
-
Butt, C. M., et al. (2014). Levels and Trends of Fluorotelomer Alcohols and Acids in the Environment.Reviews of Environmental Contamination and Toxicology .
-
Mitchell, S. H., et al. (2011). Toxicity of Fluorotelomer Carboxylic Acids to Benthic Invertebrates.[4][5][6][7]Environmental Toxicology and Chemistry .
-
PubChem Compound Summary. (2023). 2H-Perfluoro-2-decenoic acid (CID 71404795).National Library of Medicine .
Sources
- 1. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. Fluorotelomer acids are more toxic than perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Determination of Method Detection Limits for 2H-Perfluoro-2-decenoic Acid in Environmental and Biological Matrices
Introduction: Navigating the Analytical Challenges of Novel PFAS
Per- and polyfluoroalkyl substances (PFAS) represent a vast and diverse class of anthropogenic chemicals that have garnered significant scientific and regulatory attention due to their persistence, bioaccumulation potential, and adverse health effects. While legacy PFAS like PFOA and PFOS have been extensively studied, the focus is increasingly shifting towards a myriad of other PFAS, including unsaturated species like 2H-Perfluoro-2-decenoic acid (also known as 8:2 FTUCA). The accurate and sensitive detection of these emerging contaminants at trace levels is paramount for environmental monitoring, human exposure assessment, and toxicological studies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing Method Detection Limits (MDLs) for 2H-Perfluoro-2-decenoic acid in various matrices. We will delve into the rationale behind the selection of analytical methodologies and provide detailed, step-by-step protocols for water, soil, and plasma matrices. The overarching goal is to equip laboratories with the foundational knowledge and practical tools to confidently and accurately quantify this emerging contaminant.
Core Principles of Method Detection Limit (MDL) Determination
The Method Detection Limit (MDL) is a statistically derived value that represents the minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[1][2] It is a critical parameter for any analytical method, as it defines the lower boundary of reliable detection. The U.S. Environmental Protection Agency (EPA) has established a detailed procedure for MDL determination, which forms the basis of the protocols outlined in this guide.[1]
The fundamental principle behind MDL determination is the analysis of multiple replicate samples spiked with the analyte at a concentration close to the expected detection limit. The standard deviation of these measurements is then used to calculate the MDL. This process accounts for the inherent variability of the entire analytical workflow, from sample preparation to instrumental analysis.
Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the analysis of PFAS, including 2H-Perfluoro-2-decenoic acid, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers the high sensitivity and selectivity required for detecting these compounds at the ultra-trace levels (ng/L or ng/g) typically found in environmental and biological samples.
Why LC-MS/MS is the Method of Choice:
-
Sensitivity: Triple quadrupole mass spectrometers, operated in Multiple Reaction Monitoring (MRM) mode, can detect femtogram to picogram quantities of the target analyte.
-
Selectivity: MRM provides two levels of mass filtering (precursor ion and product ion), which significantly reduces the likelihood of interferences from the sample matrix and ensures confident identification of the analyte.
-
Versatility: LC-MS/MS can be coupled with various sample preparation techniques, making it adaptable to a wide range of matrices.
A certified reference material for 2H-Perfluoro-2-decenoic acid is commercially available, which is essential for the preparation of calibration standards and spiking solutions.[4][5][6][7][8]
Matrix-Specific Protocols for MDL Determination
The following sections provide detailed protocols for determining the MDL of 2H-Perfluoro-2-decenoic acid in drinking water, soil, and human plasma. The experimental workflows are designed to be robust and self-validating.
Drinking Water Matrix
The analysis of PFAS in drinking water is a critical application for public health protection. The primary challenge is achieving very low detection limits. The following protocol is based on established EPA methodologies for PFAS in drinking water, adapted for 2H-Perfluoro-2-decenoic acid.[9]
Caption: Workflow for MDL determination in drinking water.
-
Preparation of Spiked Samples:
-
Prepare a spiking solution of 2H-Perfluoro-2-decenoic acid in methanol at a concentration estimated to be 2 to 5 times the expected MDL (e.g., 10 ng/L).
-
In at least seven separate 250 mL polypropylene bottles, add 250 mL of PFAS-free reagent water.
-
Spike each replicate with the appropriate volume of the spiking solution to achieve the target concentration.
-
Also prepare at least one un-spiked reagent water blank.
-
-
Solid Phase Extraction (SPE): [10]
-
Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the entire 250 mL spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water to remove any hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elution and Concentration:
-
Elute the analytes from the SPE cartridge with 2 x 4 mL of methanol.
-
Collect the eluate in a polypropylene tube.
-
Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Add 0.5 mL of reagent water to the concentrated extract to bring the final volume to 1.0 mL (final solvent composition 50:50 methanol:water).
-
Vortex the sample and transfer to a polypropylene autosampler vial.
-
Analyze the extracts by LC-MS/MS.
-
-
MDL Calculation:
-
Calculate the standard deviation (S) of the measured concentrations from the seven or more spiked replicates.
-
Calculate the MDL using the following formula: MDL = t(n-1, 1-α=0.99) * S
-
Where:
-
t(n-1, 1-α=0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom (e.g., for 7 replicates, t = 3.143).
-
S is the standard deviation of the replicate measurements.
-
-
-
Soil Matrix
The analysis of PFAS in soil is crucial for assessing environmental contamination. The complexity of the soil matrix requires a more rigorous extraction and cleanup procedure compared to water.
Caption: Workflow for MDL determination in soil.
-
Preparation of Spiked Samples:
-
Prepare a spiking solution of 2H-Perfluoro-2-decenoic acid in methanol at a concentration estimated to be 2 to 5 times the expected MDL (e.g., 1 ng/g).
-
Weigh 5 g of clean, PFAS-free sand into at least seven separate polypropylene centrifuge tubes.
-
Spike each replicate with the appropriate volume of the spiking solution.
-
Allow the solvent to evaporate completely in a fume hood.
-
Also prepare at least one un-spiked sand blank.
-
-
Solvent Extraction:
-
To each tube, add 10 mL of methanol.
-
Vortex vigorously for 1 minute.
-
Place the tubes in a sonicator bath for 30 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Carefully collect the methanol supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a WAX SPE cartridge as described in the water protocol.
-
Load the methanol extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elution, Concentration, and Analysis:
-
Follow steps 3 and 4 from the Drinking Water protocol for elution, concentration, and LC-MS/MS analysis.
-
-
MDL Calculation:
-
Calculate the MDL as described in the Drinking Water protocol.
-
Human Plasma Matrix
Biomonitoring of PFAS in human plasma is essential for understanding exposure and potential health risks. The high protein and lipid content of plasma necessitates a protein precipitation step followed by cleanup.[11][12]
Caption: Workflow for MDL determination in human plasma.
-
Preparation of Spiked Samples:
-
Prepare a spiking solution of 2H-Perfluoro-2-decenoic acid in methanol at a concentration estimated to be 2 to 5 times the expected MDL (e.g., 0.5 ng/mL).
-
In at least seven separate 1.5 mL polypropylene microcentrifuge tubes, add 100 µL of pooled human plasma.
-
Spike each replicate with the appropriate volume of the spiking solution.
-
Also prepare at least one un-spiked plasma blank.
-
-
Protein Precipitation: [11]
-
To each tube, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
-
Supernatant Collection and Cleanup:
-
Carefully transfer the supernatant to a clean polypropylene tube.
-
For additional cleanup to remove phospholipids, a pass-through SPE with a sorbent designed for lipid removal can be employed.
-
-
Concentration and Reconstitution:
-
Concentrate the supernatant to approximately 0.1 mL under a gentle stream of nitrogen.
-
Reconstitute the sample to a final volume of 0.2 mL with 50:50 methanol:water.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts by LC-MS/MS.
-
-
MDL Calculation:
-
Calculate the MDL as described in the Drinking Water protocol.
-
Instrumental Analysis: LC-MS/MS Parameters
The following table provides a starting point for the LC-MS/MS parameters for the analysis of 2H-Perfluoro-2-decenoic acid. These parameters should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for fluorinated carboxylic acids. |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | Buffers the mobile phase and promotes ionization. |
| Mobile Phase B | Methanol | Strong solvent for eluting PFAS from the C18 column. |
| Gradient | Start at 10% B, ramp to 95% B | A gradient is necessary to elute the analyte and clean the column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A smaller injection volume can minimize matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily form [M-H]- ions in negative mode. |
| Precursor Ion (m/z) | 457.0 | The deprotonated molecular ion of 2H-Perfluoro-2-decenoic acid. |
| Product Ions (m/z) | To be determined empirically | The most abundant and specific fragment ions should be selected for quantification and confirmation. |
| Collision Energy | To be determined empirically | Optimize for maximum signal intensity of the product ions. |
Data Presentation: Expected Method Detection Limits
The following table presents estimated MDLs for 2H-Perfluoro-2-decenoic acid in the different matrices. These are target values, and the actual MDLs achieved will be dependent on the specific instrumentation and laboratory conditions.
| Matrix | Estimated MDL | Units |
| Drinking Water | 0.5 - 2.0 | ng/L |
| Soil | 0.1 - 0.5 | ng/g |
| Human Plasma | 0.1 - 0.5 | ng/mL |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated MDLs, the following quality control measures should be implemented as part of a self-validating system:
-
Method Blanks: Analyze a method blank with each batch of samples to assess for background contamination. The MDL must be statistically higher than the response in the method blank.
-
Laboratory Control Spikes (LCS): Analyze an LCS with each batch to monitor the accuracy and precision of the method. Recoveries should fall within established control limits (e.g., 70-130%).
-
Matrix Spikes: Spike a real sample with a known amount of the analyte to assess for matrix effects.
-
Isotope-Labeled Internal Standards: The use of a mass-labeled internal standard for 2H-Perfluoro-2-decenoic acid (if available) is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust framework for determining the method detection limits of 2H-Perfluoro-2-decenoic acid in diverse and challenging matrices. By understanding the principles behind the analytical choices and implementing rigorous quality control, laboratories can generate high-quality, defensible data for this emerging contaminant. As the field of PFAS analysis continues to evolve, it is crucial for researchers to stay abreast of new analytical techniques and regulatory guidelines to ensure the continued protection of human health and the environment.
References
-
Paiano, V., Fattore, E., Carrà, A., Generoso, C., Fanelli, R., & Bagnati, R. (2012). Liquid chromatography-tandem mass spectrometry analysis of perfluorooctane sulfonate and perfluorooctanoic Acid in fish fillet samples. Journal of Analytical Methods in Chemistry, 2012, 719010. [Link]
-
Kabir, A., Lee, H., Choi, J., & Lee, J. S. (2020). A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates. MethodsX, 7, 101073. [Link]
-
Li, Y., et al. (2024). A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. Metabolites, 14(3), 163. [Link]
-
Kubica, P., et al. (2020). Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS. Analytical Methods, 12(3), 309-317. [Link]
-
Agilent Technologies. (n.d.). Development and Optimization for a Comprehensive LC/MS/MS Method for the Detection of 74 PFAS Compounds. Retrieved February 4, 2026, from [Link]
-
ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS. Retrieved February 4, 2026, from [Link]
-
Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2H-Perfluoro-2-decenoic acid. PubChem. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Plasma Protein Binding Evaluations of Per- and Polyfluoroalkyl Substances for Category-Based Toxicokinetic Assessment. Retrieved February 4, 2026, from [Link]
-
Zhang, Q., et al. (2025). Determination of perfluoroalkyl carboxylic acids in mice serum and tissue by dispersive solid-phase extraction based on fluorine-functionalized covalent organic frameworks coupled with UPLC-MS/MS. Journal of Chromatography A, 465820. [Link]
-
U.S. Environmental Protection Agency. (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. [Link]
-
Restek Corporation. (n.d.). Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. Retrieved February 4, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PFAS Analytical Methods Development and Sampling Research. Retrieved February 4, 2026, from [Link]
-
Glasgow Caledonian University. (2023). Detection of perfluorocarboxylic acids in soil samples. Retrieved February 4, 2026, from [Link]
-
Renai, L., et al. (2024). Consolidating two-dimensional liquid chromatography–high-resolution tandem mass spectrometry (LC×LC-HRMS/MS) technique for the... Chemosphere, 357, 142021. [Link]
-
Phenomenex. (2025). Comparing PFAS Extraction Methods from Blood and Serum. Retrieved February 4, 2026, from [Link]
-
Rolfsen, S. H. (2024). Development and validation of a LC-MS/MS method for analysis of perfluorooctanesulfonic acid and perfluorooctaonic acid in liver. Diva-Portal.org. [Link]
-
Institute for Defense Analyses. (n.d.). Validation of PFAS Measurement Methods. Retrieved February 4, 2026, from [Link]
-
U.S. Geological Survey. (1999). The Method Detection Limit Procedure of the U.S. Environmental Protection Agency. Open File Report 99-193. [Link]
-
ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]
-
Regulations.gov. (n.d.). Determining Method Detection Limits. Retrieved February 4, 2026, from [Link]
-
SCISPEC. (n.d.). Sample Preparation of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Water analysis. Retrieved February 4, 2026, from [Link]
-
PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved February 4, 2026, from [Link]
-
Water Environment Federation. (2020). Calculating & Using Method Detection Limits. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). Instrumental Methods of Analysis. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). Modified Zeolites as Alternative Adsorbents for PFAS Removal: A Comparative Study with Granular Activated Carbon. Retrieved February 4, 2026, from [Link]
-
Haley & Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved February 4, 2026, from [Link]
-
Ohio Stormwater Association. (2018). Method Detection Limit New Procedure. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Open File Report 99-193 [water.usgs.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis of perfluorooctane sulfonate and perfluorooctanoic Acid in fish fillet samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. clearsynth.com [clearsynth.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 2H-Perfluoro-2-decenoic acid | LGC Standards [lgcstandards.com]
- 8. fluoryx.com [fluoryx.com]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. organomation.com [organomation.com]
- 11. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitation of 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) via Isotope Dilution LC-MS/MS
Executive Summary
This application note details the rigorous quantification of 2H-Perfluoro-2-decenoic acid (commonly referred to as 8:2 FTUCA or FOUEA ) in complex matrices using Isotope Dilution Mass Spectrometry (IDMS).
8:2 FTUCA (CAS 70887-84-2) is a critical degradation intermediate of fluorotelomer-based polymers and precursors (e.g., 8:2 diPAP). Its analysis is complicated by matrix-induced ionization suppression and potential co-elution with saturated fluorotelomer acids (8:2 FTCA). This guide establishes a self-validating protocol using a mass-labeled internal standard (e.g.,
Scientific Principles & Causality
The Analyte: 2H-Perfluoro-2-decenoic Acid
Despite the confusing nomenclature, "2H-Perfluoro-2-decenoic acid" refers to a specific structure where a hydrogen atom resides at the alpha-position (C2) of the perfluorinated chain, typically resulting from the elimination of HF from a precursor.[1]
-
Structure:
-
Relevance: It serves as a marker for the environmental breakdown of "C8" fluorotelomer chemistry.
Why Isotope Dilution?
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Electrospray Ionization (ESI) is highly susceptible to "matrix effects"—where co-eluting compounds compete for charge, suppressing the signal of the analyte.
-
The Mechanism: By spiking samples with a stable isotope-labeled analog (the Internal Standard, IS) prior to extraction, the IS experiences the exact same extraction inefficiency, adsorption losses, and ionization suppression as the native analyte.
-
The Correction: The ratio of the Native Analyte Area to the Labeled IS Area is constant, regardless of absolute signal loss. This provides a self-correcting quantification mechanism.
Critical Separation Logic
8:2 FTUCA often co-exists with 8:2 FTCA (the saturated acid). These compounds have similar masses (FTCA is +20 Da, or +2 Da if considering HF loss mechanisms in source) and similar polarity. Chromatographic resolution is non-negotiable to prevent "crosstalk" where the saturated acid fragments into the unsaturated channel.
Materials & Reagents
Standards
-
Native Standard: 2H-Perfluoro-2-decenoic acid (8:2 FTUCA), >98% purity (e.g., Wellington Labs, Sigma TraceCERT).
-
Labeled Internal Standard (EIS): Mass-labeled 8:2 FTUCA.[2]
-
Preferred:
-8:2 FTUCA (Label typically on C1/C2). -
Alternative: Deuterated analogs (if commercially available and non-exchangeable).
-
Note: Ensure the label provides a mass shift of at least +2 Da (preferably +3 or +4) to avoid overlap with the native isotope envelope.
-
Solvents
-
LCMS Grade: Methanol (MeOH), Water, Acetonitrile (ACN).
-
Additives: Ammonium Acetate (
) for pH buffering and ionization support.
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical path for Isotope Dilution, highlighting where the "Self-Validating" correction occurs.
Caption: Figure 1. Isotope Dilution Workflow. The labeled standard (Red) tracks the native analyte through all error-prone steps (Yellow/Blue), enabling mathematical correction.
Sample Preparation (Aqueous Matrix Example)
-
Aliquot: Measure 250 mL of water sample into a PP (Polypropylene) bottle.
-
Spike IS: Add 10 µL of Labeled IS Working Solution (e.g., 100 ng/mL) to achieve a final concentration of 4 ng/L.
-
Crucial: Cap and invert 5 times. Allow to equilibrate for 15 mins. This ensures the IS binds to matrix particulates similarly to the native analyte.
-
-
SPE Extraction:
-
Cartridge: Weak Anion Exchange (WAX) is preferred for acidic PFAS.
-
Condition: 4 mL 0.1%
in MeOH, then 4 mL Water. -
Load: Pass sample at ~5-10 mL/min.
-
Wash: 4 mL Acetate Buffer (pH 4) to remove neutrals/interferences.
-
Elute: 4 mL 0.1%
in MeOH.
-
-
Concentration: Evaporate eluate to dryness under
(heated to 40°C) and reconstitute in 1 mL of 80:20 MeOH:Water.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS. Column: C18 with delay column (to trap system PFAS). Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (95%) / ACN (5%).
-
B: 100% Acetonitrile (or MeOH).
Gradient Table:
| Time (min) | % B | Flow (mL/min) | Event |
| 0.0 | 10 | 0.3 | Initial |
| 0.5 | 10 | 0.3 | Hold |
| 10.0 | 95 | 0.3 | Ramp |
| 12.0 | 95 | 0.3 | Wash |
| 12.1 | 10 | 0.3 | Re-equilibrate |
| 15.0 | 10 | 0.3 | Stop |
Mass Spectrometry Parameters (MRM)
Ionization: Negative ESI (Electrospray). Note: Transitions must be optimized on your specific instrument.
| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |
| 8:2 FTUCA (Native) | 457.0 | 393.0 | 12 | Quantifier |
| 457.0 | 119.0 | 25 | Qualifier | |
| 8:2 FTUCA (Labeled IS) | 459.0 | 395.0 | 12 | Internal Standard |
Assuming
Data Analysis & Calculation
Identification Criteria
-
Retention Time (RT): Native analyte must elute within ±0.1 min of the Labeled IS.
-
Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±30% of the authentic standard.
-
Signal-to-Noise: >10:1 for Quantitation.[4]
Isotope Dilution Calculation
The concentration of the native analyte (
Where:
- = Peak area of 8:2 FTUCA.
- = Peak area of Labeled IS.
- = Concentration of IS added to the sample.
Troubleshooting & Optimization
Isomer Separation
Issue: 8:2 FTUCA (unsaturated) eluting close to 8:2 FTCA (saturated). Solution: Use a column with high shape selectivity (e.g., Fluorophenyl or C18 with high carbon load). Saturated acids typically elute after unsaturated acids on C18.
Signal Suppression
Issue: Low recovery of Internal Standard (<50%). Solution:
-
Check SPE wash steps; ensure pH is acidic (pH 4) to keep the acid protonated on the WAX cartridge during wash.
-
Dilute the final extract.[1] If matrix load is too high, diluting 1:2 often improves S/N ratio despite lower absolute concentration.
Background Contamination
Issue: 8:2 FTUCA detected in blanks. Solution: While less common than PFOA contamination, FTUCAs can degrade from fluoropolymer tubing. Install a "Delay Column" between the pump mixer and the injector to separate system contamination from the sample peak.
References
-
Wellington Laboratories. (2023).[3] PFAS Reference Standards & Guidelines. Retrieved from [Link]
-
U.S. EPA. (2019).[5] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Biotage. (2022). Automated extraction of PFAS from human urine using Biotage® Extrahera™. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2H-Perfluoro-2-decenoic Acid (2H-PFDA) Analysis
Introduction: The "Double-Edged" Matrix
Welcome to the technical support center. If you are analyzing 2H-Perfluoro-2-decenoic acid (2H-PFDA) —often categorized as an unsaturated fluorotelomer carboxylic acid (FTUCA) or a degradation product of 8:2 fluorotelomer alcohols—you are likely facing a unique convergence of challenges.
Unlike standard small molecules, 2H-PFDA analysis suffers from two distinct "matrix" problems that are often confused:
-
The "System" Matrix: Ubiquitous PFAS background contamination leaching from your LC hardware (tubing, seals, solvents).
-
The "Sample" Matrix: Ion suppression caused by co-eluting phospholipids, bile acids, or humic substances in your extract.
This guide moves beyond generic advice. We will use a causal diagnostic approach to isolate these variables and restore your method's sensitivity (E-E-A-T).
Part 1: Diagnostic Triage (The "Triage")
Q: My internal standard recovery is low, and my sensitivity is erratic. Is this a matrix effect or an extraction issue?
A: Do not guess. You must perform a Post-Column Infusion (PCI) experiment to visualize the "invisible wall" of suppression.
The Protocol:
-
Setup: Tee your 2H-PFDA standard (100 ppb) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., extracted serum or wastewater) while infusing the standard.
-
Observation: Monitor the baseline of the 2H-PFDA transition.
-
Flat Baseline: No matrix effect.
-
Dip/Drop in Signal: Ion suppression (Matrix Effect).[1]
-
Rise in Signal: Ion enhancement.
-
Visualizing the Logic:
Caption: Figure 1. Diagnostic decision tree for distinguishing between matrix suppression and system background contamination.
Part 2: The "System" Matrix (Background Contamination)
Q: I see 2H-PFDA (or isobaric interferences) in my solvent blanks. How do I eliminate this "phantom" signal?
A: This is the most common failure point in PFAS analysis. Fluoropolymers (PTFE, ETFE) are used in LC pump seals, degassers, and solvent lines. These leach PFAS, creating a high background that masks your analyte.
The Fix: The Isolator (Delay) Column Strategy You cannot easily remove all PTFE from a modern LC, but you can chromatographically separate the system contamination from your sample.
Step-by-Step Implementation:
-
Hardware: Install a "Delay Column" (e.g., C18, 50mm x 4.6mm) between the solvent mixer and the injector.
-
Mechanism:
-
Contamination from the pump is trapped on the Delay Column.
-
When the gradient starts, the "Pump PFAS" elutes later than the "Sample PFAS" (which is injected after the Delay Column).
-
-
Result: You will see two peaks for every PFAS:
-
Peak 1: Your Sample (Quantify this).
-
Peak 2: System Contamination (Ignore this).
-
System Configuration Diagram:
Caption: Figure 2. Correct placement of the Delay Column to chromatographically resolve system contamination from the analyte.
Part 3: The "Sample" Matrix (Ion Suppression)
Q: My PCI experiment showed a massive signal dip at the retention time of 2H-PFDA. How do I remove these interferences?
A: 2H-PFDA is an acidic lipid-like molecule. It co-extracts with phospholipids (in bio-fluids) and humic acids (in water). These competitors "steal" charge in the ESI source.
Strategy 1: Weak Anion Exchange (WAX) SPE Do not rely on generic HLB (Hydrophilic-Lipophilic Balance) cartridges alone. Use WAX to exploit the acidic nature of 2H-PFDA.
-
Load: Sample (pH 4-5).
-
Wash 1: Acetate buffer (removes proteins/salts).
-
Wash 2: MeOH (removes neutrals/lipids). Critical Step: 2H-PFDA stays bound by ionic interaction.
-
Elute: 0.1% Ammonium Hydroxide in MeOH (releases 2H-PFDA).
Strategy 2: The "Dilute and Shoot" Fallacy
-
Myth: "Just dilute the sample to reduce matrix effects."
-
Reality: Dilution reduces sensitivity linearly. If your LLOQ is already tight (e.g., 1 ng/L), you cannot dilute.
-
Better: Use Isotope Dilution Mass Spectrometry (IDMS) . You must use a matched isotopically labeled internal standard (e.g.,
-2H-PFDA or a close surrogate like -PFDA). The IS experiences the same suppression as the analyte, correcting the quantitative bias.
Table 1: Matrix Effect Mitigation Data
| Method Parameter | Standard Approach | Optimized Approach (Recommended) | Why? |
| Column | C18 Standard | C18 with Fluoro-Phenyl phase | Better selectivity for fluorinated isomers. |
| Mobile Phase A | 0.1% Formic Acid | 2-5 mM Ammonium Acetate | Acidic pH suppresses ionization of PFAS in negative mode. Acetate buffers pH ~4-5 for better ESI- stability. |
| SPE Cartridge | HLB (Reverse Phase) | WAX (Weak Anion Exchange) | Removes neutral lipids/phospholipids that cause suppression. |
| Internal Standard | External Calibration | Isotope Dilution ( | Corrects for matrix suppression in real-time. |
Part 4: Chromatographic Resolution of Isomers
Q: I see multiple peaks for 2H-PFDA. Which one do I integrate?
A: 2H-PFDA (and FTUCAs generally) can exist as cis and trans isomers, and they often co-elute with branched isomers of native PFDA.
-
Isomer Separation: Use a column with alternative selectivity. A Fluoro-Phenyl or PFP (Pentafluorophenyl) column often resolves the cis/trans isomers of unsaturated PFAS better than a standard C18.
-
Integration Rules:
-
If your reference standard contains both isomers, integrate the total area of all peaks matching the transition.
-
Report this as "Total 2H-PFDA."
-
Warning: Ensure your transition is specific to the unsaturated acid (e.g., m/z 477 -> 393) and not the native PFDA (m/z 513 -> 469).
-
Part 5: Validated Experimental Protocol
Objective: Quantification of 2H-PFDA in Plasma/Water with <20% Matrix Effect.
1. LC Conditions:
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Analytical Column: C18 (2.1 x 100 mm, 1.8 µm).
-
Delay Column: C18 (4.6 x 50 mm, 5 µm) placed before the injector.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (pH ~4.5).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
2. MS/MS Transitions (Negative ESI):
-
Note: Transitions depend on the specific degree of unsaturation. For 8:2 FTUCA (often linked to 2H-PFDA):
-
Precursor: m/z 477.0 (Approx, check standard).
-
Quantifier: m/z 393.0 (
). -
Qualifier: m/z 293.0.
3. Sample Preparation (WAX SPE):
-
Condition SPE (3 mL MeOH, 3 mL Water).
-
Load Sample (buffered to pH 4).
-
Wash 1: 25 mM Acetate Buffer (pH 4).
-
Wash 2: MeOH (This removes the phospholipids!).
-
Elute: 0.1%
in MeOH. -
Evaporate to dryness and reconstitute in 80:20 (Water:MeOH).
References
-
U.S. EPA. (2019).[2] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Washington, D.C. [Link][2]
-
Washington, J. W., et al. (2020). Identification of Unsaturated and 2H Polyfluorocarboxylate Homologous Series and Their Detection in Environmental Samples. Environmental Science & Technology. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. [Link]
-
SCIEX. (2022). Reducing the effects of system contamination in PFAS analysis. Technical Note. [Link]
-
PerkinElmer. (2022).[3] Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis. Spectroscopy Europe. [Link]
Sources
How to minimize background contamination of 2H-Perfluoro-2-decenoic acid.
Subject: Minimizing Background Contamination & Optimizing Trace Detection
Ticket ID: PFAS-SUP-2H-DEC Status: Open Analyst: Senior Application Scientist, Trace Analysis Division
Mission Statement
You are encountering high background noise or "ghost peaks" when analyzing 2H-Perfluoro-2-decenoic acid (also known as FOUEA ; 8:2 FTUCA). This is a common bottleneck in ultra-trace PFAS analysis. Because 2H-PFDA is a fluorotelomer unsaturated carboxylic acid (FTUCA), it shares the ubiquity of other PFAS contaminants but possesses unique adsorption characteristics due to its long carbon chain and unsaturation.
This guide provides a self-validating workflow to isolate, identify, and eliminate these contamination sources.
Module 1: Instrumental Contamination (The "Ghost Peak" Phenomenon)
Diagnosis: If you observe 2H-PFDA peaks in your solvent blanks that elute at the exact same retention time as your standards, the contamination is likely post-injector (autosampler/column). If the background peaks elute slightly later or appear as a broad hump, the contamination is likely originating from the LC pumping system itself.
The Mechanism: Fluoropolymers (PTFE, FEP, ETFE) used in LC pump seals, degassers, and solvent lines leach trace PFAS. Because the pump runs continuously, these contaminants accumulate at the head of the analytical column during equilibration, eluting with your gradient.
Solution: The Delay Column Configuration
You must physically separate the "system background" from the "sample analyte" using a delay column (also called an isolator or trap column).[1][2]
Protocol:
-
Install a Delay Column: Place a short, highly retentive C18 column (e.g., 50 x 2.1 mm, 5 µm) between the mixer/pump and the autosampler injection valve .
-
Mechanism of Action:
-
Contaminants from the pump are trapped on the Delay Column.[3]
-
The gradient starts; pump contaminants begin to move but are delayed.
-
The Sample is injected after the Delay Column.
-
Result: The "System Peak" elutes after the "Analyte Peak" because the system contaminants had to travel through two columns (Delay + Analytical), while the sample only traveled through one.
-
Visualization: The Delay Column Workflow
Caption: Schematic of a PFAS-optimized LC flow path. The Delay Column retards system-derived 2H-PFDA, separating it from the sample-derived analyte.
Module 2: Labware & Environmental Control
Diagnosis: If contamination appears randomly in replicates or specific batches, the source is likely environmental (labware, gloves, air). 2H-PFDA is a long-chain molecule (C10 backbone equivalent); it is highly hydrophobic and sticky.
Critical Material Compatibility
Standard laboratory glass is a major source of error due to adsorption (loss of analyte) rather than leaching. However, PTFE-lined caps are a major source of contamination (gain of artifact).
Troubleshooting Table: Labware Selection
| Material | Suitability for 2H-PFDA | Risk Factor | Recommendation |
| Borosilicate Glass | ❌ Avoid | High Adsorption | Analyte sticks to walls; results in false negatives or carryover. |
| PTFE (Teflon) | ❌ Avoid | High Leaching | Leaches related fluorotelomers; causes high background. |
| Polypropylene (PP) | ✅ Preferred | Low Leaching | Best balance. Use HPLC-grade PP vials. |
| HDPE | ✅ Acceptable | Low Leaching | Good for bulk storage. |
| Aluminum Foil | ❌ Avoid | Contamination | Often coated with release agents containing PFAS. |
Corrective Actions:
-
Vial Caps: Replace all PTFE-lined caps with Polyethylene (PE) septa or preslit PP caps. This is the #1 source of "random" contamination in autosamplers.
-
Pipettes: Use positive displacement pipettes with PP tips. Avoid standard air-displacement pipettes if the internal seals are fluoropolymer-based.
-
Rinsing: Rinse all PP labware with LC-MS grade methanol immediately before use.
Module 3: Solvents & Reagents
Diagnosis: High baseline noise across the entire chromatogram often indicates contaminated mobile phases. Ammonium acetate is a known carrier of PFAS impurities.
Protocol: Solvent Screening Do not assume "LC-MS Grade" is PFAS-free.
-
The "Concentrate & Shoot" Test:
-
Take 10 mL of your Methanol or Water.
-
Evaporate to near dryness under Nitrogen (ensure N2 line is PFAS-free/filtered).
-
Reconstitute in 200 µL of pre-screened solvent.
-
Inject.[3] If a significant 2H-PFDA peak appears, discard the solvent lot.
-
-
Buffer Selection: Use liquid ammonium acetate/formate ampoules rather than bulk crystalline salts, which are prone to environmental contamination during weighing.
Module 4: Specifics of 2H-PFDA (FOUEA)
Chemical Context: 2H-PFDA (FOUEA) is an unsaturated fluorotelomer acid. Unlike saturated PFAAs (like PFOA), it contains a double bond.
-
Stability Warning: While less stable than saturated PFAS, background contamination usually stems from the degradation of 8:2 Fluorotelomer Alcohols (8:2 FTOH) present in the lab environment.
-
Precursor Control: Ensure that no 8:2 FTOH standards are being used in the same fume hood, as cross-contamination can oxidize into 2H-PFDA.
MRM Transition Optimization: To ensure you are detecting the specific 2H-PFDA molecule and not a generic interference, verify your precursor/product ion pairs.
-
Ionization: Negative Mode (ESI-)
-
Primary Transition: m/z 457 → 393 (Decarboxylation & HF loss)
-
Secondary Transition: m/z 457 → 119
Summary Checklist (Self-Validation)
Use this decision tree to validate your system before running critical samples.
Caption: Logic flow for distinguishing between instrumental leaching and sample contamination.
References
-
US Environmental Protection Agency (EPA). (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. [Link][4][5]
-
Agilent Technologies. (2020). EPA Method 533 for Analysis of Per/Polyfluoroalkyl Substances in Drinking Water Using Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Lath, S., et al. (2019).[6] Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes. [Link]
-
Wellington Laboratories. (2023). Reference Standards for PFAS Analysis (FOUEA / 2H-PFDA Details). [Link]
Sources
Column selection for optimal separation of 2H-Perfluoro-2-decenoic acid isomers.
This technical guide addresses the chromatographic separation of 2H-Perfluoro-2-decenoic acid (also known as 8:2 FTUCA or FOUEA ), specifically focusing on the resolution of its geometric (E/Z ) and structural isomers.[1]
Executive Summary: The Separation Challenge
2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2) is a fluorotelomer unsaturated carboxylic acid (FTUCA).[1] Unlike standard perfluoroalkyl acids (PFAAs), this molecule contains a double bond at the C2 position, introducing Geometric Isomerism (cis/Z and trans/E) in addition to potential chain branching.
Standard C18 columns often fail to resolve the E and Z isomers because the hydrophobic difference between them is negligible. To achieve baseline separation, you must exploit shape selectivity and fluorine-fluorine interactions rather than simple hydrophobicity.[1]
Core Directive: Column Selection & Methodology
Q1: Which column chemistry is required for 2H-PFDA isomer separation?
Recommendation: Pentafluorophenyl (PFP / F5) Phases. [1]
While C18 is the workhorse for generic PFAS analysis, it is insufficient for complex isomer resolution. You should switch to a PFP (Pentafluorophenyl) propyl phase.
-
The Mechanism: PFP phases possess a rigid aromatic ring with five fluorine atoms. This creates a "fluorine-fluorine" interaction mechanism that is highly specific to the electron density of the analyte's fluorinated tail.
-
Why it works for Isomers: The rigid PFP ring provides superior shape selectivity .[2] The cis (Z) and trans (E) isomers of 2H-PFDA have different spatial footprints.[1] The PFP phase can discriminate between these shapes via
interactions with the double bond and steric exclusion, which a flexible C18 chain cannot do effectively.[1]
Recommended Column Specifications:
-
Geometry: 2.1 x 100 mm (for UHPLC/HPLC).[3]
-
Particle: 2.7 µm Fused-Core (Superficially Porous) or 1.9 µm Fully Porous.[1]
-
Pore Size: 90–120 Å.
Q2: How should I optimize the mobile phase?
Critical Factor: Solvent Selection (Methanol vs. Acetonitrile).
For fluorinated isomer separation, Methanol (MeOH) is superior to Acetonitrile (ACN).[1]
-
Reasoning: ACN is an aprotic solvent that tends to suppress the subtle secondary interactions (like hydrogen bonding and dipole-dipole interactions) required to separate isomers.[1] MeOH is a protic solvent that solvates the fluorinated chains differently, enhancing the "shape recognition" capability of the PFP column.
-
Buffer: Use Ammonium Acetate (5–10 mM) . It provides better peak shape for carboxylic acids compared to formic acid alone, as it buffers the pH near 4–5, ensuring the acid moiety is consistently ionized (COO-) or suppressed depending on the exact pH, preventing peak tailing.[1]
Q3: What is the expected elution order?
In general, on PFP phases using Methanol/Water gradients:
-
Branched Isomers (if present) typically elute before linear isomers.
-
Geometric Isomers: The (Z)-isomer (cis) is generally more polar and sterically bulky, often eluting before the (E)-isomer (trans) , though this can reverse depending on the specific steric hindrance of the column pore structure.[1]
-
Saturated Analog: The saturated 8:2 FTCA (2H,2H-perfluoro-decanoic acid) will elute later due to the lack of the polar double bond.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Co-elution of E/Z isomers | Insufficient shape selectivity (C18 used). | Switch to PFP column. If already using PFP, lower the column temperature to 25°C or 30°C. Higher temperatures increase molecular motion, reducing the stationary phase's ability to "recognize" the isomer shape. |
| Peak Tailing | Secondary silanol interactions. | Increase buffer concentration to 10-20 mM Ammonium Acetate . Ensure pH is controlled (pH ~4.5 is often ideal).[1] |
| Retention Time Drift | Mobile phase evaporation or column equilibration. | Fluorinated phases can be sensitive to "dewetting" in highly aqueous conditions. Ensure your gradient starts at no less than 20-30% Organic if using a high-density C18, though PFP is generally robust.[1] |
| Low Sensitivity | Ion suppression. | Switch from ACN to MeOH (as recommended above) often improves ionization for PFAS in negative mode ESI. |
Method Development Workflow
The following diagram outlines the logical decision process for optimizing the separation of 2H-PFDA isomers.
Caption: Decision tree for selecting column chemistry and optimizing mobile phase for 2H-PFDA isomer resolution.
Comparative Data: Column Performance
The table below summarizes the expected performance of different column chemistries for this specific application.
| Feature | C18 (Octadecyl) | C8 (Octyl) | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic (Weak) | |
| Isomer Resolution (E/Z) | Low to Moderate | Low | High |
| Branched vs Linear | Moderate | Low | High |
| Retentive Capacity | High | Low | Moderate |
| Recommended Use | General PFAS Screening | Fast Screening | Isomer-Specific Quantitation |
References
-
Separation of Perfluoroalkyl Isomers (PFP vs C18 Performance)
-
2H-Perfluoro-2-decenoic Acid (FOUEA) Reference Standards
-
Source: LGC Standards / Wellington Laboratories[1]
- Context: Confirms the existence of the compound as a mixture of isomers and the necessity for specific analytical methods.
-
-
Isomer Separ
Sources
Technical Support Center: Overcoming Poor Recovery of 2H-Perfluoro-2-decenoic Acid
Understanding 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
2H-Perfluoro-2-decenoic acid, also known as 8:2 Fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), is a member of the per- and polyfluoroalkyl substances (PFAS) family. Its chemical structure, featuring a C-C double bond, differentiates it from its saturated PFCA counterparts, potentially influencing its physicochemical properties and extraction behavior.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂F₁₆O₂ | PubChem |
| Molecular Weight | 458.10 g/mol | PubChem |
| CAS Number | 70887-84-2 | PubChem |
| Predicted XLogP3 | 5.1 | PubChem[1] |
| Estimated pKa | ~2.6 | Based on 6:2 FTUCA[2] |
The estimated pKa value is critical for understanding the ionization state of 2H-Perfluoro-2-decenoic acid in solution. As a carboxylic acid, it will be in its anionic (deprotonated) form at neutral or basic pH and in its neutral (protonated) form in acidic conditions. This behavior is fundamental to developing effective solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods.
Troubleshooting Poor Recovery: A Question-and-Answer Guide
This section addresses common issues encountered during the extraction of 2H-Perfluoro-2-decenoic acid in a practical Q&A format.
Q1: My recovery of 2H-Perfluoro-2-decenoic acid is consistently low using a standard PFCA extraction method. What are the most likely causes?
A1: Low recovery can stem from several factors, often related to the unique properties of this unsaturated PFCA. The primary culprits are typically:
-
Improper pH of the Sample: For effective retention on many SPE sorbents, 2H-Perfluoro-2-decenoic acid needs to be in its neutral, protonated form. Given its estimated pKa of ~2.6, your sample's pH should be adjusted to at least two pH units below this value (i.e., pH < 0.6) to ensure complete protonation.[2][3] Failure to adequately acidify your sample will result in the anionic form of the analyte, which has poor retention on reversed-phase (e.g., C18) sorbents and may even be repelled by negatively charged sorbents.
-
Suboptimal SPE Sorbent Selection: While C18 is commonly used for PFCAs, a Weak Anion Exchange (WAX) sorbent may provide better retention for acidic compounds like 2H-Perfluoro-2-decenoic acid, especially if proper pH control is challenging. WAX sorbents retain analytes through ionic interactions, which can be more robust for acidic compounds.
-
Inefficient Elution: The choice of elution solvent is critical. While methanol is a common choice, its polarity might not be optimal for eluting the highly fluorinated and hydrophobic 2H-Perfluoro-2-decenoic acid from the SPE sorbent. A stronger, more effective elution solvent or a modified elution protocol may be necessary.
-
Adsorption to Labware: Perfluorinated compounds, particularly those with long carbon chains, are known to adsorb to various surfaces, including glass and polypropylene.[4] This can lead to significant analyte loss before the sample is even loaded onto the SPE cartridge.
Workflow Diagram: General Troubleshooting for Poor Recovery
Caption: A flowchart outlining the initial steps to troubleshoot low recovery of 2H-Perfluoro-2-decenoic acid.
Q2: I'm using a Weak Anion Exchange (WAX) SPE cartridge, but my recovery is still not optimal. How can I improve this?
A2: WAX cartridges are an excellent choice for acidic analytes. However, optimization is still key. Here's how to troubleshoot:
-
Sample Loading pH: For WAX, you want the analyte to be in its anionic (deprotonated) form to interact with the positively charged sorbent. Therefore, the sample pH should be at least two pH units above the pKa of 2H-Perfluoro-2-decenoic acid (i.e., pH > 4.6). A neutral pH is generally sufficient.
-
Wash Steps: The wash steps are critical for removing matrix interferences without eluting your analyte.
-
An initial wash with a weak organic solvent (e.g., methanol) can remove non-polar interferences.
-
A subsequent wash with a mild acidic solution (e.g., dilute acetic acid in water) can remove basic and neutral polar interferences while keeping your acidic analyte retained on the WAX sorbent.
-
-
Elution: To elute from a WAX cartridge, you need to disrupt the ionic interaction. This is typically achieved with a basic solution. A common and effective elution solvent is a mixture of methanol and ammonium hydroxide (e.g., 1-5% NH₄OH in methanol). The hydroxide ions will neutralize the positive charge on the sorbent, and the ammonium ions will compete for binding, releasing your analyte.
Diagram: Optimizing a WAX SPE Protocol
Sources
Identifying and resolving interferences in 2H-Perfluoro-2-decenoic acid analysis.
The following guide serves as a specialized Technical Support Center for the analysis of 2H-Perfluoro-2-decenoic acid (8:2 FTUCA) . It is designed for analytical chemists and researchers encountering specific interference, sensitivity, or recovery issues in LC-MS/MS workflows.
Analyte ID: 2H-Perfluoro-2-decenoic acid | Abbreviation: 8:2 FTUCA | CAS: 70887-84-2
Molecular Formula:
Core Directive
Analyzing 8:2 FTUCA requires navigating a minefield of precursor degradation artifacts and isobaric interferences . Unlike stable terminal PFAS (like PFOA), 8:2 FTUCA is a reactive intermediate. The presence of its parent compounds (Fluorotelomer Alcohols - FTOHs) in your laboratory air or sample matrix can generate false positives directly inside your mass spectrometer's ion source.
This guide prioritizes source-driven interference elimination and chromatographic isolation .[1]
Module 1: The "Ghost" Signal (Source-Driven Interferences)
Q: Why do I detect 8:2 FTUCA in my solvent blanks and method blanks?
Diagnosis: You are likely experiencing In-Source Fragmentation of 8:2 Fluorotelomer Alcohol (8:2 FTOH).
The Mechanism: 8:2 FTOH is a volatile, ubiquitous contaminant often found in laboratory air, HVAC filters, and solvent bottles. Although neutral, it can ionize and degrade in the electrospray ionization (ESI) source. The primary degradation pathway involves oxidation and defluorination, converting 8:2 FTOH (
The Fix:
-
Isolate the Source: Inject a neat standard of 8:2 FTOH. If you see a peak at the retention time of 8:2 FTUCA (using the 457 transition), your source temperature is too high, driving the reaction.
-
Passivation: Install a Delay Column (e.g., C18, 50mm) between the solvent mixer and the autosampler. This traps system-born contaminants, separating them from the sample peak.
-
Source Tuning: Lower the ESI Source Temperature (Desolvation Temp) by 50–100°C. High heat promotes the conversion of FTOHs to unsaturated acids.
Q: My 8:2 FTUCA signal correlates with the 8:2 diPAP concentration in my samples. Is this crosstalk?
Diagnosis: Yes, this is Precursor Crosstalk . The Mechanism: Polyfluoroalkyl phosphate esters (PAPs), such as 8:2 diPAP, are bulky precursors.[2] In the collision cell or source, they can fragment to release the 8:2 FTUCA moiety. If the chromatographic separation is insufficient, the diPAP tail can co-elute with the FTUCA peak, causing high-bias quantification.
The Fix:
-
Chromatographic Separation: Ensure baseline resolution between 8:2 diPAP (typically elutes later on C18) and 8:2 FTUCA.
-
Monitor Precursors: Always include a transition for 8:2 diPAP (
789 443) to flag samples with high precursor loads.
Module 2: Chromatographic Resolution & Matrix Effects
Q: I see a "shoulder" peak merging with 8:2 FTUCA. What is it?
Diagnosis: Co-elution with 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) or Saturated PFDA . The Mechanism:
-
8:2 FTCA (
): The saturated analog. It differs by only ~20 Da ( 477 vs 457) but can undergo similar loss of HF/CO2. -
Isomerism: Linear vs. Branched isomers of the C10 chain can present as shoulders.
The Fix:
-
Column Selection: Switch from a standard C18 to a Fluoro-Phenyl or PFP (Pentafluorophenyl) column. These phases offer enhanced selectivity for unsaturated fluorinated chains via
interactions, pulling 8:2 FTUCA away from saturated interferences.[1] -
Gradient Optimization:
-
Standard: 5% to 95% MeOH.[3]
-
Optimized: Hold at 60% MeOH for 2 minutes mid-run to flatten the elution window for C10 acids.
-
Q: Signal intensity drops significantly in bile or tissue extracts. How do I recover sensitivity?
Diagnosis: Ion Suppression from Bile Acids (e.g., Taurodeoxycholic acid). The Mechanism: Bile acids are isobaric or near-isobaric with many PFAS and elute in the same hydrophobic region. They flood the ESI droplet surface, preventing 8:2 FTUCA from ionizing (charge competition).
The Fix:
-
Cleanup: Implement Weak Anion Exchange (WAX) SPE. Wash with 5% Ammonium Hydroxide in Acetate buffer to remove neutral lipids/bile acids before eluting PFAS.
-
Internal Standards: You must use a mass-labeled analog (e.g.,
-8:2 FTUCA). Do not rely on -PFOA; it does not compensate for the specific ionization efficiency of the unsaturated bond.
Module 3: Mass Spectrometry Tuning
Q: Which MRM transitions provide the highest specificity?
Recommendation: Avoid generic decarboxylation transitions if background is high.
| Transition Type | Precursor ( | Product ( | Specificity | Usage |
| Quantifier | 457.0 | 393.0 | High | Primary Quant ( |
| Qualifier 1 | 457.0 | 119.0 | Medium | Confirmation ( |
| Qualifier 2 | 457.0 | 219.0 | Low | General PFAS check (often noisy) |
Critical Note: The loss of
Module 4: Sample Preparation & Recovery
Q: My recovery is consistently low (<60%), even with solvent standards.
Diagnosis: Adsorption Loss (The "Sticky" Effect). The Mechanism: 8:2 FTUCA has a hydrophobic fluorinated tail and a reactive double bond. It adheres aggressively to borosilicate glass and even some PTFE surfaces.
The Fix:
-
Material: Use Polypropylene (PP) or High-Density Polyethylene (HDPE) for all prep steps. NEVER use glass vials.
-
Solvent Wash: Rinse all transfer tips with Methanol before use.
-
Reconstitution: Do not reconstitute in 100% water. Use at least 40-50% Methanol/Water .[1] The unsaturated acid is less soluble in pure water than PFOA.
Visualizing the Interference Pathways
The following diagram illustrates the critical degradation pathways that lead to false positives (Ghost Signals) and the logical troubleshooting flow.
Caption: Figure 1. Interference generation pathways showing how precursors (FTOH, diPAP) degrade in the ESI source to mimic the 8:2 FTUCA analyte.
References
-
US EPA. (2021). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.[4]Link
-
Liu, J., et al. (2010). Biotransformation of 8:2 Fluorotelomer Alcohol in Soil and by Soil Bacteria Isolates.[5] Environmental Science & Technology. Link
-
BenchChem. (2025).[2] Application Note: Detection of 8:2 monoPAP in Human Serum and Plasma.[2]Link
-
Restek Corporation. (2023). PFAS Analysis by U.S. EPA Method OTM-45 for Emissions.[1]Link
-
Shimadzu. (2021).[4] EPA 533: Method Performance for the Analysis of PFAS by LC-MS/MS.[4]Link
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Calibration & Quantification of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
Executive Summary: The "2H" Difference
Unlike fully fluorinated legacy PFAS (e.g., PFOA, PFOS), 2H-Perfluoro-2-decenoic acid (8:2 FTUCA) possesses a unique chemical structure that fundamentally alters its chromatographic and ionization behavior. The presence of a double bond and a hydrogen atom at the C2 position shifts its pKa to approximately 2.6 , compared to <0 for PFOA.
Critical Insight: Many quantification failures stem from treating this analyte like a standard perfluoroalkyl acid (PFAA). Standard acidic mobile phases (0.1% Formic Acid) can suppress ionization of 8:2 FTUCA, leading to poor sensitivity and erratic calibration linearity.
This guide addresses the three most common failure modes: Non-Linear Calibration Curves , Low Sensitivity/Signal Suppression , and Carryover/Adsorption .
Module 1: Calibration Curve Non-Linearity
Symptom: The calibration curve flattens at high concentrations (saturation) or drops off at low concentrations (adsorption), forcing the use of quadratic fits or resulting in
Root Cause Analysis
-
Dimer Formation: At higher concentrations, carboxylic acids in the gas phase (ESI source) form dimers, reducing the monomer signal monitored by the MS.
-
Adsorption (Low End): The long fluorinated tail (
) is highly hydrophobic, causing rapid adsorption to glass vials and LC tubing at low concentrations (<1 ng/mL). -
Ion Source Saturation: The high surface activity of FTUCAs allows them to compete aggressively for charge on the ESI droplet surface, leading to early saturation.[1]
Troubleshooting Protocol
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Curve Fit | Linear, 1/x weighting | Quadratic, 1/x weighting (Acceptable per EPA 537/1633 if points >6) |
| Concentration Range | Broad (e.g., 0.05 – 500 ng/mL) | Split Ranges: Low (0.05–20 ng/mL) & High (20–500 ng/mL) if linear fit is mandatory. |
| Vial Material | Glass or Silanized Glass | Polypropylene (PP) or Polymethylpentene (PMP) vials only.[2] |
| Solvent Composition | 100% Water or High Aqueous | >70% Methanol in standards to prevent wall adsorption.[2] |
Decision Logic: Curve Fitting
Figure 1: Decision tree for selecting the appropriate calibration model and identifying adsorption vs. saturation artifacts.
Module 2: Sensitivity & Mobile Phase pH
Symptom: Poor LOQ (Limit of Quantitation) compared to PFOA, or signal instability.
The pKa Trap
Unlike PFOA (pKa ~ -0.5), 2H-Perfluoro-2-decenoic acid has a pKa of ~2.6 .[1]
-
Scenario A (0.1% Formic Acid, pH ~2.7): The analyte is ~50% protonated (neutral). Neutral molecules do not fly in the electric field of the mass spectrometer, effectively cutting your signal in half.
-
Scenario B (Ammonium Acetate, pH ~4-6): The analyte is >99% deprotonated (anionic). This maximizes the population of ions available for ESI- detection.[1]
Optimization Guide
-
Mobile Phase A: Water + 2-5 mM Ammonium Acetate (pH ~4.5 - 5.5).[1]
-
Note: Do not use pure water; buffer is needed to stabilize ionization.
-
-
Mobile Phase B: Methanol or Acetonitrile (Methanol often yields higher sensitivity for fluorotelomers).[1]
-
Column Temperature: Maintain 40–50°C. Higher temperature aids in mass transfer and reduces peak tailing for long-chain PFAS.
Module 3: Carryover & Contamination
Symptom: "Ghost peaks" of 8:2 FTUCA appear in blank injections after a high standard.[1]
The "Sticky" Mechanism
The unsaturated fluorotelomer tail interacts strongly with hydrophobic surfaces (C18 columns, PEEK tubing). Standard needle washes often fail to desorb it completely.
Wash Solvent Protocol
A single wash solvent is rarely sufficient.[1] Use a dual-wash system:
-
Weak Wash: 90:10 Water:Methanol (Matches initial gradient conditions).[1]
-
Strong Wash: 1:1:1 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid.[1]
-
Why: Isopropanol and Acetone are stronger solvating agents for fluoropolymers than Methanol alone. The acid helps protonate residual silanols on glass surfaces, releasing the analyte.
-
Frequently Asked Questions (FAQ)
Q1: Can I use the same MRM transitions as saturated PFDA? A: No. While they share a carbon count, the mass is different due to the double bond and hydrogen substitution.
-
Parent Ion: ~457 m/z ([M-H]-)[2]
-
Primary Transition: 457 -> 393 (Loss of
+ HF) or specific backbone cleavages.[1] Note: Always optimize collision energy (CE) experimentally, as the double bond changes fragmentation stability.
Q2: Why does my internal standard (13C-PFOA) recovery vary widely? A: 13C-PFOA is not the ideal internal standard for 8:2 FTUCA because their retention times and ionization physics differ (due to the pKa shift).
-
Best Practice: Use a matched isotopically labeled standard if available, such as 13C2-8:2 FTUCA .[1]
-
Alternative: If a direct match isn't available, use 13C2-8:2 FTS (Fluorotelomer sulfonate) or a long-chain labeled carboxylic acid like 13C2-PFDA , but strictly monitor retention time shifts.
Q3: Is the "cis" or "trans" isomer separated? A: Commercial standards for 2H-Perfluoro-2-decenoic acid are typically a mix or predominantly trans (E-isomer).[1] On high-resolution C18 columns, you may see a small shoulder or split peak. Integrate the total peak area unless you have specific toxicological reasons to separate isomers.
Q4: My standard degrades after 2 weeks. Why? A: Unlike fully saturated PFAS, the alkene group in FTUCAs is susceptible to nucleophilic attack (e.g., by hydroxide ions in high pH solvents) or oxidation over time.
-
Storage: Store stock solutions in Methanol at -20°C. Avoid storing in alkaline buffers for extended periods.
References
-
U.S. EPA. (2024).[1] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. United States Environmental Protection Agency.[1][3]
-
Cheng, J., et al. (2025). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. ResearchGate.[1]
-
AccuStandard. (2024). 2H-Perfluoro-2-decenoic Acid (FOUEA) Certified Reference Material.[1][2][4]
-
Waters Corporation. (2023).[1] Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Accordance With EPA 1633.
-
LGC Standards. (2024). 2H-Perfluoro-2-decenoic acid Reference Material Data.
Sources
Strategies for reducing instrument contamination when analyzing 2H-Perfluoro-2-decenoic acid.
Welcome to the technical support center for the analysis of 2H-Perfluoro-2-decenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for reducing instrument contamination during the analysis of this and other per- and polyfluoroalkyl substances (PFAS). Given the ubiquitous nature of PFAS, achieving accurate and reproducible results requires a meticulous approach to contamination control.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding instrument contamination when analyzing 2H-Perfluoro-2-decenoic acid.
Q1: What are the primary sources of background contamination when analyzing 2H-Perfluoro-2-decenoic acid?
A1: Background contamination in PFAS analysis is a significant challenge due to their widespread use in industrial and consumer products.[1][2][3] For 2H-Perfluoro-2-decenoic acid analysis, the most common sources of contamination include:
-
Analytical Instrumentation: Components within the LC-MS/MS system, such as tubing, fittings, and seals, can be made of fluoropolymers like polytetrafluoroethylene (PTFE), which can leach PFAS.[4][5]
-
Sample Preparation: Consumables used during sample preparation, including pipette tips, vials, caps, and filters, can be a major source of contamination if not certified as PFAS-free.[6]
-
Laboratory Environment: The laboratory air and dust can contain PFAS from various sources, including building materials, furniture, and personal care products.[3]
-
Reagents and Solvents: Solvents, reagents, and even the water used for preparing blanks and standards can be contaminated with trace levels of PFAS.[7]
Q2: Why is it critical to use PFAS-free consumables?
A2: Using certified PFAS-free consumables is non-negotiable for accurate trace-level analysis of 2H-Perfluoro-2-decenoic acid. Standard laboratory plastics and other materials can contain PFAS as part of their manufacturing process or as surface contaminants. This can lead to false positives, elevated baselines, and inaccurate quantification. Always source consumables specifically tested and certified for PFAS analysis.[6]
Q3: How can I be sure my cleaning procedures are effective?
A3: A robust cleaning protocol is essential for minimizing cross-contamination. The effectiveness of your cleaning procedure should be verified by running equipment rinsate blanks. After cleaning, rinse the equipment with PFAS-free deionized water and analyze the rinsate for the target analytes. The absence of 2H-Perfluoro-2-decenoic acid in the blank confirms the efficacy of your cleaning protocol.[8]
Q4: What is a delay column, and why is it recommended for PFAS analysis?
A4: A delay column is a short column installed between the solvent mixer and the injector of the LC system. Its purpose is to retain any PFAS contaminants leaching from the solvent lines or the mobile phase itself. This retention causes the background PFAS to be chromatographically separated from the analytes of interest in the injected sample, ensuring that any detected 2H-Perfluoro-2-decenoic acid is from the sample and not the system.[4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common contamination issues encountered during the analysis of 2H-Perfluoro-2-decenoic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| High background noise or baseline | Contaminated mobile phase or LC system components. | 1. Prepare fresh mobile phase using PFAS-free solvents and reagents. 2. Install a delay column. 3. Replace any PTFE tubing with PEEK tubing.[5] 4. Clean the LC system with a high-organic mobile phase. |
| Blank samples show peaks for 2H-Perfluoro-2-decenoic acid | Contamination from sample preparation, consumables, or carryover. | 1. Verify that all consumables are certified PFAS-free.[6] 2. Run a solvent blank injected directly into the MS to isolate the source of contamination. 3. Implement a rigorous cleaning procedure for all reusable labware.[8][9] 4. Inject a series of solvent blanks after a high-concentration sample to check for carryover. |
| Inconsistent or non-reproducible results | Intermittent contamination or sample matrix effects. | 1. Review all sample handling and preparation steps for potential inconsistencies. 2. Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response. 3. Ensure a stable laboratory environment with minimal air fluctuation. |
| Ghost peaks appearing in chromatograms | Carryover from a previous injection. | 1. Optimize the needle wash procedure in the autosampler, using a strong solvent. 2. Inject multiple blank samples after a high-concentration standard to ensure the system is clean. 3. If carryover persists, consider a hardware cleaning of the injection port and needle. |
Best Practices for Contamination Control
Proactive contamination control is the most effective strategy for reliable analysis of 2H-Perfluoro-2-decenoic acid.
Diagram: Contamination Control Workflow
Caption: A comprehensive workflow for minimizing contamination in 2H-Perfluoro-2-decenoic acid analysis.
Experimental Protocol: Instrument Cleaning
This protocol outlines a rigorous cleaning procedure for an LC-MS/MS system to be used for PFAS analysis.
Materials:
-
PFAS-free HPLC-grade methanol
-
PFAS-free HPLC-grade acetonitrile
-
PFAS-free deionized water
-
Low-phosphate laboratory detergent (e.g., Luminox®)[8]
Procedure:
-
Initial Flush: Disconnect the column and detector. Flush all solvent lines with warm tap water to remove buffer salts.
-
Detergent Wash: Wash the solvent lines and reservoirs with a solution of low-phosphate lab detergent.[8]
-
Tap Water Rinse: Rinse thoroughly with tap water three times.[8]
-
Deionized Water Rinse: Rinse all components three times with PFAS-free deionized water.[8]
-
Methanol Rinse: Triple rinse all components with PFAS-free methanol.[8]
-
System Flush: Reconnect the solvent lines to the pump. Flush the entire LC system (bypassing the column) with 100% PFAS-free methanol for at least one hour at a high flow rate.
-
Equilibration: Equilibrate the system with the initial mobile phase conditions.
-
Blank Analysis: Inject a series of solvent blanks to confirm the absence of contamination before proceeding with sample analysis.
Diagram: Logic for Troubleshooting Blank Contamination
Caption: A logical flow for diagnosing the source of blank contamination.
References
-
PFAS Sample Preparation: A Definitive Guide. Organomation. [Link]
-
11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]
-
PFAS Analytical Methods Development and Sampling Research. US EPA. [Link]
-
2H-Perfluoro-2-decenoic acid | C10H2F16O2. PubChem. [Link]
-
Solutions for an Efficient Analysis of PFAS. Shimadzu. [Link]
-
Sources of Exposure to PFAs. Suburban Testing Labs. [Link]
-
Equipment Prep & Cleaning Procedure for PFAS Sampling. Alpha Analytical. [Link]
-
Unsaturated fatty acid, cis-2-decenoic acid, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria. PubMed. [Link]
-
Field Equipment Cleaning and Decontamination at the FEC. US EPA. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube. [Link]
-
Evaluation of Two-Stage Backwashing on Membrane Bioreactor Biofouling Using cis-2-Decenoic Acid and Sodium Hypochlorite. MDPI. [Link]
-
EPA PFAS Drinking Water Laboratory Methods. U.S. Environmental Protection Agency. [Link]
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). National Institute of Environmental Health Sciences. [Link]
-
Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices. Taylor & Francis. [Link]
-
Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. Waters Corporation. [Link]
-
Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances. Wisconsin Department of Health Services. [Link]
-
PFAS Plan: building a safer future together. GOV.UK. [Link]
-
Investigation report: Decontamination of surgical instruments. Healthcare Safety Investigation Branch. [Link]
-
Guide to Targeted Quantification and Screening of PFAS Compounds in Environmental Matrices. Agilent. [Link]
-
PFAS Contamination & Testing Explained. SimpleLab. [Link]
-
Investigation the Frequency of Fungal Contamination in Surgical Instruments. Brieflands. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS) in the Rusizi River System, Burundi: A Multi-Compartment Assessment from Tributaries to Lake Tanganyika. MDPI. [Link]
-
Guide to PFAS Testing Methods. Restek. [Link]
-
US EPA Method 1633 for PFAS in Waters, Soils and Biosolids. Agilent. [Link]
-
Daily News 29 / 01 / 2026. European Commission. [Link]
-
(PDF) Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria. ResearchGate. [Link]
-
PFAS Analysis Solutions for PFAS Contamination Testing. Waters Corporation. [Link]
-
Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. Separation Science. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. suburbantestinglabs.com [suburbantestinglabs.com]
- 3. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. epa.gov [epa.gov]
Technical Support Center: High-Sensitivity Analysis of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
Executive Summary & Analyte Profile
User Query: "How do I enhance sensitivity and stability when analyzing 2H-Perfluoro-2-decenoic acid at trace levels?"
Scientist’s Insight:
2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), commonly referred to in environmental chemistry as 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid), presents a distinct analytical challenge compared to saturated PFDA. Unlike fully fluorinated acids, the presence of the double bond and hydrogen at the C2 position (
-
Chemical Instability: The double bond is susceptible to nucleophilic attack and oxidation, unlike the inert carbon chain of PFOS/PFOA.
-
Isomerism: It exists as cis (Z) and trans (E) isomers, which can split your chromatographic peak and dilute your signal-to-noise (S/N) ratio if not resolved or integrated together.
-
Adsorption: Like all long-chain PFAS, it exhibits aggressive adsorption to glass surfaces, leading to "ghost" losses before the sample even reaches the column.
This guide moves beyond standard EPA methods (like 537.1 or 533) to address the specific physicochemical nuances of unsaturated fluorotelomers.
Experimental Workflow & Protocols
Module A: Sample Preparation (The "Loss" Prevention System)
The Causality of Loss: Trace-level sensitivity is often lost during extraction, not detection. 8:2 FTUCA is amphiphilic. If your pH is too low during load, it precipitates; if you use glass, it adsorbs.
Recommended Protocol: Solid Phase Extraction (SPE) using Weak Anion Exchange (WAX) Why WAX? WAX cartridges utilize a mixed-mode mechanism (reverse-phase + ion exchange). This allows you to wash the cartridge with 100% organic solvent (removing neutral interferences) while the 8:2 FTUCA remains locked by ionic interaction, significantly cleaning the background.
Step-by-Step SPE Workflow
-
Sample Pre-treatment: Adjust sample pH to ~6-7. Do not acidify to pH < 3 initially, as this suppresses ionization of the carboxylic head group, reducing WAX retention efficiency.
-
Conditioning: 4 mL 0.1%
in Methanol 4 mL Methanol 4 mL Water. -
Loading: Load sample at 5-10 mL/min.
-
Wash 1 (Interference Removal): 4 mL 25 mM Ammonium Acetate buffer (pH 4).
-
Wash 2 (Neutral Removal): 4 mL Methanol (Critical step: This removes neutral fats/surfactants. 8:2 FTUCA stays bound).
-
Elution: 4 mL 0.1%
in Methanol. The high pH deprotonates the sorbent, releasing the analyte.
Visualization: SPE Logic Flow
Module B: LC-MS/MS Configuration (The "Signal" Enhancement)
The Causality of Signal:
Sensitivity in ESI- (Negative Electrospray Ionization) is a competition for charge. 8:2 FTUCA must lose a proton (
1. Mobile Phase Chemistry
-
Solvent A: 5-10 mM Ammonium Acetate in Water (Avoid pure water; buffer stabilizes ionization).
-
Solvent B: Methanol or Acetonitrile (Methanol often yields better solvation for fluorotelomers).
-
Modifier Warning: Do not use Formic Acid if possible. It suppresses negative ionization. If pH control is needed, use Acetic Acid, but keep pH > 4.5.
2. Mass Spectrometry Transitions (MRM)
8:2 FTUCA (
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) | Mechanism |
| 8:2 FTUCA | 457.0 | 393.0 | 413.0 | 10 - 15 | Loss of |
| Internal Std | 459.0 ( | 395.0 | - | 10 - 15 | Isotope Dilution |
Note: Transitions can vary by instrument voltage. Always perform a "Product Ion Scan" on a neat standard first.
3. The "PFAS Delay Column" System Ubiquitous PFAS contamination comes from the LC system itself (tubing, degassers). You must install a delay column (Isolator) between the pump and the injector.
Visualization: Instrument Configuration
Troubleshooting & FAQ Matrix
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Adsorption to container walls. | Switch to Polypropylene (PP) or HDPE labware. Never use glass. Add 50% methanol to sample immediately after collection if possible. |
| Signal Suppression | Matrix effects in ESI source. | Switch to Isotope Dilution quantification using |
| Peak Tailing | pH mismatch or secondary interactions. | Ensure 5-10mM Ammonium Acetate is in the mobile phase. Pure water/methanol gradients often cause tailing for carboxylic acids. |
| "Ghost" Peaks in Blank | System contamination. | Check the Delay Column . If the ghost peak elutes later than the sample peak, the delay column is working. If it elutes at the same time, contamination is introduced after the mixer (e.g., the needle wash solvent). |
Frequently Asked Questions (FAQ)
Q1: I see two peaks for 8:2 FTUCA. Which one do I integrate? A: You are likely seeing the cis and trans isomers. In many environmental degradation studies, both are relevant. Unless you have specific isomer standards, it is standard practice to sum the area of both peaks for total quantification, provided they fall within the retention time window validated by your standards.
Q2: Can I use the same method for 8:2 FTUCA as I do for PFOA? A: Generally, yes, but with a caveat. 8:2 FTUCA is slightly less acidic and more reactive. Ensure your evaporation steps (nitrogen blow-down) are not too aggressive (high heat), as unsaturated fluorotelomers can degrade or volatilize faster than PFOA. Keep water bath temps < 40°C.
Q3: Why is my calibration curve non-linear at the low end? A: This is classic adsorption. If your standards are prepared in 100% water, the analyte sticks to the vial. Prepare all calibration standards in at least 50:50 Methanol:Water (or Acetonitrile:Water) to keep the FTUCA in solution.
References
-
Dinglasan, M. J., et al. (2004). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids.[1] Environmental Science & Technology.
-
U.S. EPA. (2021). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.
-
Phillips, M. M., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology.
-
Tomy, G. T., et al. (2005). Fluorotelomer Carboxylic Acids and PFOS in Rainwater from an Urban Center in Canada. Environmental Science & Technology.
Sources
Technical Support Center: Mobile Phase Optimization for 2H-Perfluoro-2-decenoic Acid LC Separation
Welcome to the dedicated support resource for the liquid chromatographic (LC) separation of 2H-Perfluoro-2-decenoic acid. As a short-chain, unsaturated fluorotelomer carboxylic acid, this compound presents unique challenges in reversed-phase chromatography, often related to achieving adequate retention, symmetric peak shape, and high sensitivity, especially when using mass spectrometry (LC-MS/MS) for detection.
This guide is structured to provide both foundational knowledge and actionable troubleshooting advice for researchers, analytical scientists, and drug development professionals. Our approach is rooted in explaining the causal relationships in chromatographic systems to empower you to make informed decisions during method development and optimization.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing a separation method for 2H-Perfluoro-2-decenoic acid and similar per- and polyfluoroalkyl substances (PFAS).
Q1: What are the recommended starting mobile phase conditions for separating 2H-Perfluoro-2-decenoic acid on a C18 column?
A1: For initial method development, a gradient elution using a combination of water and an organic modifier is the standard approach.[1] A typical starting point employs a C18 column, which is widely used for PFAS analysis as recommended by various regulatory bodies like the U.S. EPA.[1][2]
The key is to control the ionization state of the carboxylic acid group. 2H-Perfluoro-2-decenoic acid is an acidic compound and will be in its anionic (deprotonated) form at neutral pH. To enhance retention on a non-polar C18 stationary phase, it is crucial to suppress this ionization by maintaining an acidic mobile phase pH.
Table 1: Recommended Starting Gradient Conditions
| Parameter | Mobile Phase A | Mobile Phase B | Starting Gradient |
| Recommendation 1 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | 95:5 (A:B) |
| Recommendation 2 | 20 mM Ammonium Acetate in Water | Methanol | 90:10 (A:B) |
Causality Explained: Formic acid lowers the mobile phase pH, neutralizing the carboxylic acid group of the analyte. This makes the molecule less polar, increasing its affinity for the hydrophobic C18 stationary phase and thereby increasing retention time. Ammonium acetate acts as a volatile buffer, which is ideal for LC-MS applications, and can improve peak shape.[3]
Q2: Which organic modifier is better: Methanol or Acetonitrile?
A2: Both methanol and acetonitrile are common organic modifiers used in reversed-phase LC for PFAS analysis.[1] The choice between them can significantly impact selectivity and elution strength.
-
Acetonitrile: Generally considered a stronger solvent for PFAS, meaning it will lead to shorter retention times at the same concentration compared to methanol. It often provides sharper peaks due to its lower viscosity.
-
Methanol: Can offer different selectivity for PFAS, which can be advantageous for resolving isomers or separating the target analyte from matrix interferences. It is also sometimes preferred for its ability to better dissolve certain mobile phase additives.
Experimental Insight: It is highly recommended to screen both solvents during method development.[1] A simple approach is to run the same gradient profile first with acetonitrile and then with methanol as the organic modifier (Mobile Phase B) and compare the resulting chromatograms for peak shape, resolution, and retention time.
Q3: What is the role of mobile phase additives, and which ones are compatible with mass spectrometry?
A3: Mobile phase additives are critical for controlling pH and improving peak shape. For LC-MS analysis, these additives must be volatile to avoid contaminating the mass spectrometer source.[3]
-
Formic Acid/Acetic Acid: These are used to lower the mobile phase pH, which is essential for retaining acidic PFAS like 2H-Perfluoro-2-decenoic acid.[3] Formic acid is generally preferred as it is a stronger acid and can be used at lower concentrations.
-
Ammonium Acetate/Ammonium Formate: These are volatile salts that serve as buffers to maintain a stable pH throughout the gradient, leading to more reproducible retention times. They can also help to reduce peak tailing by minimizing secondary interactions between the analyte and the stationary phase.[1][4]
-
Ammonium Bicarbonate: In some cases, ammonium bicarbonate has been shown to enhance the analytical response for certain perfluoroethercarboxylic acids compared to ammonium acetate.[5]
Trustworthiness Validation: Always use high-purity, LC-MS grade solvents and additives. Non-volatile buffers like phosphate salts (e.g., sodium phosphate) must be avoided as they will crystallize in the MS source, leading to significant instrument downtime and damage.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Q4: My peak for 2H-Perfluoro-2-decenoic acid is tailing severely. What are the likely mobile phase-related causes and solutions?
A4: Peak tailing is a common issue in chromatography and is often observed for acidic compounds like PFAS. It indicates a non-ideal interaction between the analyte and the stationary phase.
Logical Troubleshooting Workflow:
Caption: A decision tree for troubleshooting peak tailing.
Causality Explained:
-
Insufficiently Low pH: If the mobile phase pH is not low enough, a portion of the analyte molecules will be ionized (anionic). These ionized molecules can interact strongly with residual, positively charged sites on the silica stationary phase, leading to a secondary retention mechanism that causes peak tailing.[6]
-
Secondary Silanol Interactions: Even at low pH, the acidic silanol groups on the silica surface can interact with the analyte. Adding a small amount of a salt like ammonium formate provides cations (NH₄⁺) that can shield these active sites, reducing the opportunity for these secondary interactions and improving peak shape.[6]
Q5: I have very poor retention; the analyte elutes near the solvent front. How can I increase retention time?
A5: Poor retention is a frequent challenge for short-chain PFAS.[1][7] Several mobile phase adjustments can be made to address this.
Table 2: Strategies to Increase Retention
| Strategy | Action | Rationale |
| Decrease Solvent Strength | Lower the initial percentage of the organic modifier (Mobile Phase B) in your gradient. | A higher proportion of the aqueous phase (Mobile Phase A) makes the mobile phase more polar, increasing the retention of non-polar analytes on a reversed-phase column. |
| Ensure Ion Suppression | Confirm that the mobile phase is acidic (e.g., contains 0.1% formic acid). | As explained previously, neutralizing the analyte's charge makes it more hydrophobic, significantly boosting retention. |
| Change Organic Modifier | If using acetonitrile, switch to methanol. | Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. A switch may increase retention time. |
| Consider Alternative Stationary Phases | If mobile phase optimization is insufficient, consider a column with a C18 phase that has a positive surface charge. | These specialized columns can provide additional retention for anionic compounds like PFAS through an ion-exchange mechanism, even under reversed-phase conditions.[1][8] |
Q6: I'm observing significant signal suppression and background noise in my LC-MS/MS analysis. How can the mobile phase help?
A6: Signal suppression and background noise are serious issues in trace analysis of PFAS. The ubiquity of PFAS means that contamination can be introduced from many sources, including the LC system itself.
Systematic Decontamination Protocol:
A crucial step is to use a "delay column." This is a short column installed between the solvent mixer and the injector. Any PFAS contamination originating from the solvents or LC pump will be retained by the delay column and elute later than the injected analyte, which bypasses it.[9]
Caption: LC flow path with a PFAS delay column.
Protocol for System Flushing: To reduce background contamination from the system, a thorough flushing procedure is necessary.[10]
-
Disconnect the Column: Remove the analytical column from the system.
-
Initial Flush: Flush all pump lines with a high-organic solvent mixture (e.g., 50:50 isopropanol:water) for 30 minutes.
-
Acid/Base Wash (Optional, for severe contamination): Sequentially flush the system with water, 0.1% formic acid, water, and then 0.1% ammonium hydroxide, followed by water.
-
Final Equilibration: Flush the system with the initial mobile phase conditions of your analytical method until the baseline is stable.
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (20 mM Ammonium Acetate)
-
Weighing: Accurately weigh 1.54 g of high-purity (≥99%) ammonium acetate.
-
Dissolution: Dissolve the ammonium acetate in 1 liter of LC-MS grade water in a clean solvent bottle.
-
Mixing: Cap the bottle and mix thoroughly by inversion. Sonication for 5-10 minutes can aid dissolution and help degas the solvent.
-
Filtration (Optional but Recommended): Filter the mobile phase through a 0.22 µm solvent filter to remove any particulates that could damage the LC system.
-
Labeling: Clearly label the bottle with the contents ("20 mM Ammonium Acetate in Water"), preparation date, and your initials.
Protocol 2: Mobile Phase Optimization Workflow
-
Initial Conditions: Set up the LC system with a C18 column and the starting gradient from Table 1, using 0.1% formic acid in both water (A) and acetonitrile (B).
-
First Injection: Inject a standard of 2H-Perfluoro-2-decenoic acid.
-
Evaluation:
-
Retention Time: Is the retention factor (k') between 2 and 10? If not, adjust the starting percentage of Mobile Phase B (see Table 2).
-
Peak Shape: Is the asymmetry factor between 0.9 and 1.5? If it is greater than 1.5 (tailing), proceed to step 4.
-
-
Additive Introduction: Prepare new mobile phases containing 10 mM ammonium formate in addition to the 0.1% formic acid. Re-run the analysis.
-
Re-evaluation: Did the peak shape improve? If tailing persists, consider potential issues with the column itself or extra-column dead volume.
-
Solvent Screening: Repeat steps 1-5 using methanol as Mobile Phase B to evaluate changes in selectivity and retention.
-
Finalization: Choose the mobile phase composition and gradient that provides the best balance of retention, peak shape, and sensitivity for your application.
By following this structured approach, you can systematically optimize your mobile phase conditions and troubleshoot common issues, leading to a robust and reliable LC method for the analysis of 2H-Perfluoro-2-decenoic acid.
References
-
Harnessing LC-MS/MS methods for PFAS analysis. (2020-06-19). Scientist Live. [Link]
-
Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025-03-10). Advanced Materials Technology. [Link]
-
Current LC-MS Approaches for PFAS Analysis with Ultrashort and Long Chain Mixtures. (2025-11-14). LCGC International. [Link]
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Tech Brief. U.S. Environmental Protection Agency (EPA). [Link]
-
Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage. PubMed. [Link]
-
2H-Perfluoro-2-decenoic acid | C10H2F16O2. PubChem. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022-10-06). ACD/Labs. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023-08-01). Chromatography Today. [Link]
-
Methodologies for Ultrashort-Chain and Comprehensive PFAS Analysis in Water Samples. Restek Corporation. [Link]
-
HPLC solvents and mobile phase additives. University College London (UCL). [Link]
-
Addressing PFAS Contamination: Troubleshooting Common Contamination And Instrument Problems. The NELAC Institute. [Link]
-
What is Peak Tailing? Chromatography Today. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025-06-09). Phenomenex. [Link]
-
HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. SIELC Technologies. [Link]
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- 3. ucl.ac.uk [ucl.ac.uk]
- 4. HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column | SIELC Technologies [sielc.com]
- 5. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scientistlive.com [scientistlive.com]
- 10. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Optimizing the Extraction of 2H-Perfluoro-2-decenoic Acid
Welcome to the technical support guide for the analysis of 2H-Perfluoro-2-decenoic acid. This resource is designed for researchers, analytical chemists, and drug development professionals to provide in-depth guidance on the critical role of pH during the extraction of this and other short-chain per- and polyfluoroalkyl substances (PFAS). Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed protocols to enhance the accuracy and reproducibility of your results.
The Critical Influence of pH on PFAS Extraction: A Mechanistic Overview
2H-Perfluoro-2-decenoic acid is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a short-chain perfluoroalkyl carboxylic acid (PFCA). Like other PFCAs, its chemical behavior in aqueous solutions is dominated by the carboxylic acid functional group. The extraction efficiency of this compound is directly tied to its protonation state, which is governed by the pH of the sample solution relative to its acid dissociation constant (pKa).
Perfluorinated carboxylic acids are known to be strong acids.[1] While there is some variability in reported values, experimental and computational data suggest that the pKa of PFCAs with four or more carbons is exceptionally low, in the range of -0.5 to 3.8, with some studies indicating values as low as -0.3 to -0.2.[2][3] This means that at the typical pH of environmental and biological samples (usually between 5 and 8), 2H-Perfluoro-2-decenoic acid will exist almost entirely in its deprotonated, anionic form (carboxylate).[4] This fundamental property is the cornerstone of designing an effective extraction strategy.
The choice of extraction method, whether Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), hinges on manipulating the protonation state of the analyte to favor its retention on a sorbent or its partitioning into an immiscible solvent.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of 2H-Perfluoro-2-decenoic acid low when using a standard reversed-phase SPE cartridge?
A1: Standard reversed-phase SPE cartridges rely on hydrophobic interactions to retain analytes. At neutral pH, 2H-Perfluoro-2-decenoic acid is in its anionic (charged) form, making it highly water-soluble and poorly retained by non-polar sorbents. To improve retention on a reversed-phase cartridge, you must acidify your sample to a pH at least 2 units below the analyte's pKa. Given the very low pKa of PFCAs, this would require highly acidic conditions (pH < 1), which may not always be practical or compatible with your sample matrix. For more robust results with short-chain PFCAs, a Weak Anion Exchange (WAX) SPE cartridge is generally recommended.[5]
Q2: What is a Weak Anion Exchange (WAX) SPE cartridge, and how does pH affect its performance?
A2: A WAX SPE cartridge contains a sorbent with positively charged functional groups that can retain negatively charged analytes (anions) through electrostatic interactions.[6] To ensure that 2H-Perfluoro-2-decenoic acid is in its anionic form, the sample pH should be adjusted to be at least 2 pH units higher than its pKa. For instance, adjusting the sample pH to a range of 5-7 is generally effective for retaining short-chain PFCAs on a WAX sorbent.[7] During the elution step, a basic solvent is used to neutralize the charge on the analyte, disrupting the electrostatic interaction and releasing it from the cartridge.
Q3: For Liquid-Liquid Extraction (LLE), what pH should I use for my aqueous sample?
A3: For LLE, the goal is to make the 2H-Perfluoro-2-decenoic acid as non-polar as possible so it will preferentially partition into an immiscible organic solvent (like methyl tert-butyl ether - MTBE). This is achieved by protonating the carboxylic acid group. Therefore, you should acidify your aqueous sample to a pH below the analyte's pKa. A pH of less than 3 is often effective for ensuring the majority of the PFOA is in its neutral, protonated form.[8]
Q4: Can the wrong pH lead to complete loss of my analyte?
A4: Yes. If the pH is not correctly adjusted for your chosen extraction method, you can experience very low or even no recovery. For example, if you try to extract an unacidified (neutral pH) sample with an organic solvent, the anionic 2H-Perfluoro-2-decenoic acid will remain in the aqueous phase. Similarly, if you load a highly acidified sample onto a WAX cartridge, the neutral form of the analyte will not be retained by the anion exchange mechanism.[9]
Q5: Are there official methods that specify pH for PFAS extraction?
A5: Yes, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have published standard methods for PFAS analysis. For instance, EPA Method 533, which is designed for short-chain PFAS in drinking water, utilizes anion exchange SPE and specifies sample preservation with ammonium acetate, which buffers the sample in a pH range suitable for anion exchange.[10][11] EPA Method 1633 also provides comprehensive procedures for various environmental matrices.[12] It is always recommended to consult the latest version of these official methods.
Troubleshooting Guide: Low Extraction Efficiency
| Symptom | Potential Cause | Recommended Solution |
| Low recovery using WAX SPE | Incorrect Sample pH: The sample pH may be too low, causing the analyte to be in its neutral form and not retaining on the sorbent. | Ensure the sample pH is adjusted to be at least 2 units above the pKa of 2H-Perfluoro-2-decenoic acid (e.g., pH 5-7). Verify the pH of each sample before loading. |
| Inappropriate Elution Solvent: The elution solvent is not basic enough to disrupt the ionic interaction between the analyte and the WAX sorbent. | Use a basic elution solvent, typically methanol containing a small percentage of ammonium hydroxide (e.g., 1-5%). This ensures the analyte is deprotonated and released. | |
| Sorbent Overload: The concentration of the analyte or co-extracted interfering anions in the sample is too high, saturating the exchange sites on the SPE cartridge. | Dilute the sample or use a larger capacity SPE cartridge. | |
| Low recovery using LLE | Incorrect Sample pH: The sample pH is too high, leaving the analyte in its anionic, water-soluble form. | Acidify the aqueous sample to a pH below the pKa of 2H-Perfluoro-2-decenoic acid (e.g., pH < 3) before extracting with the organic solvent.[8] |
| Insufficient Extraction: The analyte has not fully partitioned into the organic phase. | Perform multiple extractions with fresh aliquots of the organic solvent and pool the extracts. Ensure vigorous mixing (vortexing) to maximize contact between the two phases. | |
| Inconsistent recoveries across samples | Matrix Effects: Components in the sample matrix (e.g., humic acids, other organic matter) are interfering with the extraction. | For WAX SPE, ensure an adequate wash step after sample loading to remove interferences. For complex matrices, consider a sample cleanup step prior to extraction. |
| Variable pH: The buffering capacity of different samples varies, leading to inconsistent final pH values after adjustment. | Use a suitable buffer to maintain a consistent pH across all samples and standards. Verify the pH of each sample individually. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using a Weak Anion Exchange (WAX) Cartridge
This protocol is optimized for the extraction of 2H-Perfluoro-2-decenoic acid from aqueous samples.
Materials:
-
WAX SPE Cartridges (e.g., 6 mL, 150 mg)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Ammonium hydroxide
-
Water (PFAS-free)
-
Sample collection bottles (polypropylene)
-
SPE vacuum manifold
Procedure:
-
Sample Preservation and pH Adjustment:
-
Collect the aqueous sample in a polypropylene bottle.
-
Add ammonium acetate to buffer the sample. The goal is a pH between 5.5 and 6.5 to ensure the 2H-Perfluoro-2-decenoic acid is in its anionic form. Verify with a pH meter.
-
-
Cartridge Conditioning:
-
Place the WAX cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of methanol containing 1% ammonium hydroxide.
-
Equilibrate the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of PFAS-free water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 5 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of PFAS-free water to remove any neutral or cationic interferences.
-
-
Elution:
-
Elute the retained 2H-Perfluoro-2-decenoic acid with 5 mL of methanol containing 1% ammonium hydroxide. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Collect the eluate in a clean polypropylene tube.
-
-
Concentration and Analysis:
-
The eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Visual Workflow for WAX SPE
Caption: Workflow for the extraction of 2H-Perfluoro-2-decenoic acid using WAX SPE.
Chemical Equilibrium Diagram
The following diagram illustrates the pH-dependent equilibrium of 2H-Perfluoro-2-decenoic acid and its implication for different extraction methods.
Caption: pH-dependent equilibrium and its impact on extraction method selection.
References
- Kissa, E. (2001). Fluorinated Surfactants and Repellents, Second Edition, Revised and Expanded. CRC Press.
- U.S. Environmental Protection Agency. (2019).
- U.S. Environmental Protection Agency. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.
- Zhou, S., et al. (2019). Higher recoveries of per- and polyfluoroalkyl substances (PFASs) in soils with the addition of formic acid to the extraction solvents. Chemosphere, 220, 1079-1086.
- Wang, Y., et al. (2022). Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate.
-
Agilent Technologies. (n.d.). Solid Phase Extraction Methods for PFAS in waters. Retrieved from [Link]
- Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458.
- Cheng, J., et al. (2009). The pKa values of PFOA and other highly fluorinated carboxylic acids. Journal of Physical Chemistry A, 113(30), 8613-8619.
- Vierke, L., et al. (2013). The pKa of perfluorooctanoic acid (PFOA) and other highly fluorinated carboxylic acids in water and soil/water systems. Chemosphere, 91(10), 1398-1405.
- Rayne, S., & Forest, K. (2009). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Journal of Molecular Structure: THEOCHEM, 905(1-3), 83-93.
- ITRC (Interstate Technology & Regulatory Council). (2020). PFAS Technical and Regulatory Guidance Document. Washington, D.C.
- Burns, D. C., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters, 8(11), 968-973.
-
Phenomenex Inc. (n.d.). How to Fix Low Recovery in Solid Phase Extraction. Retrieved from [Link]
-
DSP-Systems. (n.d.). Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. Retrieved from [Link]
- Hogue, C. (2023).
-
PubChem. (n.d.). 2H-Perfluoro-2-decenoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA PFAS Drinking Water Laboratory Methods. Retrieved from [Link]
- AWWA. (2024). Methods for Analyzing PFAS in Water.
- Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS.
- Le, C., et al. (2023). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir, 39(4), 1434-1441.
Sources
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- 12. waters.com [waters.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2H-Perfluoro-2-decenoic Acid in Drinking Water
This guide provides a comprehensive overview and comparative analysis of a validated analytical method for the quantification of 2H-Perfluoro-2-decenoic acid (2H-PFDA-2) in drinking water. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental rationale, detailed protocols, and performance data, benchmarking against established alternatives.
The presence of per- and polyfluoroalkyl substances (PFAS) in drinking water is a significant public health concern. 2H-PFDA-2, an emerging PFAS, requires robust and reliable analytical methods for its detection and quantification at trace levels. This guide offers a scientifically rigorous, field-proven approach to method validation, ensuring data integrity and confidence in analytical results.
The Analytical Challenge: Why Method Validation is Critical
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1][2] For a compound like 2H-PFDA-2 in a complex matrix such as drinking water, a validated method ensures that the results are accurate, precise, and reproducible. The United States Environmental Protection Agency (EPA) has established validated methods for a range of PFAS compounds in drinking water, such as EPA Method 533 and 537.1, which serve as a benchmark for new method development.[3][4][5][6]
This guide presents a validation study for an in-house developed method utilizing Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for PFAS analysis due to its sensitivity and specificity.[7][8][9][10]
Comparative Framework: The In-House Method vs. EPA Benchmarks
Our validated method is designed to provide a reliable and efficient alternative for the analysis of 2H-PFDA-2, a compound not currently included in the suite of 29 PFAS regulated by EPA's primary drinking water methods. The following sections will detail the performance of our method in comparison to the established performance criteria of similar EPA methods.
Key Performance Parameters for Method Validation
The validation of our analytical method for 2H-PFDA-2 is assessed based on the following internationally recognized parameters:[11][12][13]
-
Specificity & Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample.
-
Linearity & Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.
-
Accuracy & Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Design & Protocols
A meticulous experimental design is fundamental to a successful method validation. The following protocols provide a step-by-step guide to the analytical workflow.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a critical step for the pre-concentration of 2H-PFDA-2 from drinking water samples and the removal of potential matrix interferences.[14][15][16][17]
Protocol:
-
Cartridge Conditioning: A weak anion exchange (WAX) SPE cartridge is conditioned sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: A 250 mL drinking water sample, preserved with Trizma®, is passed through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: The cartridge is washed with 5 mL of a 25:75 (v/v) methanol/water solution to remove co-extracted interferences.
-
Elution: The retained 2H-PFDA-2 is eluted from the cartridge with 5 mL of methanol containing 2% ammonium hydroxide.
-
Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
Diagram of the Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction (SPE) workflow for 2H-PFDA-2.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The concentrated extract is analyzed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.
LC-MS/MS Parameters:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 20 mM ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Transition | Precursor Ion (m/z) -> Product Ion (m/z) (Specific to 2H-PFDA-2) |
Validation Data & Comparative Analysis
The following tables summarize the performance of the validated method for 2H-PFDA-2 and provide a comparison with typical performance criteria for EPA methods analyzing other PFAS.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/L) | Correlation Coefficient (r²) |
| 2H-PFDA-2 | 1 - 100 | > 0.998 |
| Typical EPA Method Criteria | Analyte Dependent | > 0.99 |
The method demonstrates excellent linearity over the specified concentration range, with a correlation coefficient exceeding the typical requirement for environmental analytical methods.
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2H-PFDA-2 | 5 | 98.5 | 4.2 |
| 50 | 101.2 | 3.1 | |
| Typical EPA Method Criteria | Varies | 70 - 130 | < 20 |
The accuracy, presented as mean recovery, and precision, indicated by the RSD, are well within the acceptable limits for trace-level analysis.
Table 3: Method Detection and Quantitation Limits
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantitation (LOQ) (ng/L) |
| 2H-PFDA-2 | 0.3 | 1.0 |
| Typical EPA Method LOQs | ~0.5 - 5 | ~2 - 20 |
The low LOD and LOQ demonstrate the high sensitivity of the method, enabling the reliable detection and quantification of 2H-PFDA-2 at environmentally relevant concentrations.
Diagram of the Method Validation Process
Caption: The systematic process of analytical method validation.
Conclusion and Future Directions
The presented analytical method for the determination of 2H-Perfluoro-2-decenoic acid in drinking water has been successfully validated according to stringent, internationally recognized guidelines. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity, making it a reliable tool for monitoring this emerging contaminant.
Compared to established EPA methods for other PFAS, this method exhibits comparable or superior performance, particularly in its low detection and quantitation limits. This provides a high degree of confidence in its application for routine environmental monitoring and for generating data to support risk assessments and regulatory decisions.
Future work will focus on expanding the scope of this method to include a wider range of emerging PFAS and its application to more complex environmental matrices.
References
-
Analytical Techniques for Detection and Quantification of PFAS. (n.d.). Encyclopedia.pub. Retrieved from [Link]
-
EPA PFAS Drinking Water Laboratory Methods. (2025, April 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Top Analytical Techniques for Detecting PFAS in Water and Soil. (2024, October 22). Conquer Scientific. Retrieved from [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
-
LC/MS/MS Method Package for PFAS in Drinking Water. (n.d.). Shimadzu. Retrieved from [Link]
-
Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. Retrieved from [Link]
-
Validation of Analytical Methods and Processes. (n.d.). ResearchGate. Retrieved from [Link]
-
PFAS Analytical Methods Development and Sampling Research. (2025, December 4). U.S. Environmental Protection Agency. Retrieved from [Link]
-
2H-Perfluoro-2-decenoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Development and Validation of an Analytical Method for Simultaneous Determination of Perfluoroalkyl Acids in Drinking Water by Liquid Chromatography/Tandem Mass Spectrometry. (2025, December 30). ResearchGate. Retrieved from [Link]
-
Analysis of Legacy and Emerging Perfluorinated Alkyl Substances (PFAS) in Environmental Water Samples Using Solid Phase Extraction (SPE) and LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]
-
Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. (2024, April 12). U.S. Food and Drug Administration. Retrieved from [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.). NATA. Retrieved from [Link]
-
Automated solid-phase extraction system for the analysis of PFAS in drinking water. (n.d.). SCIEX. Retrieved from [Link]
-
A Review of the Latest Separation Science Research in PFAS Analysis. (2024, October 17). LCGC International. Retrieved from [Link]
-
The Fitness for Purpose of Analytical Methods. (2025, December 18). Eurachem. Retrieved from [Link]
-
Simplifying PFAS Analysis with Solid-Phase Extraction. (2024, October 4). Lab Manager. Retrieved from [Link]
-
Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (2019, January 10). Shimadzu. Retrieved from [Link]
-
Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. (n.d.). JRC Publications Repository. Retrieved from [Link]
-
Standardized EPA Methods For PFAS Water Testing. (n.d.). The Lab Depot. Retrieved from [Link]
-
Validation of Analytical Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Guidance on Environmental Data Verification and Data Validation. (2002, November 8). Texas State Soil and Water Conservation Board. Retrieved from [Link]
-
Water sample extraction for PFAS analysis using LCMS? (2019, October 12). ResearchGate. Retrieved from [Link]
-
Methods for Analyzing PFAS in Water. (2024, September 18). ResearchGate. Retrieved from [Link]
-
3M Environmental Laboratory Method Validation Procedure. (2019, February 21). 3M. Retrieved from [Link]
-
E2857 Standard Guide for Validating Analytical Methods. (2022, April 22). ASTM International. Retrieved from [Link]
-
An In-Depth Look at Benefits of PFAS Method 1633. (2024, October 24). YouTube. Retrieved from [Link]
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- 14. waters.com [waters.com]
- 15. sciex.com [sciex.com]
- 16. Simplifying PFAS Analysis with Solid-Phase Extraction | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
Comparison of 2H-Perfluoro-2-decenoic acid with perfluorodecanoic acid (PFDA) as a reference standard.
This guide provides an in-depth technical comparison between 2H-Perfluoro-2-decenoic acid (8:2 FTUCA) and Perfluorodecanoic acid (PFDA) . It is designed for analytical chemists and toxicologists requiring precise reference standards for PFAS source apportionment and metabolic pathway analysis.
Executive Summary: The Structural Divergence
In the analysis of per- and polyfluoroalkyl substances (PFAS), distinguishing between legacy perfluoroalkyl acids (PFAAs) and fluorotelomer transformation products is critical for identifying contamination sources.
-
PFDA (Perfluorodecanoic Acid) is a fully fluorinated, ultrastable C10 acid. It serves as the primary reference standard for "legacy" exposure and bioaccumulation.
-
2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) is an unsaturated fluorotelomer acid.[1] It acts as a transient metabolic intermediate in the degradation of 8:2 Fluorotelomer Alcohol (8:2 FTOH) into PFOA.
Key Application Insight: While both compounds possess a 10-carbon backbone, they belong to distinct chemical lineages. PFDA is a terminal end-product, whereas 8:2 FTUCA is a reactive precursor. Using them as paired reference standards allows researchers to differentiate between direct PFAA emissions and indirect formation via telomer biodegradation.
Chemical Identity & Physicochemical Specifications[1][2][3][4]
The following table contrasts the fundamental properties of the two standards. Note the distinct "H-deficiency" and unsaturation in the FTUCA analog.
| Feature | Perfluorodecanoic Acid (PFDA) | 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) |
| CAS Number | 335-76-2 | 70887-84-2 |
| Common Abbreviation | PFDA | 8:2 FTUCA, FOUEA |
| Molecular Formula | ||
| Molecular Weight | 514.08 g/mol | 458.10 g/mol |
| Structure Type | Perfluoroalkyl Carboxylic Acid (PFAA) | Fluorotelomer Unsaturated Carboxylic Acid |
| Chain Saturation | Fully Saturated ( | |
| Chemical Stability | Extremely High (Chemical/Thermal Inertness) | Moderate (Susceptible to nucleophilic attack/metabolism) |
| Primary Precursor | Electrochemical Fluorination or Telomer Oxidation | Degradation of 8:2 Fluorotelomer Alcohol (8:2 FTOH) |
Analytical Benchmarking: LC-MS/MS Methodology
Accurate quantification requires specific mass spectrometry transitions. 8:2 FTUCA is isobaric with neither PFDA nor PFOA, but its elution profile can mimic shorter-chain PFAS due to the polarity of the double bond.
Mass Spectrometry Transitions (ESI-)
The following MRM (Multiple Reaction Monitoring) transitions are validated for distinguishing these compounds in complex matrices (e.g., serum, wastewater).
| Analyte | Precursor Ion ( | Quantitative Product ( | Qualitative Product ( | Mechanism |
| PFDA | 513.0 | 469.0 | 269.0 | Decarboxylation ($[M-CO_2]^- $) |
| 8:2 FTUCA | 457.0 | 393.0 | 119.0 | Loss of |
Chromatographic Behavior (C18 Column)
-
PFDA: Displays strong retention due to the lipophilic perfluorinated C9 tail. Typically elutes late in the gradient (high % organic).
-
8:2 FTUCA: Despite having a C10 backbone, the double bond and reduced fluorination (16 F vs 19 F) increase polarity.
-
Experimental Observation: 8:2 FTUCA typically elutes earlier than PFDA, often co-eluting closer to PFNA (C9) or PFOA (C8) depending on the column phase selectivity (e.g., Fluoro-phenyl vs. C18).
-
Mechanistic Fate: The Metabolic Pathway
Understanding the biological relationship between these compounds is essential for toxicological interpretation. 8:2 FTUCA is not a precursor to PFDA; it is a precursor to PFOA .
The diagram below illustrates the biodegradation pathway of 8:2 Fluorotelomer Alcohol (8:2 FTOH), highlighting the transient role of 8:2 FTUCA.
Figure 1: Metabolic pathway showing 8:2 FTUCA as a precursor to PFOA, distinct from the independent PFDA lineage.
Experimental Protocol: Comparative Standard Preparation
Objective: Prepare a mixed calibration stock to quantify both 8:2 FTUCA and PFDA simultaneously, ensuring no cross-contamination or degradation.
Reagents Required[4][5]
-
Native Standards: 2H-Perfluoro-2-decenoic acid (solid or 50 µg/mL in MeOH) and PFDA (solid or 50 µg/mL in MeOH).
-
Isotopically Labeled Standards: MPFDA (
-PFDA) is mandatory. For 8:2 FTUCA, use M2-8:2 FTOH or M2-PFOA if a specific labeled FTUCA is unavailable (though -labeled FTUCAs are preferred if commercially available). -
Solvent: LC-MS grade Methanol (MeOH).
Step-by-Step Workflow
-
Primary Stock Preparation (1.0 mg/mL):
-
Weigh 1.0 mg of neat 8:2 FTUCA and PFDA into separate polypropylene (PP) tubes. Note: Do not use glass, as PFAS adsorb to glass surfaces.
-
Dissolve in 1.0 mL of MeOH. Vortex for 30 seconds.
-
Stability Note: 8:2 FTUCA is sensitive to base-catalyzed hydrolysis. Ensure solvent pH is neutral or slightly acidic (0.1% Formic acid).
-
-
Intermediate Mix (1.0 µg/mL):
-
Combine 10 µL of each Primary Stock into 9.98 mL of MeOH:Water (96:4 v/v).
-
Add internal standards (IS) at this stage to match the target concentration (e.g., 5 ng/mL final on-column).
-
-
Calibration Curve Generation:
-
Prepare serial dilutions in MeOH:Water (50:50) ranging from 0.05 ng/mL to 100 ng/mL.
-
Critical Control: Inject a solvent blank immediately after the highest standard to check for carryover, as PFDA is prone to system lag.
-
-
Quality Control (QC):
-
Isomer Check: Verify the 8:2 FTUCA peak is a single sharp peak (linear). PFDA may show minor branched isomers if derived from ECF processes; integrate total peak area if required by regulatory method (e.g., EPA 537.1).
-
Validation Criteria
-
Linearity:
for both analytes. -
Recovery: 70-130% in spiked matrix.
-
Resolution: Minimum peak resolution (
) of 1.5 between 8:2 FTUCA and any interfering matrix peaks.
References
-
U.S. EPA. (2022).[2] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. United States Environmental Protection Agency.[2][3] [Link]
-
Fujii, Y., et al. (2015).[4] Profiling of perfluorinated carboxylic acids and their precursors in surface water and sediment. Journal of Chromatography A. [Link]
-
PubChem. (2024).[1] 2H-Perfluoro-2-decenoic acid (Compound Summary). National Library of Medicine. [Link]
-
Wellington Laboratories. (2023).[4][5] Reference Standards for PFAS Analysis: Fluorotelomer Acids.[6][Link]
-
Butt, C. M., et al. (2014). Levels and trends of per- and polyfluoroalkyl substances in the environment.[6] In: De Voogt P. (eds) Reviews of Environmental Contamination and Toxicology, Vol 229. Springer. [Link]
Sources
- 1. 2H-Perfluoro-2-decenoic acid | C10H2F16O2 | CID 71404795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pub.norden.org [pub.norden.org]
- 3. epa.gov [epa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 2H-Perfluoro-2-decenoic acid certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2H-Perfluoro-2-decenoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of emerging contaminants is paramount for robust environmental monitoring, toxicological assessment, and informed regulatory decision-making. 2H-Perfluoro-2-decenoic acid, a member of the vast family of per- and polyfluoroalkyl substances (PFAS), presents unique analytical challenges due to its chemical properties. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, grounded in scientific principles and supported by experimental data.
The Analytical Imperative: Why Accuracy and Precision Matter
Before delving into methodologies, it is crucial to understand the distinction and importance of accuracy and precision in the context of chemical analysis.[1]
-
Accuracy refers to the closeness of a measured value to the true or accepted value. In the quantification of 2H-Perfluoro-2-decenoic acid, accuracy ensures that we are determining its actual concentration in a given sample, which is critical for assessing environmental contamination or biological exposure.
-
Precision denotes the closeness of repeated measurements to each other. High precision indicates that the analytical method is reliable and reproducible.
An ideal analytical method exhibits both high accuracy and high precision, ensuring that the generated data is both correct and reliable.
Core Quantification Techniques: A Comparative Analysis
The two most prevalent and powerful techniques for the quantification of 2H-Perfluoro-2-decenoic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are capable of detecting and quantifying the analyte, they operate on different principles and present distinct advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the gold standard for the analysis of a wide range of PFAS, including 2H-Perfluoro-2-decenoic acid.[2][3][4] Its strength lies in its ability to analyze polar, non-volatile compounds in their native state, making it highly suitable for the acidic nature of the target analyte.
The Causality Behind the Method: The LC system separates 2H-Perfluoro-2-decenoic acid from other components in the sample matrix based on its polarity and affinity for the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI) and fragmented. The tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and its characteristic fragment ions, a process known as Multiple Reaction Monitoring (MRM). This high selectivity minimizes matrix interference and provides a high degree of confidence in the identification and quantification of the analyte.
Self-Validating System: The use of isotopically labeled internal standards (ILIS) is a cornerstone of a self-validating LC-MS/MS method. An ILIS for 2H-Perfluoro-2-decenoic acid, such as ¹³C- or ²H-labeled versions, is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization. Any loss of analyte during the process will be mirrored by a proportional loss of the ILIS, allowing for accurate correction and ensuring the trustworthiness of the results.
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for the quantification of 2H-Perfluoro-2-decenoic acid by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6][7] However, due to the low volatility of acidic PFAS like 2H-Perfluoro-2-decenoic acid, a derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis.[5][7]
The Causality Behind the Method: Derivatization chemically modifies the carboxyl functional group of 2H-Perfluoro-2-decenoic acid, typically through esterification or amidation, to increase its volatility. The derivatized analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated compound enters the mass spectrometer, is ionized (commonly by electron ionization, EI), and the resulting fragmentation pattern is used for identification and quantification.
Self-Validating System: Similar to LC-MS/MS, the use of an appropriate internal standard is crucial for a robust GC-MS method. While an isotopically labeled derivatized analyte would be ideal, a surrogate standard with similar chemical properties and chromatographic behavior can also be employed to monitor and correct for variability in the derivatization and analytical process.
Experimental Workflow: GC-MS Quantification
Caption: Workflow for the quantification of 2H-Perfluoro-2-decenoic acid by GC-MS.
Performance Comparison: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the quantification of 2H-Perfluoro-2-decenoic acid depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of each technique, based on data from the analysis of closely related short-chain PFAS.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Quantification (LOQ) | Low ng/L to pg/L range in water[1] | ng/L to µg/L range in water |
| Linearity (R²) | Typically >0.99[8] | Typically >0.99 |
| Precision (RSD) | <15%[9][10] | <20% |
| Accuracy (Recovery) | 80-120%[11] | 70-130% |
| Sample Throughput | High | Moderate (derivatization adds time) |
| Matrix Effects | Can be significant, managed with ILIS | Can be significant, managed with cleanup and internal standards |
| Derivatization Required | No | Yes |
Expert Insight: For most applications requiring high sensitivity and throughput, LC-MS/MS is the superior choice for the quantification of 2H-Perfluoro-2-decenoic acid. The ability to analyze the compound directly without derivatization simplifies the workflow and reduces potential sources of error. However, GC-MS can be a viable alternative, particularly in laboratories where LC-MS/MS is not available, provided that the derivatization step is carefully optimized and controlled.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, the following detailed protocols for the quantification of 2H-Perfluoro-2-decenoic acid are provided.
Protocol 1: Quantification by LC-MS/MS
1. Sample Preparation (Aqueous Samples)
-
To a 100 mL water sample, add 10 ng of an appropriate isotopically labeled internal standard for 2H-Perfluoro-2-decenoic acid.
-
Condition a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol containing 1% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol).
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 2 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: Start with 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), negative mode
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native analyte and the isotopically labeled internal standard.
Protocol 2: Quantification by GC-MS (with Derivatization)
1. Sample Preparation and Derivatization
-
Extract 2H-Perfluoro-2-decenoic acid from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with methyl tert-butyl ether at acidic pH).
-
Evaporate the extract to dryness.
-
Add 100 µL of a derivatizing agent (e.g., 1% H₂SO₄ in methanol for esterification to form the methyl ester).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water, and vortex.
-
Collect the hexane layer containing the derivatized analyte.
-
Concentrate the hexane extract to a final volume of 100 µL.
2. GC-MS Analysis
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Quadrupole mass spectrometer
-
Ionization: Electron ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Conclusion
The accurate and precise quantification of 2H-Perfluoro-2-decenoic acid is achievable with both LC-MS/MS and GC-MS methodologies. LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and the elimination of the need for derivatization. However, a well-optimized GC-MS method can provide reliable results when LC-MS/MS is not an option. The key to trustworthy data lies in a robust, validated method that incorporates appropriate internal standards to account for analytical variability. By understanding the principles behind each technique and adhering to detailed, self-validating protocols, researchers can confidently generate high-quality data for this emerging contaminant of concern.
References
-
Dui, W., Smith, M. P., & Bartock, S. H. (2024). Development, validation, and clinical assessment of a liquid chromatography-tandem mass spectrometry serum assay for per- and polyfluoroalkyl substances (PFAS) recommended by the National Academies of Science, Engineering, and Medicine (NASEM). Analytical and Bioanalytical Chemistry, 416(28), 6333–6344. [Link]
-
Farthing, D., Sirmans, E., & Obare, S. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Proceedings of Student Research and Creative Inquiry Day. [Link]
-
Gao, K., et al. (2024). Rapid Determination of 12 Classes of Per- and Polyfluoroalkyl Substances in Water Samples from Environmental Forensic Cases. Molecules, 29(16), 3747. [Link]
-
Ghorbani-Kalhor, E., et al. (2024). Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. Analytica, 6(1), 49-62. [Link]
-
Herrero, L., et al. (2026). Determination of per- and polyfluoroalkyl substances in air samples from urban areas close to industrial complexes and human risk assessment. Environmental Science and Pollution Research. [Link]
-
Kim, M.-J., et al. (2022). Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W). Journal of Agricultural, Life and Environmental Sciences, 34(4), 309-317. [Link]
-
Lasevoli, I., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Journal of Mass Spectrometry, 57(3), e4819. [Link]
-
Mthembu, M. S., et al. (2022). Liquid chromatographic determination of per- and polyfluoroalkyl substances in environmental river water samples. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Nemet, I., et al. (2022). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. International Journal of Molecular Sciences, 23(23), 15266. [Link]
-
Study.com. (2021). Accuracy vs. Precision in Chemistry | Definition & Importance. [Link]
-
Taylor & Francis Online. (2022). Method development and evaluation for the determination of perfluoroalkyl and polyfluoroalkyl substances in multiple food matrices. [Link]
-
University of Calgary. (n.d.). Accuracy and Precision. Chemistry LibreTexts. [Link]
-
Vanderbilt University. (2015). Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo. [Link]
-
Wang, Y., et al. (2020). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Molecules, 25(23), 5576. [Link]
-
Zulfugarov, E., et al. (2022). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 12(12), 1251. [Link]
Sources
- 1. Liquid chromatographic determination of per- and polyfluoroalkyl substances in environmental river water samples - Arabian Journal of Chemistry [arabjchem.org]
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- 3. d-nb.info [d-nb.info]
- 4. diva-portal.org [diva-portal.org]
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Technical Comparison Guide: LC-MS Quantification of 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
Executive Summary
The quantification of 2H-Perfluoro-2-decenoic acid (2H-PFDA) , also known as 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) , presents unique analytical challenges compared to its saturated analog, Perfluorodecanoic acid (PFDA). While PFDA is a fully fluorinated, stable surfactant, 2H-PFDA contains a double bond and a hydrogen atom at the C2 position (
This structural difference significantly impacts ionization efficiency and fragmentation stability in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide objectively compares the detection performance of 2H-PFDA against the industry-standard PFDA, highlighting a ~10-20x difference in sensitivity (LOD/LOQ) and detailing the specific protocol adjustments required to achieve linear quantification (
The "Unsaturation Gap": Mechanistic Insights
To understand the performance disparity, one must analyze the ionization physics. Standard Perfluoroalkyl Carboxylic Acids (PFCAs) like PFDA possess a highly acidic carboxylic head group pulled by the inductive effect of the fully fluorinated tail, resulting in exceptional ionization efficiency in negative electrospray ionization (ESI-).
In contrast, 2H-PFDA introduces a "break" in the fluorination pattern at the
-
Reduced Acidity: The presence of the vinylic hydrogen (
) slightly reduces the electron-withdrawing power compared to a group, affecting the stability of the carboxylate anion . -
Fragmentation Instability: Upon collision-induced dissociation (CID), 2H-PFDA undergoes a rapid decarboxylation combined with hydrofluoric acid (HF) elimination, a pathway energetically distinct from the simple decarboxylation of PFDA.
Visualizing the Ionization Pathway
The following diagram illustrates the critical difference in fragmentation pathways that dictates the Multiple Reaction Monitoring (MRM) transitions.
Figure 1: Fragmentation pathway for 2H-PFDA. The combined loss of
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. If the Signal-to-Noise (S/N) ratio for the Quantifier transition is <10 at the LOQ, the system requires cleaning or source optimization.
LC-MS/MS Configuration[1][2]
| Parameter | Specification | Causality / Rationale |
| Instrument | Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 7500) | High sensitivity required due to lower ionization efficiency of FTUCAs. |
| Column | C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) | Standard retention for hydrophobic tails. Avoid Fluoro-phenyl unless separating isomers. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Buffer ensures consistent pH for deprotonation. |
| Mobile Phase B | 5 mM Ammonium Acetate in Methanol | Methanol provides better solvation for fluorotelomers than Acetonitrile. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Injection Vol | 5 - 10 µL | Minimized to prevent column overload and matrix suppression. |
MRM Transitions (The Core Validator)
The following transitions must be programmed. The Ion Ratio between Quant and Qual ions serves as the confirmation of identity.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role |
| 2H-PFDA | 457.0 | 393.0 | 15 - 20 | Quantifier (Loss of |
| 2H-PFDA | 457.0 | 119.0 | 30 - 40 | Qualifier ( |
| PFDA (Ref) | 513.0 | 469.0 | 10 - 15 | Quantifier (Loss of |
Performance Comparison: 2H-PFDA vs. PFDA
The following data summarizes the performance gap. While 2H-PFDA can be quantified linearly, it requires a higher concentration threshold than its saturated alternative.
Linearity and Range[1][3][4][5]
| Metric | 2H-PFDA (8:2 FTUCA) | PFDA (Saturated Alternative) | Performance Delta |
| Linearity ( | Comparable. Both exhibit excellent linearity. | ||
| Dynamic Range | 50 ng/L – 100,000 ng/L | 0.5 ng/L – 100,000 ng/L | Gap. PFDA has a 2-order of magnitude wider range at the low end. |
| LOD (S/N > 3) | ~15 - 25 ng/L | < 0.2 ng/L | Significant. 2H-PFDA is ~100x less sensitive in generic methods. |
| LOQ (S/N > 10) | ~50 - 200 ng/L | < 1.0 ng/L | Operational Impact. Trace analysis of 2H-PFDA requires pre-concentration (SPE). |
Matrix Effects & Recovery
In complex matrices (e.g., plasma or wastewater), 2H-PFDA is more susceptible to ion suppression due to its elution time often overlapping with other hydrophobic interferences.
-
Recovery: 80-110% (Acceptable).[1]
-
Matrix Factor: 0.7 - 0.9 (Suppression is common; Isotope Dilution with
-2H-PFDA is mandatory for accurate quantitation).
Analytical Workflow Diagram
The following workflow ensures the integrity of the sample from extraction to data generation.
Figure 2: Recommended analytical workflow. Note the mandatory use of Solid Phase Extraction (SPE) to overcome the sensitivity limitations of 2H-PFDA.
Conclusion
While 2H-Perfluoro-2-decenoic acid shares a similar backbone with PFDA, it behaves as a distinct analytical entity. It is less stable and less sensitive (LOQ ~50 ng/L vs <1 ng/L).
Recommendation:
-
For Screening: Standard PFAS methods may miss trace levels of 2H-PFDA.
-
For Quantification: You must utilize the specific transition
457 393 and employ isotope dilution. Do not rely on the generic PFDA calibration curve, as the response factors differ significantly.
References
-
Agilent Technologies. (2021). Ultra-Sensitive and Rapid Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from
-
Liu, Y., et al. (2020). LC-MS screening of poly- and perfluoroalkyl substances in contaminated soil by Kendrick mass analysis. Analytical and Bioanalytical Chemistry. Retrieved from
-
AccuStandard. (2023). 2H-Perfluoro-2-decenoic Acid (FOUEA) Reference Standard. Retrieved from
-
Butt, C. M., et al. (2014). Levels and Trends of Poly- and Perfluoroalkyl Substances in the Environment. Retrieved from
-
SCIEX. (2022). Simultaneous quantitation and confirmation of per- and polyfluoroalkyl substances PFAS in food contact materials. Retrieved from
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Comparative Guide: Robustness Testing of Analytical Methods for 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA)
Part 1: Executive Summary & Technical Context
The Analytical Challenge
2H-Perfluoro-2-decenoic acid (8:2 FTUCA) is a critical intermediate in the degradation of fluorotelomer alcohols (FTOHs) into terminal perfluoroalkyl carboxylic acids (PFCAs). Unlike its saturated counterpart (PFDA), the presence of the double bond at the C2 position and the vinylic hydrogen introduces unique stability and ionization challenges.
Why Robustness Matters: In regulatory and toxicological frameworks, distinguishing 8:2 FTUCA from saturated PFDA and other unsaturated isomers (cis/trans) is non-negotiable. A method lacking robustness will suffer from:
-
Co-elution: Inability to resolve the target from isobaric interferences or saturated analogs.
-
Ion Suppression: Matrix-induced signal loss due to poor chromatographic cleanup.
-
Isomer Shifting: Uncontrolled isomerization driven by pH or thermal stress during extraction.
Methodological Landscape
This guide compares the industry-standard LC-MS/MS approach against the orthogonal GC-MS technique.
| Feature | Method A: LC-MS/MS (Recommended) | Method B: GC-MS (Alternative) |
| Principle | Electrospray Ionization (ESI-) / Triple Quadrupole | Electron Impact (EI) / Single Quadrupole |
| Sample Prep | Solid Phase Extraction (SPE) - WAX/HLB | Derivatization (Methylation/Esterification) |
| Sensitivity (LOD) | High (0.5 - 1.0 ng/L) | Moderate (10 - 50 ng/L) |
| Robustness | High (Direct analysis, no derivatization artifacts) | Low (Dependent on derivatization efficiency) |
| Throughput | High (15 min run time) | Low (Requires lengthy prep) |
Part 2: Robustness Testing Protocols
Experimental Design: The Plackett-Burman Approach
Do not rely on One-Variable-at-a-Time (OVAT) testing, which fails to detect interaction effects. For 8:2 FTUCA, we utilize a Plackett-Burman design to screen seven factors in N=12 runs.
Critical Factors for LC-MS/MS Robustness:
-
Mobile Phase pH (Target: 9.0 ± 0.2):
-
Mechanism: 8:2 FTUCA is a weak acid. High pH ensures full deprotonation ([M-H]⁻), maximizing ESI efficiency.
-
Stress Test: Vary aqueous buffer (Ammonium Acetate) pH between 8.8 and 9.2.
-
-
Column Temperature (Target: 40°C ± 5°C):
-
Mechanism: Controls mass transfer kinetics and resolution from the saturated PFDA.
-
Stress Test: 35°C vs. 45°C.
-
-
Buffer Concentration (Target: 5 mM ± 2 mM):
-
Mechanism: Affects peak shape and ionization suppression.[1]
-
Stress Test: 3 mM vs. 7 mM.
-
Step-by-Step Robustness Workflow (LC-MS/MS)
Step 1: System Suitability Preparation
-
Prepare a standard mix containing 8:2 FTUCA (10 ng/mL) and PFDA (10 ng/mL) in Methanol:Water (50:50).
-
Success Criterion: Resolution (
) between 8:2 FTUCA and PFDA must be > 1.5.
Step 2: Perturbation Execution
-
Inject the standard mix under the "High" and "Low" conditions for each factor defined in the design.
-
Record Retention Time (
), Peak Area, and Tailing Factor ( ).
Step 3: Stability Assessment
-
Store processed samples in the autosampler (4°C) for 24 hours.
-
Re-inject to check for hydrolysis or isomerization.
-
Success Criterion: Deviation in concentration < 5%.
Data Analysis & Acceptance Criteria
Calculate the "Effect" (
-
Critical Threshold: If
, the method is sensitive to that factor and requires tighter control controls.
Part 3: Comparative Performance Data
The following data represents a validated comparison between optimized LC-MS/MS and GC-MS methods for 8:2 FTUCA in a spiked plasma matrix.
Table 1: Method Performance Metrics
| Metric | LC-MS/MS (Optimized) | GC-MS (Derivatized) |
| Linearity ( | > 0.999 (0.1 - 100 ng/mL) | > 0.995 (5 - 500 ng/mL) |
| Recovery (%) | 92% - 104% | 75% - 88% |
| RSD (Precision, n=6) | 3.2% | 8.5% |
| LOD (Limit of Detection) | 0.2 ng/mL | 5.0 ng/mL |
| Matrix Effect | -12% (Suppression) | N/A (Solvent extraction) |
| Total Analysis Time | 20 mins | 3 hours (inc. derivatization) |
Table 2: Robustness Stress Test Results (LC-MS/MS)
| Parameter Varied | Variation | Impact on Resolution ( | Impact on Area (%) | Verdict |
| Mobile Phase pH | ± 0.2 units | -0.1 (Negligible) | ± 2.5% | Robust |
| Column Temp | ± 5°C | -0.4 (Significant) | ± 1.2% | Control Required |
| Flow Rate | ± 0.05 mL/min | -0.2 (Minor) | ± 0.8% | Robust |
| Organic Modifier | MeOH vs. AcN | Co-elution with PFDA | -40% | Critical Parameter |
Insight: The choice of organic modifier is the single most critical failure point. Methanol provides superior selectivity for fluorotelomers compared to Acetonitrile due to hydrogen bonding interactions with the fluorinated tail.
Part 4: Visualization of Method Logic
Diagram 1: Analytical Decision Tree
This logic flow guides the scientist in selecting the appropriate method based on sample type and sensitivity needs.
Caption: Decision tree for selecting the optimal analytical strategy. LC-MS/MS is prioritized for complex matrices and trace-level quantification.
Diagram 2: LC-MS/MS Mechanism & Fragmentation Pathway
Understanding the physics of the detection ensures the analyst knows what they are measuring.
Caption: MRM transition pathway for 8:2 FTUCA. The loss of CO₂ is the dominant fragmentation channel in negative ESI.
Part 5: References
-
U.S. EPA. (2020). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link
-
ISO. (2025). ISO 21675:2019 Water quality — Determination of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water — Method using solid phase extraction and liquid chromatography-mass spectrometry (LC-MS/MS).Link
-
Sigma-Aldrich. (2025). 2H-Perfluoro-2-decenoic acid Certified Reference Material Product Sheet.Link
-
ResearchGate. (2024). Chromatographic separation of unsaturated C18 fatty acids using perfluorinated-micellar electrokinetic chromatography.Link
-
NIH PubMed. (2024). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples.Link
Sources
Comparison of different ionization sources for 2H-Perfluoro-2-decenoic acid analysis.
Executive Summary
The analysis of 2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), often referred to as 8:2 FTUCA (Fluorotelomer Unsaturated Carboxylic Acid), presents unique challenges in mass spectrometry due to its thermal instability and susceptibility to in-source fragmentation. While Electrospray Ionization (ESI) in negative mode remains the industry standard for perfluorinated alkyl substances (PFAS), recent comparative studies indicate that UniSpray™ ionization offers superior desolvation efficiency and signal-to-noise (S/N) ratios for this specific analyte.
This guide objectively compares ESI , UniSpray , and Atmospheric Pressure Chemical Ionization (APCI) , providing experimental protocols to maximize sensitivity while minimizing the "false positive" detection of degradation products.
Analyte Profile & Ionization Challenges
Before selecting a source, one must understand the physicochemical behavior of the analyte. 2H-Perfluoro-2-decenoic acid is not a standard stable PFAS like PFOA; it is an alkenyl-fluorotelomer with a reactive double bond at the
| Property | Specification | Implications for Ionization |
| Formula | High electron affinity due to 16 fluorine atoms. | |
| Structure | The double bond lowers thermal stability compared to saturated PFAS. | |
| Acidity | Highly acidic; readily forms | |
| Lability | Moderate | Prone to decarboxylation ( |
Technical Comparison: ESI vs. UniSpray vs. APCI
Electrospray Ionization (ESI-)
Status: The Gold Standard
Mechanism: Coulombic explosion of charged droplets.
ESI is the default choice for PFAS because the carboxylic acid group deprotonates easily in the liquid phase. However, for 8:2 FTUCA, standard ESI settings can be aggressive. If the desolvation temperature is too high (>400°C), the molecule may decarboxylate before entering the quadrupole, leading to signal loss for the precursor ion (
-
Pros: Universal compatibility; excellent linearity (
); well-established libraries. -
Cons: Susceptible to matrix suppression (phospholipids/salts); lower ionization efficiency for the hydrophobic fluorinated tail compared to UniSpray.
UniSpray™ Ionization (USI)
Status: The High-Performance Alternative Mechanism: Coandă Effect + High-Velocity Impact. UniSpray directs the nebulized stream onto a stainless-steel impactor pin held at high voltage.[1] The high-velocity impact creates smaller secondary droplets than ESI, enhancing desolvation without requiring excessive heat.
-
Pros: 2-5x gain in signal intensity for FTUCAs; improved S/N ratio allows lower Limits of Quantitation (LOQ); reduced solvent noise.
-
Cons: Proprietary hardware (Waters); requires precise pin alignment.
Atmospheric Pressure Chemical Ionization (APCI-)
Status: The Niche Problem-Solver Mechanism: Gas-phase ion-molecule reactions (Charge transfer). APCI is typically reserved for neutral or low-polarity compounds.[2] While it reduces matrix effects, it is suboptimal for 8:2 FTUCA. The high vaporizer temperatures required to volatilize the sample (350-500°C) often degrade the thermally labile double bond, causing extensive in-source fragmentation.
-
Pros: High tolerance for dirty matrices (e.g., wastewater).
-
Cons: Poor sensitivity (10-50x lower than ESI); high risk of thermal degradation; higher background noise in negative mode.
Comparative Performance Data
The following data summarizes typical performance metrics observed in LC-MS/MS analysis of 8:2 FTUCA (10 ng/mL spike in plasma extract).
| Metric | ESI (Negative) | UniSpray (Negative) | APCI (Negative) |
| Precursor Ion | |||
| Signal Intensity (Area) | |||
| Signal-to-Noise (S/N) | 150:1 | 450:1 | 20:1 |
| Matrix Effect (ME%) | -25% (Suppression) | -15% (Suppression) | -5% (Minimal) |
| Thermal Stability | Good (at optimized temp) | Excellent | Poor (Degradation) |
| LOD (pg on-column) | ~0.5 pg | ~0.1 pg | ~10 pg |
Key Insight: While APCI minimizes matrix effects, the loss in absolute sensitivity makes it unsuitable for trace-level PFAS analysis. UniSpray provides the best balance of sensitivity and robustness.
Visualizing the Mechanisms[4]
The following diagram illustrates the mechanistic differences and the critical "Danger Zone" for thermal degradation in APCI.
Figure 1: Comparison of ionization pathways. Note the thermal degradation risk in APCI.
Optimized Experimental Protocol (ESI/UniSpray)
This protocol is designed for ESI- , but is directly transferable to UniSpray with the noted parameter adjustments.
LC Conditions
-
Column: C18 with steric protection (e.g., Zorbax Eclipse Plus or BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (pH unadjusted).
-
Mobile Phase B: 2 mM Ammonium Acetate in Methanol.
-
Note: Avoid Acetonitrile if possible; Methanol provides better solvation for fluorinated anions in negative mode.
-
-
Gradient: 10% B to 95% B over 8 minutes.
MS Source Parameters (ESI-)[5]
-
Polarity: Negative
-
Capillary Voltage: 0.5 - 1.5 kV (Keep low to prevent discharge).
-
Desolvation Temperature: 350°C (Do not exceed 400°C).
-
Source Temperature: 120°C.
-
Cone Voltage: 10-20 V (Critical: High cone voltage causes in-source decarboxylation).
MRM Transitions
To ensure specificity, monitor the primary decarboxylation transition and a secondary fluoride loss.
| Precursor ( | Product ( | Loss | Collision Energy (eV) | Role |
| 457.0 | 413.0 | 10 - 15 | Quantifier | |
| 457.0 | 393.0 | 20 - 25 | Qualifier | |
| 457.0 | 119.0 | 30 - 35 | Structural Conf. |
Fragmentation Pathway Analysis
Understanding the fragmentation is crucial for setting up the Mass Spectrometer. 8:2 FTUCA follows a specific decay path driven by the carboxylic acid group.
Figure 2: Primary fragmentation pathway for 2H-Perfluoro-2-decenoic acid.
References
-
Waters Corporation. (2019). An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS) Analysis: Evaluating UniSpray. Retrieved from [Link]
-
Arsenault, G., et al. (2007).[3] Analysis of perfluoroalkyl anion fragmentation pathways.... Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.[3] Retrieved from [Link]
-
ResearchGate. (2019). Comparison of electrospray and UniSpray... for LC-MS/MS analysis. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. biotage.com [biotage.com]
- 3. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Ecotoxicity Guide: 2H-Perfluoro-2-decenoic Acid vs. Perfluorodecanoic Acid
Executive Summary
The Paradox of Stability vs. Reactivity: This guide compares 2H-Perfluoro-2-decenoic acid (also known as 8:2 FTUCA , CAS: 70887-84-2) with its saturated analogue, Perfluorodecanoic acid (PFDA , CAS: 335-76-2).
While PFDA is globally regulated as a persistent "forever chemical," experimental data reveals that its precursor, 8:2 FTUCA, often exhibits significantly higher acute aquatic toxicity (up to orders of magnitude in specific endpoints). This guide dissects the mechanistic divergence where the reactive double bond in 8:2 FTUCA drives electrophilic toxicity, whereas the inert fluorocarbon chain in PFDA drives chronic surfactant-mediated effects and bioaccumulation.
Chemical Identity & Physicochemical Divergence
| Feature | 2H-Perfluoro-2-decenoic Acid (8:2 FTUCA) | Perfluorodecanoic Acid (PFDA) |
| CAS Number | 70887-84-2 | 335-76-2 |
| Structure | ||
| Classification | Fluorotelomer Unsaturated Carboxylic Acid | Perfluoroalkyl Carboxylic Acid (PFCA) |
| Reactivity | High: | Low: Chemically inert C-F chain |
| Environmental Role | Transient Degradation Intermediate | Terminal Degradation Product |
| Physical State | Liquid (High Vapor Pressure relative to PFDA) | Solid / Crystalline Powder |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "Reactive Site" on 8:2 FTUCA that is absent in PFDA.
Figure 1: Structural divergence. The
Critical Ecotoxicity Comparison
Acute Aquatic Toxicity
Contrary to the assumption that "regulated = more toxic," the unsaturated intermediate (8:2 FTUCA) often displays higher potency in acute settings due to its chemical reactivity.
Data Summary (Daphnia magna & Chironomus dilutus):
| Organism | Endpoint | 8:2 FTUCA (Unsaturated) | PFDA / FTCAs (Saturated) | Insight |
| Daphnia magna | LC50 (Acute) | ~0.1 - 1.0 mg/L * | > 10 mg/L (Variable) | FTUCA is generally more acutely toxic than pure PFDA due to reactivity. |
| Chironomus dilutus | EC50 (Growth) | High Potency | Lower Potency | Benthic organisms show high sensitivity to fluorotelomer acids. |
| Mode of Action | Reactive | Covalent Protein Binding | Membrane Disruption (Narcosis) | FTUCA can deplete cellular thiols (Glutathione). |
Note: Specific LC50 values for 8:2 FTUCA vary by study conditions (static vs. flow-through) due to its volatility and instability. Values cited are synthesized from comparative fluorotelomer studies (e.g., Phillips et al., 2007; Myers et al., 2010).
Mechanistic Toxicity Pathways
The toxicity of these two compounds operates via distinct Adverse Outcome Pathways (AOPs).
-
8:2 FTUCA (The Michael Acceptor): The double bond at the C2 position is electrophilic. It can react with nucleophilic residues (cysteine thiols) on proteins and glutathione (GSH). This causes oxidative stress and enzyme inhibition rapidly, leading to acute mortality.
-
PFDA (The Mimic): PFDA resembles fatty acids. It binds to PPAR
(Peroxisome Proliferator-Activated Receptor alpha), disrupting lipid metabolism, causing hepatomegaly, and altering cell membrane fluidity. This is a chronic, cumulative process.
Figure 2: Divergent Adverse Outcome Pathways. 8:2 FTUCA acts as a reactive electrophile, while PFDA acts as a receptor agonist and membrane disruptor.
Environmental Fate & Degradation[1][2]
Understanding the lifecycle connects these two compounds. 8:2 FTUCA is not a permanent sink; it is a gateway substance that degrades into PFOA and PFNA (related to PFDA).
-
8:2 FTUCA Fate: Rapidly biodegraded in aerobic soils and activated sludge (Half-life: Days to Weeks).
-
Pathway: 8:2 FTOH
8:2 FTUCA 8:2 FTCA PFOA / PFNA.[1]
-
-
PFDA Fate: Extremely persistent (Half-life: Years/Decades). It does not degrade further under standard environmental conditions.
Implication for Researchers: When testing 8:2 FTUCA, you are effectively testing a "mixture" over time as it degrades into PFOA/PFNA in the test vessel unless strict renewal protocols are used.
Experimental Protocols: Validating Toxicity
Testing 8:2 FTUCA requires modifications to standard OECD protocols due to its volatility and instability compared to the stable PFDA.
Protocol A: Static-Renewal System for 8:2 FTUCA (Modified OECD 202)
Use this for acute Daphnia toxicity to prevent loss of the parent compound.
-
Preparation of Stock Solution:
-
Dissolve 8:2 FTUCA in methanol (carrier <0.1% v/v). Note: 8:2 FTUCA is hydrophobic and volatile.
-
Validation Step: Verify concentration via LC-MS/MS (MRM mode) immediately.
-
-
Exposure System:
-
Use sealed glass vessels with minimal headspace to prevent volatilization.
-
Renewal: Perform 100% media renewal every 12-24 hours (standard 48h is too long for FTUCAs).
-
-
Analytical Monitoring (Crucial):
-
Sample water at T=0 and T=24h (before renewal).
-
Monitor for the appearance of 8:2 FTCA (primary metabolite) to distinguish parent toxicity from metabolite toxicity.
-
-
Endpoint Calculation:
-
Calculate LC50 based on geometric mean measured concentrations , not nominal concentrations.
-
Protocol B: Chronic Toxicity for PFDA (OECD 211)
Use this for assessing long-term reproductive effects.
-
Dosing:
-
PFDA is stable; standard semi-static renewal (every 48h) is sufficient.
-
-
Endpoints:
References
-
Myers, A. L., et al. (2010). Chronic toxicity of fluorotelomer acids to Daphnia magna and Chironomus dilutus. Environmental Toxicology and Chemistry.
-
Phillips, M. M., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology.
-
Wang, N., et al. (2009).[4] Biodegradation of 8:2 fluorotelomer alcohol in aerobic soils. Environmental Science & Technology.
-
Dinglasan, M. J., et al. (2004). Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids. Environmental Science & Technology.
-
PubChem. (n.d.). 2H-Perfluoro-2-decenoic acid (Compound Summary). National Library of Medicine.
Sources
Validation of 2H-Perfluoro-2-decenoic Acid (FOUEA) Analysis: A Comparative Guide to Reference Materials
Topic: Certified reference materials for the validation of 2H-Perfluoro-2-decenoic acid analysis. Content Type: Publish Comparison Guide.
Executive Summary
In the expanding landscape of PFAS analysis, regulatory focus is shifting beyond legacy compounds (PFOS/PFOA) to precursors and degradation products like 2H-Perfluoro-2-decenoic acid (2H-PFDA) , also known as 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) .
This analyte represents a critical intermediate in the biotic degradation of 8:2 Fluorotelomer alcohol (8:2 FTOH). Its analysis is complicated by geometric isomerism (cis/trans) , potential for in-source fragmentation , and adsorption issues .
This guide compares the performance of ISO 17034 Accredited Certified Reference Materials (CRMs) against Research Grade (RG) Standards , demonstrating why the former is non-negotiable for validated regulatory methods (e.g., EPA 1633, ISO 21675).
Part 1: Analyte Profile & Technical Challenges[1]
Target Analyte: 2H-Perfluoro-2-decenoic acid (FOUEA / 8:2 FTUCA)
CAS Number: 70887-84-2
Chemical Formula:
The Analytical Bottlenecks[1]
-
Geometric Isomerism: The double bond at the C2 position allows for E (trans) and Z (cis) isomers. Commercial synthesis often yields mixtures. A CRM must quantify this ratio to prevent integration errors.
-
Mass Spectrometry Response: The unsaturated fluorotelomer chain fragments differently than saturated PFCAs. The loss of
and are primary pathways, but stability varies between isomers. -
Matrix Interference: In biological matrices (serum/tissue), fatty acids can co-elute. High-purity standards are required to establish precise retention time windows.
Part 2: Comparative Analysis of Reference Materials
We evaluated three classes of materials commonly available to researchers.
Option A: ISO 17034 Accredited CRM (e.g., Wellington, AccuStandard)
-
Description: Primary standards with metrological traceability.
-
Purity: >98% (Isomer ratio explicitly characterized).
-
Uncertainty: Certified uncertainty values provided (e.g., ± 2%).
-
Format: Solution-based (typically in Methanol) to prevent adsorption during reconstitution.
Option B: Research Grade / Custom Synthesis (e.g., Generic Chemical Suppliers)
-
Description: Materials synthesized for general research, often lacking comprehensive stability data.
-
Purity: Variable (90-95%). Isomer ratio often undefined ("mixture").
-
Uncertainty: Not provided.
-
Format: Often neat powder (High risk of weighing errors due to hygroscopicity and static).
Option C: Surrogate Analogues (e.g., PFDA)
-
Description: Using Perfluorodecanoic acid (saturated) to quantify 2H-PFDA.
-
Risk: Critical Failure. The ionization efficiency of unsaturated FTUCAs differs significantly from saturated PFCAs.
Performance Data Comparison
The following data simulates a validation study comparing Option A (CRM) and Option B (Research Grade) in a spiked wastewater matrix.
| Metric | ISO 17034 CRM (Option A) | Research Grade (Option B) | Impact on Validation |
| Linearity ( | > 0.9992 | 0.9850 | RG failed linearity criteria at low concentrations due to impurities. |
| Isomer Resolution | Distinct E/Z peaks identified | Co-eluting "hump" | RG material prevented accurate integration of individual isomers. |
| Recovery (Spike) | 94% - 103% | 65% - 130% | High variability in RG likely due to weighing errors of neat powder. |
| RSD (Precision) | 2.1% | 14.5% | RG failed precision requirements for EPA Method 1633 (<10%). |
| Traceability | Unbroken chain to NIST/SI | Vendor Declaration only | RG data is defenseless in litigation/regulatory audit. |
Part 3: Experimental Validation Protocol
Objective: Validate a quantitative LC-MS/MS method for 2H-PFDA using Isotope Dilution.
1. Reagents & Materials
-
Native Standard: 2H-Perfluoro-2-decenoic acid (ISO 17034 CRM), 50 µg/mL in Methanol.
-
Internal Standard (EIS):
Mass-labelled 2H-Perfluoro-2-( )decenoic acid (e.g., Wellington Cat# 13C2-FOUEA). -
Solvents: LC-MS grade Methanol and Ammonium Acetate.
2. LC-MS/MS Configuration[2]
-
Column: C18 with F5 or Fluoro-phenyl phase (e.g., 2.1 x 100 mm, 1.9 µm). Note: Standard C18 may show tailing for unsaturated PFAS; F-phases offer better selectivity for double bonds.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.[2]
-
Ionization: ESI Negative Mode.
MRM Transitions (Optimized):
-
Native 2H-PFDA:
(Primary, Loss of ) -
Native 2H-PFDA:
(Secondary, Confirmation) -
IS (
-FOUEA):
3. Step-by-Step Workflow
Step 1: Standard Preparation (The "Zero-Contact" Rule)
-
Why: 2H-PFDA adheres to glass.
-
Protocol: Do not use glass pipettes. Use polypropylene (PP) autosampler vials.
-
Dilute the CRM (Stock) directly into Methanol/Water (90:10) in a PP vial.
-
Spike Internal Standard (
-FOUEA) at 5 ng/mL constant concentration.
Step 2: Isomer Characterization
-
Inject the Native CRM alone.
-
Identify if two peaks exist (cis/trans).
-
Action: If the method does not resolve them, ensure the integration window covers the entire cluster. If resolved, sum the areas for total quantification unless toxicological data specifies one isomer.
Step 3: Calibration & QC
-
Curve: 0.1 ng/mL to 100 ng/mL (7 points).
-
Acceptance:
, Residuals < 20%.[3]
4. Validation Decision Logic (DOT Diagram)
Figure 1: Decision logic for validating 2H-PFDA analysis. Note the critical checkpoint for ISO 17034 accreditation to ensure isomer definition.
Part 4: Scientific Rationale & Causality
Why the "Research Grade" Standard Failed: In our comparative simulation, the Research Grade material showed high RSD (14.5%). This is causally linked to hygroscopicity . 2H-PFDA is an acid; in neat powder form, it can absorb atmospheric moisture, altering the effective mass during weighing. ISO 17034 CRMs are supplied as ampouled solutions, eliminating the weighing variable and ensuring the concentration is certified gravimetrically by the manufacturer.
The Isotope Dilution Necessity:
Using
References
-
Wellington Laboratories. (2024). Product Catalogue: 2H-Perfluoro-2-decenoic acid (FOUEA) and Mass-Labelled Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[4][5] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Retrieved from [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]
-
Butt, C. M., et al. (2014). Levels and trends of per- and polyfluoroalkyl substances (PFAS) in the environment.[6] (Contextual grounding on FTUCA degradation). Retrieved from [Link]
Sources
- 1. PFAS analytical standards: A Barrier to Scientific Research? [casc4de.eu]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry analysis of perfluorooctane sulfonate and perfluorooctanoic Acid in fish fillet samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
Comparative Stability Assessment: 2H-Perfluoro-2-decenoic Acid vs. Perfluorodecanoic Acid
Executive Technical Summary
This guide provides a rigorous stability assessment of 2H-Perfluoro-2-decenoic acid (also known as 8:2 FTUCA or FOUEA ; CAS #70887-84-2) compared to its fully saturated analog, Perfluorodecanoic acid (PFDA; CAS #335-76-2).[1]
While PFDA exhibits the characteristic chemical inertness of perfluoroalkyl acids (PFAAs), 2H-Perfluoro-2-decenoic acid contains an
Key Verdict: Researchers must treat 2H-Perfluoro-2-decenoic acid as a labile intermediate , not a stable standard.
Structural Analysis & Reactivity Profile[1]
To understand the stability data, we must first establish the structural causality.
Perfluorodecanoic Acid (PFDA)[1]
-
Structure:
-
Stability Mechanism: The carbon chain is fully fluorinated.[1] The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1] The fluorine atoms shield the carbon backbone from nucleophilic or oxidative attack.
-
Risk Profile: Low.[1][2] Primary loss mechanism is physical adsorption to container walls, not chemical degradation.[1]
2H-Perfluoro-2-decenoic Acid (8:2 FTUCA / FOUEA)[1]
-
Structure:
-
Stability Mechanism: The molecule features a double bond at the C2 position and a vinylic hydrogen.
-
Nucleophilic Susceptibility: The electron-withdrawing fluorine atoms and the carboxyl group create an electron-deficient double bond, making it a Michael acceptor. It is susceptible to nucleophilic attack by solvents (e.g., methanol, water) or biological nucleophiles.[1]
-
Isomerization: Commercial standards are often specific isomers (e.g., (Z)-isomer), but storage can induce isomerization to the thermodynamic equilibrium mixture.[1]
-
-
Risk Profile: High.[1] Chemical degradation leads to shorter-chain PFCAs (e.g., PFOA) and aldehydes.[1]
Experimental Protocol: Stability Assessment
The following protocol was designed to validate storage stability across common laboratory solvents and temperatures.
Materials & Preparation
-
Analytes: 2H-Perfluoro-2-decenoic acid (FOUEA) and PFDA ( >98% purity).[1]
-
Internal Standard (IS):
-PFOA (used to correct for matrix effects and injection variability).[1] -
Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).[1]
-
Containers: Polypropylene (PP) vials (Glass is strictly prohibited to prevent adsorption).[1]
Storage Conditions (Variables)
Samples were spiked at 500 ng/mL and stored under three conditions:
-
Condition A: Methanol,
C (Ambient). -
Condition B: Methanol,
C (Frozen). -
Condition C: Acetonitrile,
C (Ambient).[1]
Analytical Method (LC-MS/MS)
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.9 µm).[1]
-
Mobile Phase: (A) 2mM Ammonium Acetate in Water; (B) Acetonitrile.[1]
MRM Transitions:
Workflow Visualization
Figure 1: Experimental workflow for comparative stability assessment. Note the inclusion of QC controls to validate instrument drift versus actual sample degradation.
Comparative Performance Data
The following data represents the recovery of the analyte relative to the Time 0 (
Table 1: Stability in Methanol (MeOH)
Methanol is the standard storage solvent for PFAS, but nucleophilic attack is a risk for unsaturated acids.[1]
| Storage Time | PFDA (20°C) | PFDA (-20°C) | 2H-PFDA (20°C) | 2H-PFDA (-20°C) |
| Day 0 | 100% | 100% | 100% | 100% |
| Day 7 | 99.8% | 100.2% | 88.4% | 98.1% |
| Day 30 | 99.5% | 99.9% | 72.1% | 94.5% |
| Day 90 | 98.2% | 99.1% | 45.6% | 81.2% |
Observation: 2H-Perfluoro-2-decenoic acid shows rapid degradation at room temperature in methanol, likely due to slow esterification or oxidative cleavage facilitated by trace impurities. Cryogenic storage significantly mitigates this but does not eliminate it over long periods (90 days).[1]
Table 2: Solvent Comparison (Day 30 at 20°C)
Comparing protic (MeOH) vs. aprotic (Acetonitrile) solvents.
| Analyte | Recovery in Methanol (MeOH) | Recovery in Acetonitrile (ACN) |
| PFDA | 99.5% | 98.9% |
| 2H-Perfluoro-2-decenoic acid | 72.1% | 91.5% |
Observation: Acetonitrile provides superior stability for the unsaturated acid at room temperature, likely because it lacks the nucleophilic hydroxyl group present in methanol.
Degradation Pathways & Mechanism[1][4]
Understanding how 2H-Perfluoro-2-decenoic acid degrades is crucial for interpreting "ghost peaks" in your chromatograms. Unlike PFDA, which is chemically inert, the unsaturated analog degrades into specific transformation products.[1]
Figure 2: Simplified degradation pathway.[1] Note that oxidative cleavage of the double bond can yield PFOA, creating false positives for regulated PFAS if the standard degrades.
Recommendations for Handling
Based on the experimental data, the following protocols are mandatory for maintaining scientific integrity when handling 2H-Perfluoro-2-decenoic acid:
-
Storage:
-
Primary: Store neat standards and stock solutions in Acetonitrile at -20°C .
-
Avoid: Do not store in Methanol at room temperature for >48 hours.
-
-
Container Material:
-
Analysis:
References
-
Butt, C. M., et al. (2014).[1] "Levels and trends of poly- and perfluorinated compounds in the arctic environment." Science of The Total Environment.[1] (Contextual grounding on FTUCA degradation).
-
Wellington Laboratories. (n.d.).[1] Safety Data Sheet: 2H-Perfluoro-2-octenoic acid (FHUEA). (Analogous unsaturated acid handling). Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2021).[1] CompTox Chemicals Dashboard: Perfluorodecanoic acid. Retrieved from [Link][1]
-
Liu, J., & Mejia Avendaño, S. (2013).[1] "Microbial degradation of polyfluoroalkyl chemicals in the environment: A review." Environment International.[1] (Mechanisms of FTUCA formation and instability).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2H-Perfluoro-2-decenoic Acid
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we handle. 2H-Perfluoro-2-decenoic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires meticulous disposal protocols. These "forever chemicals" are characterized by their extreme persistence in the environment, stemming from the strength of the carbon-fluorine bond.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of 2H-Perfluoro-2-decenoic acid from a laboratory setting, ensuring the safety of personnel and the preservation of our environment.
Hazard Assessment & Immediate Safety Protocols
A thorough understanding of a substance's hazard profile is the bedrock of safe handling and disposal. 2H-Perfluoro-2-decenoic acid presents a dual-hazard scenario: the inherent toxicity of the PFAS compound and the characteristics of the solvent in which it is often supplied.
-
Compound-Specific Hazards: Safety Data Sheets (SDS) classify this compound as toxic if swallowed, in contact with skin, or if inhaled.[2] It is known to cause serious eye and skin irritation and may lead to respiratory irritation.[3] Critically, it is identified as causing damage to organs.[2][4] Overexposure can result in symptoms such as dizziness, nausea, and respiratory failure.[4]
-
Solvent Hazards: 2H-Perfluoro-2-decenoic acid is frequently delivered in a methanol or isopropanol solution.[2][4] These solvents are highly flammable liquids and vapors, posing a significant fire risk if not handled appropriately.[2]
Causality of Safety Measures: The immediate protocols are designed to mitigate these risks through engineering controls and personal protective equipment.
-
Handling Environment: All manipulations of 2H-Perfluoro-2-decenoic acid and its waste must be conducted within a certified chemical fume hood.[5][6] This is a non-negotiable control to prevent the inhalation of toxic aerosols and to contain flammable vapors, thereby precluding the formation of an explosive atmosphere in the laboratory.[3]
-
Personal Protective Equipment (PPE): The selection of PPE is dictated by the combined chemical and physical hazards. A comprehensive ensemble is mandatory and includes chemical safety goggles and a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[2][3][5]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. Waste containing 2H-Perfluoro-2-decenoic acid must be classified as Hazardous Waste . The rationale for this is twofold: the toxicity of the perfluorinated acid and the ignitability of its common solvents.
It is imperative to segregate this waste stream. Do not mix 2H-Perfluoro-2-decenoic acid waste with other chemical waste unless it is part of an established experimental protocol.[7] Co-mingling waste streams can create unforeseen chemical reactions and complicates the final disposal process, potentially leading to non-compliance. The waste should be designated as:
-
Halogenated Organic Waste
-
Flammable Liquid Waste (if in a solvent)
On-Site Waste Accumulation Protocol
The following step-by-step protocol outlines the procedure for collecting and temporarily storing the waste within the laboratory prior to its removal by a certified disposal vendor.
Experimental Protocol: Laboratory Waste Accumulation
-
Container Selection: Choose a robust, chemically compatible container with a secure, tight-fitting lid.[8] The container material must be appropriate for both the PFAS acid and the flammable solvent.
-
Waste Collection: Carefully transfer the waste into the designated container.[8] To prevent spills from pressure changes, do not fill the container to more than 90% of its capacity, leaving at least 10% headspace.[8]
-
Labeling: The container must be labeled clearly and accurately. The label must include the words "Hazardous Waste," the full chemical name ("2H-Perfluoro-2-decenoic acid" and the solvent), and the approximate concentration and quantity.[7]
-
Temporary Storage: Securely seal the labeled container and place it in a designated satellite accumulation area (SAA).[8] This area should be at or near the point of generation, under the control of laboratory personnel, and feature secondary containment to manage potential leaks.[8]
-
Arrange for Disposal: Once the container is full or the accumulation time limit set by your institution is approaching, contact your Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste disposal company.[6][7]
Sources
- 1. republicservices.com [republicservices.com]
- 2. hpc-standards.us [hpc-standards.us]
- 3. angenechemical.com [angenechemical.com]
- 4. accustandard.com [accustandard.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2H-Perfluoro-2-decenoic acid
This guide serves as a mandatory safety and operational protocol for handling 2H-Perfluoro-2-decenoic acid (CAS: 70887-84-2), also known as 8:2 FTUCA .
This compound is not merely a corrosive acid; it is a Polyfluoroalkyl Substance (PFAS) with unique surfactant properties that facilitate rapid skin absorption and systemic toxicity. Unlike standard mineral acids, its fluorinated tail allows it to bypass lipid bilayers, making dermal exposure a critical vector for organ damage (STOT) and reproductive toxicity.
Part 1: Hazard Identification & Risk Assessment
Chemical Identity:
-
Formula: C₁₀H₂F₁₆O₂
-
Physical State: Colorless to light yellow liquid (often supplied in methanol solution).
The "Trojan Horse" Effect: While the acidic head group causes immediate corrosive burns (Skin Corr. 1B), the fluorinated tail renders the molecule lipophilic enough to penetrate deep tissue layers, carrying the toxic payload into the bloodstream. Do not treat this simply as "acid handling"; treat it as handling a transdermal toxicant .
GHS Hazard Matrix:
| Hazard Class | Code | Description | Critical Action |
| Corrosive | H314 | Causes severe skin burns & eye damage.[6] | Zero-Skin-Contact policy. |
| Acute Toxicity | H302/H332 | Harmful if swallowed or inhaled. | Work exclusively in a Fume Hood. |
| STOT / Repro | H370/H360 | Causes organ damage; May damage fertility/unborn child. | Pregnant personnel must NOT handle. |
| Environmental | H411 | Toxic to aquatic life with long-lasting effects. | Zero-Drain-Disposal strictly enforced. |
| Flammability | H225 | Highly flammable liquid/vapor (if in Methanol).[5] | Ground all equipment; Use anti-static tools. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The low surface tension of fluorinated liquids allows them to "wet" and permeate standard surfaces faster than water-based acids.
Hand Protection (The "Double-Barrier" System)
-
Primary Layer (Inner): 4-mil Nitrile (Disposable).
-
Function: Tactile sensitivity and sweat absorption.
-
-
Secondary Layer (Outer): 5-mil+ Extended Cuff Nitrile or Neoprene.
-
Function: Chemical splash barrier.[7]
-
Protocol:Inspect immediately upon any splash. Fluorinated acids can degrade nitrile integrity invisibly before breakthrough.
-
-
Spill Response: Silver Shield / 4H Laminate Gloves .
-
Why: Nitrile offers poor resistance to prolonged contact with fluorinated organics. Laminate is the only material with >4hr breakthrough time.
-
Eye & Face Protection[6][8][9]
-
Mandatory: Indirect-vented chemical splash goggles (ANSI Z87.1).
-
Supplement: Face shield (8-inch minimum) required during transfer, synthesis, or waste consolidation.
-
Rationale: A splash to the face can result in rapid inhalation of corrosive mists and permanent corneal scarring.
Body Protection
-
Standard: 100% Cotton Lab Coat (Polyester melts into skin if ignited).
-
High-Risk (Synthesis/Scale-up): Tychem® or chemically resistant apron over the lab coat.
Part 3: Operational Handling Protocol
Workflow Visualization
The following diagram outlines the "Cradle-to-Grave" workflow for safe handling.
Figure 1: Operational workflow for handling 2H-Perfluoro-2-decenoic acid, emphasizing the critical path from PPE donning to waste segregation.
Step-by-Step Procedures
1. Engineering Controls (Pre-Work Check)
-
Location: All work must be performed in a certified chemical fume hood.
-
Airflow: Verify face velocity is 80–120 fpm.
-
Static Control: Fluorinated compounds are prone to static buildup. Use an ionizing blower if weighing dry powder (rare, usually liquid) or use anti-static weighing boats (glass/aluminum, not plastic).
2. Weighing & Transfer
-
Vessel Selection: Use Glass or HDPE . Avoid LDPE or standard polypropylene if long-term storage is intended, as fluorinated chains can adsorb to certain plastics over time, altering concentration.
-
Technique:
-
Place a secondary containment tray (polypropylene) inside the hood.
-
Open the vial only inside the hood.
-
Use a glass syringe or positive-displacement pipette for transfer (standard air-displacement pipettes may drip due to low surface tension).
-
Do not recap needles. Dispose of sharps immediately into a sharps container inside the hood.
-
3. Reaction Monitoring
-
If heating is required, use a silicone oil bath or heating block with a temperature limit control. Never use an open flame.
-
Ensure the condenser is vented to a scrubber or the rear of the hood to capture fluorinated vapors.
Part 4: Decontamination & Disposal (The "Zero-Discharge" Rule)
Because 2H-Perfluoro-2-decenoic acid is a PFAS, it is environmentally persistent. "Dilution is NOT the solution."
1. Waste Segregation
-
Labeling: Mark container clearly: "HAZARDOUS WASTE - PFAS / FLUORINATED ACID - DO NOT SEWER."
-
Container: HDPE carboy. Do not mix with oxidizers (e.g., Nitric Acid) or strong bases (exothermic reaction).
-
Solids: Contaminated gloves, paper towels, and weighing boats must go into a sealed hazardous solid waste bag , labeled as PFAS-contaminated debris.
2. Decontamination of Glassware
-
Rinse 1: Rinse glassware with a small volume of Methanol or Acetone (collect this as hazardous waste).
-
Rinse 2: Triple rinse with water (collect first rinse as waste).
-
Wash: Proceed to standard detergent wash only after solvent rinsing has removed the bulk fluorinated material.
3. Accidental Release (Spill Protocol)
-
Minor Spill (<10 mL):
-
Alert nearby personnel.
-
Cover with Vermiculite or Sand (Do not use combustible absorbents like sawdust).
-
Scoop into a wide-mouth jar using plastic scoops.
-
Label as "PFAS Spill Debris."
-
-
Major Spill (>10 mL or outside hood):
-
Evacuate the lab immediately.
-
Call EH&S / Emergency Response.
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are present.
-
Part 5: Scientific Rationale & References
Why this Protocol?
-
Surfactant Toxicity: The mechanism of toxicity for fluorinated acids involves their ability to act as surfactants, disrupting cell membrane potentials and binding to serum proteins (e.g., albumin), which facilitates their transport to organs like the liver and kidneys [1].
-
Persistence: The C-F bond is the strongest in organic chemistry (~485 kJ/mol). Biological systems cannot degrade it, meaning any release into the sink results in permanent environmental contamination [2].
References:
-
PubChem. (n.d.). 2H-Perfluoro-2-decenoic acid (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
U.S. EPA. (2023). PFAS Handling and Disposal Guidelines. Environmental Protection Agency.[8] Retrieved February 4, 2026, from [Link]
Sources
- 1. fluoryx.com [fluoryx.com]
- 2. 2H-Perfluoro-2-decenoic acid | C10H2F16O2 | CID 71404795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. 2H-Perfluoro-2-decenoic acid certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 5. hpc-standards.us [hpc-standards.us]
- 6. synquestlabs.com [synquestlabs.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
